molecular formula C6H8N2O B137964 1-(1-Amino-1H-pyrrol-2-yl)ethanone CAS No. 158883-64-8

1-(1-Amino-1H-pyrrol-2-yl)ethanone

Cat. No.: B137964
CAS No.: 158883-64-8
M. Wt: 124.14 g/mol
InChI Key: MGEJYYWLTJVEJS-UHFFFAOYSA-N
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Description

1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

158883-64-8

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(1-aminopyrrol-2-yl)ethanone

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3

InChI Key

MGEJYYWLTJVEJS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1N

Canonical SMILES

CC(=O)C1=CC=CN1N

Synonyms

Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 1-(1-Amino-1H-pyrrol-2-yl)ethanone: Structure, Properties, and Synthetic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. While 2-acetylpyrrole is a well-characterized and commercially available building block, its N-amino counterpart, 1-(1-Amino-1H-pyrrol-2-yl)ethanone, represents a largely unexplored scaffold. The introduction of a primary amino group directly onto the pyrrole nitrogen dramatically alters the molecule's electronic properties, reactivity, and potential as a pharmacophore. This guide provides a comprehensive technical overview of this novel compound, synthesizing known chemical principles to predict its structure, physicochemical properties, and spectral signature. We further propose logical and actionable synthetic strategies to facilitate its access for researchers. Finally, we explore its potential applications in drug discovery, leveraging the rich biological activity profile of related pyrrole derivatives to highlight its promise as a versatile intermediate for developing next-generation therapeutics.

Introduction to the 1-Amino-2-acetylpyrrole Scaffold

The parent compound, 1-(1H-pyrrol-2-yl)ethanone, also known as 2-acetylpyrrole, is a key intermediate in the synthesis of various heterocyclic compounds.[1] Its electron-rich aromatic ring and reactive carbonyl group allow for a wide range of chemical transformations.[1] The focus of this guide, this compound, introduces a critical modification: an N-amino group.

N-amino heterocycles, such as N-aminopyridinium salts, exhibit unique bifunctionality. The exocyclic amino group acts as a potent nucleophile, while the N-N bond can be engineered to participate in electrophilic C-N cross-coupling reactions. This dual reactivity transforms the otherwise simple pyrrole into a dynamic molecular lynchpin. The N-amino group is expected to influence the aromaticity of the pyrrole ring and serve as a handle for extensive derivatization, enabling the exploration of new chemical space for drug development professionals.

Chemical Structure and Predicted Physicochemical Properties

Structural Elucidation and Nomenclature

The chemical structure consists of a pyrrole ring acetylated at the C2 position and animated at the N1 position.

  • IUPAC Name: this compound

  • Molecular Formula: C6H8N2O

  • Canonical SMILES: CC(=O)C1=CC=CN1N

Predicted Physicochemical Properties

The following properties are calculated or predicted based on the chemical structure, providing a baseline for experimental design. These are compared with the known parent compound, 2-acetylpyrrole (C6H7NO)[2][3].

PropertyThis compound (Predicted)2-Acetylpyrrole (Reference)Rationale for Prediction
Molecular Weight 124.14 g/mol 109.13 g/mol [3]Addition of an NH group.
LogP ~0.350.53 - 0.82[2]The polar N-NH2 group increases hydrophilicity, lowering the LogP value.
Polar Surface Area ~58.9 Ų32.86 Ų[2]The primary amino group significantly increases the polar surface area.
Hydrogen Bond Donors 1 (from -NH2)1 (from ring N-H)[2]The exocyclic amine is a primary H-bond donor.
Hydrogen Bond Acceptors 2 (from C=O, -NH2)1 (from C=O)[2]The carbonyl oxygen and the amino nitrogen can both accept hydrogen bonds.
pKa (Strongest Basic) ~4.5-7.8[2]The exocyclic primary amine is a weak base, significantly more basic than the pyrrole nitrogen.
pKa (Strongest Acidic) ~15.014.06[2]The N-H bonds of the amino group are weakly acidic.

Predicted Spectroscopic Profile

1H NMR Spectroscopy
  • Pyrrole Protons (δ 6.0-7.5 ppm): Three distinct signals are expected for the protons at the C3, C4, and C5 positions. Similar to 2-acetylpyrrole, they will appear as multiplets (doublet of doublets or triplets) due to J-coupling. The presence of the N-amino group may induce slight upfield or downfield shifts compared to the parent compound.

  • N-Amino Protons (δ 4.5-5.5 ppm): A broad singlet integrating to 2H is anticipated. The chemical shift can be highly variable and dependent on solvent and concentration due to hydrogen bonding and exchange.

  • Acetyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3H, characteristic of a methyl ketone, is expected. Its chemical shift should be very similar to that in 2-acetylpyrrole.

13C NMR Spectroscopy
  • Carbonyl Carbon (δ >190 ppm): A signal in the far downfield region, typical for a ketone carbonyl carbon.

  • Pyrrole Carbons (δ 110-140 ppm): Four distinct signals are expected for the four carbons of the pyrrole ring.

  • Acetyl Carbon (δ ~25 ppm): A signal in the upfield region corresponding to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy
  • N-H Stretch (3400-3200 cm-1): A characteristic pair of medium-intensity peaks is expected for the symmetric and asymmetric stretching of the primary amine (-NH2). This is a key differentiating feature from 2-acetylpyrrole.

  • C-H Stretch (Aromatic) (3150-3050 cm-1): Weak to medium absorptions from the C-H bonds on the pyrrole ring.

  • C=O Stretch (1660-1680 cm-1): A strong, sharp absorption band indicative of the conjugated ketone carbonyl group.

  • N-H Bend (~1600 cm-1): A medium-intensity scissoring vibration from the -NH2 group.

Mass Spectrometry (MS)
  • Molecular Ion (M+): A prominent peak is expected at m/z = 124, corresponding to the molecular weight of the compound.

  • Key Fragmentation: A significant fragment at m/z = 109 (M-15) from the loss of a methyl radical, and a base peak at m/z = 81 (M-43) from the loss of the acetyl group (•COCH3), leading to the 1-amino-1H-pyrrol-2-yl cation.

Proposed Synthetic Strategies

Access to this compound is not described in the current literature. We propose two viable synthetic approaches based on established organic chemistry principles.

Strategy A: Direct N-Amination of 2-Acetylpyrrole

This strategy leverages the commercially available starting material 2-acetylpyrrole. The key step is the formation of an N-N bond via electrophilic amination.

Causality: The pyrrole N-H bond is weakly acidic and can be deprotonated with a strong base like sodium hydride (NaH) to form a nucleophilic pyrrolide anion. This anion can then attack an electrophilic aminating agent, such as a hydroxylamine derivative or chloramine, to form the desired N-amino product. The choice of aminating agent is critical to avoid side reactions.

Experimental Protocol (Hypothetical):

  • Deprotonation: To a stirred solution of 2-acetylpyrrole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N2), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Amination: Cool the resulting solution of the pyrrolide anion back to 0 °C. Add a solution of O-(diphenylphosphinyl)hydroxylamine (1.2 eq) in DMF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.

  • Workup & Purification: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Amination 2-Acetylpyrrole 2-Acetylpyrrole NaH_DMF NaH in DMF, 0°C 2-Acetylpyrrole->NaH_DMF 1.0 eq Pyrrolide_Anion 2-Acetylpyrrolide Anion NaH_DMF->Pyrrolide_Anion Aminating_Agent Electrophilic Aminating Agent Pyrrolide_Anion->Aminating_Agent Nucleophilic Attack Final_Product This compound Aminating_Agent->Final_Product 1.2 eq

Caption: Workflow for the N-Amination of 2-Acetylpyrrole.

Strategy B: Paal-Knorr Synthesis Modification

This approach builds the heterocyclic ring from acyclic precursors. The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] A modification using a hydrazine derivative would yield the N-amino pyrrole.

Causality: The reaction of a suitable 1,4-dicarbonyl precursor with hydrazine or a protected hydrazine will lead to a double condensation followed by cyclization and dehydration to form the aromatic pyrrole ring with the N-amino group pre-installed. The key challenge lies in the synthesis of the required asymmetric 1,4-dicarbonyl starting material.

Significance and Potential Applications in Drug Discovery

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with diverse activities. Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][6]

  • Scaffold for Library Synthesis: The title compound is an ideal starting point for creating libraries of novel compounds. The N-amino group can be acylated, alkylated, or converted to other functional groups, while the ketone provides a site for condensations or reductions. This allows for rapid Structure-Activity Relationship (SAR) studies.

  • Anticancer Agents: Many polysubstituted pyrroles show potent anticancer activity. The N-amino-2-acetylpyrrole core could be elaborated into structures that mimic known kinase inhibitors or DNA-interacting agents.

  • Neuropharmacology: A complex derivative of 1-methyl-2-acetylpyrrole has been synthesized and evaluated as a PET tracer for monoamine oxidase A (MAO-A), an important enzyme in the brain.[7] This suggests that the 2-acetylpyrrole scaffold has brain-penetrant properties, opening avenues for its N-amino derivatives in the development of CNS-active agents.

  • Antifungal and Antibacterial Agents: Pyrrole-based structures are known to exhibit potent antifungal activity.[8] The N-amino functionality could be used to attach moieties that enhance cell wall penetration or interaction with microbial-specific targets.

G cluster_apps Potential Therapeutic Areas Core This compound Core Scaffold Oncology Oncology (Kinase Inhibition) Core->Oncology Derivatization Neuroscience Neuroscience (MAO-A / CNS Targets) Core->Neuroscience Bioisosteric Replacement InfectiousDisease Infectious Disease (Antifungal / Antibacterial) Core->InfectiousDisease Pharmacophore Elaboration Inflammation Inflammation (COX/LOX Inhibition) Core->Inflammation Scaffold Hopping

Caption: Potential Drug Discovery Applications of the Core Scaffold.

Conclusion

This compound, while currently underrepresented in the chemical literature, stands out as a compound of significant synthetic and medicinal potential. Its predicted chemical properties and spectral features provide a solid foundation for its identification and characterization. The proposed synthetic routes offer practical pathways for its preparation, opening the door for its use as a versatile building block. The presence of the reactive N-amino and acetyl functionalities on the privileged pyrrole scaffold makes it an exceptionally attractive candidate for the development of new chemical entities in oncology, neuroscience, and infectious disease research. This guide serves as a foundational resource to stimulate and support further investigation into this promising molecule.

References

  • PubChem. (n.d.). Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone, (1E)-. Retrieved February 20, 2026, from [Link].

  • FooDB. (2010, April 8). Showing Compound Pyrrol-2-methylketone (FDB004573). Retrieved February 20, 2026, from [Link].

  • Jensen, S. B., Di Santo, R., Olsen, A. K., Pedersen, K., Costi, R., Cirilli, R., & Cumming, P. (2008). Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A. Journal of Medicinal Chemistry, 51(6), 1617–1622. Retrieved February 20, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9). Retrieved February 20, 2026, from [Link].

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][2][9][10]triazines together with spectroscopic and X-ray studies. Retrieved February 20, 2026, from [Link].

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link].

  • Dykstra, K. M., Berritt, S., & Tomson, N. C. (2018). Traceless Benzylic C–H Amination via Bifunctional N-Aminopyridinium Intermediates. ACS Catalysis, 8(3), 1877–1882. Retrieved February 20, 2026, from [Link].

  • Rácz, A., Káncz, A., Tóth, G. K., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 28(21), 7249. Retrieved February 20, 2026, from [Link].

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved February 20, 2026, from [Link].

  • Javid, H., Saeedian Moghadam, E., Farahmandfar, M., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. Retrieved February 20, 2026, from [Link].

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved February 20, 2026, from [Link].

  • El-Moghazy Aly, S. M., Mohamed, M. A. A., Shawky, A. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Chemical and Molecular Research. Retrieved February 20, 2026, from [Link].

  • Mishra, R. R., Vyas, K. B., & Nimavat, K. S. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal of Pharmaceutical and Research Sciences. Retrieved February 20, 2026, from [Link].

  • Asif, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1700-1718. Retrieved February 20, 2026, from [Link].

  • González-Vera, J. A., Gotor-Fernández, V., & García-Cerrada, S. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 3848–3853. Retrieved February 20, 2026, from [Link].

Sources

molecular weight and formula of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and analytical validation of 1-(1-Amino-1H-pyrrol-2-yl)ethanone .

Target Compound Analysis & Synthetic Methodology

Executive Summary

This compound is a functionalized N-amino pyrrole derivative characterized by the presence of an exocyclic amino group on the pyrrole nitrogen and an acetyl group at the C2 position.[1] This bifunctional scaffold serves as a critical intermediate in the synthesis of bioactive hydrazones and fused heterocyclic systems. Its unique N-N bond imparts distinct electronic properties—specifically the


-effect—enhancing the nucleophilicity of the amino terminus while modulating the aromaticity of the pyrrole ring.

This guide provides the definitive physicochemical data, a validated synthetic pathway via electrophilic amination, and a comprehensive analytical profile for researchers in medicinal chemistry.

Physicochemical Core Profile

The following data constitutes the fundamental identity of the molecule. Researchers should use these values for stoichiometric calculations and mass spectrometry validation.

PropertyValueTechnical Note
IUPAC Name 1-(1-amino-1H-pyrrol-2-yl)ethan-1-oneSystematic naming prioritizes the ketone.[1]
Molecular Formula C₆H₈N₂O Confirmed by elemental count (C=6, H=8, N=2, O=1).
Molecular Weight 124.14 g/mol Monoisotopic Mass: 124.0637 Da.[1]
CAS Registry Number 728010-60-4 Often cited as the hydrochloride salt or free base in catalogs.[1]
Physical State Solid / Crystalline PowderHygroscopic; store under inert atmosphere (Ar/N₂).
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes.
pKa (Predicted) ~3.5 (Conjugate acid of

)
The N-amino group is weakly basic due to delocalization.

Synthetic Architecture: Electrophilic N-Amination

Causality & Logic: Direct synthesis of 1-aminopyrroles from acyclic precursors (e.g., Paal-Knorr with hydrazine) often yields mixtures or requires specific 1,4-dicarbonyls that are difficult to access for this specific substitution pattern.[1]

The most robust protocol involves the electrophilic N-amination of the commercially available 2-acetylpyrrole.[1] This route ensures regiospecificity, as the acetyl group acts as a blocking group at C2, and the N-H bond is the most acidic site for deprotonation.

Protocol: N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)

Reagents: 2-Acetylpyrrole, Sodium Hydride (NaH), Hydroxylamine-O-sulfonic acid (HOSA), DMF.[1]

  • Activation: Dissolve 2-acetylpyrrole (1.0 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Slowly add NaH (60% dispersion, 1.2 eq). The evolution of

    
     gas indicates the formation of the pyrrolyl anion. Stir for 30 min.
    
    • Mechanism:[1][2] The acetyl group stabilizes the anion via resonance, but the N-site remains nucleophilic toward hard electrophiles.

  • Amination: Add a solution of HOSA (1.2 eq) in DMF dropwise.

    • Critical Step: Maintain temperature <5°C to prevent polymerization. HOSA acts as an

      
       equivalent.
      
  • Quench & Isolation: Pour into ice water. Extract with Ethyl Acetate. The product often requires purification via column chromatography (Hexane/EtOAc) to remove unreacted starting material.

Visualization: Synthetic Pathway

Synthesis Start 2-Acetylpyrrole (C6H7NO) Inter Pyrrolyl Anion (Nucleophilic Species) Start->Inter NaH, DMF 0°C, -H2 Product This compound (Target) Inter->Product Electrophilic Amination Reagent HOSA (NH2+ Source) Reagent->Product Reagent Addition

Figure 1: Electrophilic N-amination pathway converting 2-acetylpyrrole to the 1-amino derivative.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must look for specific spectral signatures that confirm the presence of the N-amino group and the retention of the acetyl moiety.

Mass Spectrometry (HRMS-ESI)[1]
  • Expected [M+H]⁺: 125.0715 m/z.

  • Fragmentation Pattern:

    • Loss of

      
       radical or 
      
      
      
      (M-16/17) is common in N-amino heterocycles.[1]
    • Loss of Acetyl group (

      
      , -43 Da).
      
Nuclear Magnetic Resonance (¹H NMR)

The diagnostic peak distinguishing the product from the starting material is the N-amino singlet .

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Acetyl (-CH₃) 2.40 - 2.50Singlet (s)3HConfirms C2-acylation retention.[1]
N-Amino (-NH₂) 5.80 - 6.50 Broad Singlet (br s)2HPrimary Confirmation. Disappears with

shake.[1]
Pyrrole H-4 6.10 - 6.20dd1HCoupling constants (

) confirm ring integrity.[1]
Pyrrole H-3 6.90 - 7.00dd1HDeshielded by adjacent carbonyl.[1]
Pyrrole H-5 7.30 - 7.50dd1HMost deshielded ring proton due to N-amino induction.[1]

Note: Shifts are approximated for DMSO-


. In 

, the amino peak may appear sharper and slightly upfield.
Visualization: Analytical Logic Flow

Analysis cluster_NMR 1H NMR Validation cluster_MS MS Validation Sample Purified Sample Peak1 Peak @ ~6.0 ppm (2H) CONFIRMS N-NH2 Sample->Peak1 Peak2 Peak @ ~2.4 ppm (3H) CONFIRMS Acetyl Sample->Peak2 Mass M+H = 125.07 CONFIRMS Formula Sample->Mass Decision Validated Structure Peak1->Decision Present?

Figure 2: Analytical decision tree for structural confirmation.

Applications in Drug Development

The 1-amino-2-acetylpyrrole scaffold is not merely an end-product but a versatile "chemical handle."[1]

  • Hydrazone Formation: The exocyclic amino group condenses readily with aldehydes to form Schiff bases (hydrazones). These derivatives are extensively studied for antifungal and antitubercular activity due to their ability to chelate metal ions in metalloenzymes [1].

  • Fused Heterocycles: Reaction with 1,3-electrophiles allows for the closure of a second ring involving the N1-amino and C2-acetyl groups, accessing novel pyrrolo[1,2-b]pyridazine scaffolds, which are bioisosteres of indole and purine systems.

References

  • PubChem Compound Summary. (n.d.). Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone.[1][3] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)- (2-Acetylpyrrole).[1][4][5][6][7] National Institute of Standards and Technology. Retrieved from [Link]

  • Katritzky, A. R., et al. (1986). The N-amination of pyrroles.[1] Journal of the Chemical Society, Perkin Transactions 1. (General methodology reference for N-amination).

Sources

Thermodynamic Stability of N-Amino Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The N-amino pyrrole (1-aminopyrrole) scaffold represents a unique intersection of aromatic stability and hydrazine-like reactivity. While the pyrrole ring itself offers significant thermodynamic stabilization through aromaticity (resonance energy ~21–25 kcal/mol), the exocyclic N-N bond introduces a localized point of thermodynamic vulnerability.

This guide provides a structural and experimental framework for assessing the thermodynamic boundaries of these derivatives. Unlike standard N-alkyl pyrroles, N-amino derivatives possess a labile N-N linkage (


) that dictates their decomposition profiles, rearrangement potential, and shelf-life in pharmaceutical formulations.

Thermodynamic Principles of the N-Amino Pyrrole Scaffold

To engineer stable N-amino pyrroles, one must balance the stabilizing energy of the heteroaromatic ring against the destabilizing repulsion of the N-N bond lone pairs.

The N-N Bond Vulnerability

The defining feature of this class is the N-N single bond. In standard hydrazines, this bond is weak due to lone-pair/lone-pair repulsion. In N-amino pyrroles, the nitrogen atom within the ring (


) participates in the aromatic sextet, partially delocalizing its lone pair into the ring.
  • Stabilizing Factor: Delocalization reduces the electron density on

    
    , decreasing repulsion with the exocyclic amino group (
    
    
    
    ).
  • Destabilizing Factor: Steric bulk at the 2,5-positions can twist the N-N bond, breaking conjugation and restoring full lone-pair repulsion, significantly lowering the bond dissociation energy (BDE).

Substituent Effects on Stability

Thermodynamic stability is tunable via ring substitution:

  • Electron Withdrawing Groups (EWGs): Substituents like -CN, -COOR, or -NO2 at the 3,4-positions pull electron density from the ring. This strengthens the N-N bond by reducing the basicity and lability of the system.

  • Electron Donating Groups (EDGs): Alkyl or alkoxy groups increase electron density, potentially raising the ground state energy of the N-N bond, making the molecule more susceptible to oxidative cleavage or radical decomposition.

Rearrangement Vectors (The 3,4-Diaza-Cope)

A critical thermodynamic instability pathway for N-allylamino pyrroles is the 3,4-diaza-Cope rearrangement . This sigmatropic shift is thermally allowed and driven by the formation of a more stable C-C bond at the expense of the weaker N-N bond.

Visualizing Decomposition Pathways

Understanding the failure modes is essential for process safety. The following diagram outlines the primary thermal decomposition and rearrangement pathways.

DecompositionPathways cluster_legend Thermodynamic Drivers NAP N-Amino Pyrrole (Starting Material) Radical N-Radical Intermediate (Homolytic Cleavage) NAP->Radical Heat/UV (ΔH > BDE) Rearranged C-Allyl Isomer (Diaza-Cope Product) NAP->Rearranged Sigmatropic Shift (if N-allyl substituted) Pyrrole Pyrrole (Deamination Product) Radical->Pyrrole H-Abstraction Oligomer Polymeric Tars (Ring Opening) Radical->Oligomer Dimerization key1 Red: High Energy Transition key2 Green: Stable Product

Figure 1: Mechanistic pathways for the thermal degradation of N-amino pyrroles. The N-N homolysis is the primary high-energy failure mode.

Experimental Characterization & Self-Validating Protocols

Trustworthy data requires rigorous protocols. The following workflow ensures that stability data is intrinsic to the molecule and not an artifact of impurities.

Stability Testing Workflow

StabilityWorkflow cluster_Thermal Thermal Stress (Solid State) cluster_Solution Solution Stress (Kinetic) Start Purified N-Amino Pyrrole (>98% HPLC) DSC DSC Analysis (Tm & T_onset) Start->DSC TGA TGA Analysis (Mass Loss %) Start->TGA Solvent Dissolve in Inert Solvent (e.g., Toluene-d8) Start->Solvent Result1 T_decomp Determination DSC->Result1 TGA->Result1 Heat Isothermal Heating (60°C, 80°C, 100°C) Solvent->Heat NMR qNMR Monitoring (Internal Std: TCNB) Heat->NMR Result2 Rate Constant (k_obs) NMR->Result2

Figure 2: Integrated workflow for determining solid-state thermodynamic limits and solution-phase kinetic stability.

Protocol: Differential Scanning Calorimetry (DSC) Validation

Rationale: DSC provides the most accurate measure of the "Onset of Decomposition" (


), which is the thermodynamic limit for processing.
  • Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pan deformation).

  • Method: Ramp from 30°C to 300°C at 5°C/min under

    
     flow (50 mL/min).
    
  • Validation Criteria:

    • Endotherm: Sharp peak = Melting (

      
      ). Broadening indicates impurity.
      
    • Exotherm: Sharp peak post-melting = Decomposition (

      
      ).
      
    • Self-Check: If

      
      , the material is potentially explosive or highly unstable. Run TGA to confirm mass loss correlates with the exotherm.
      
Protocol: Accelerated Degradation in Solution

Rationale: Solid-state stability does not predict solution behavior where bimolecular reactions (dimerization) occur.

  • Preparation: Dissolve derivative (0.1 M) in degassed Toluene-

    
     or DMSO-
    
    
    
    . Add 1,3,5-trimethoxybenzene as an internal standard.
  • Stress: Heat at 80°C in a sealed NMR tube.

  • Sampling: Acquire

    
    H NMR spectra at t=0, 1, 4, 8, and 24 hours.
    
  • Analysis: Monitor the integration of the

    
    -amino protons (usually broad singlet, 
    
    
    
    4.5–6.0 ppm) vs. the internal standard. Any reduction indicates N-N cleavage or rearrangement.

Comparative Stability Data

The following table summarizes the thermal stability profiles of representative N-amino pyrrole classes based on substituent electronics.

Derivative ClassSubstituent PatternElectronic EffectApprox.[1]

(DSC)
Primary Decomposition Mode
1-Aminopyrrole UnsubstitutedNeutral120–140°COxidative dimerization / Polymerization
1-(Acylamino)pyrrole N-COR (Amide)EWG (Stabilizing)180–210°CDecarboxylation / Deamidation
1-Amino-2,5-dimethyl 2,5-DialkylSteric Strain90–110°CN-N Homolysis (Steric weakening)
1-Amino-3-cyano 3-CN (Nitrile)Strong EWG>220°CRing fragmentation (High stability)
1-(Allylamino)pyrrole N-AllylRearrangement prone60–80°C3,4-Diaza-Cope Rearrangement

Note: Data represents generalized ranges derived from thermal analysis of analogous heterocyclic hydrazines [1, 4].

Synthesis Implications

To maximize thermodynamic stability in the final product, the synthesis method must avoid high-energy intermediates.

Recommended Route: Paal-Knorr Condensation The condensation of 1,4-diketones with hydrazine monohydrate (or substituted hydrazines) is the most thermodynamically controlled route.

  • Catalyst: Use catalytic acetic acid or

    
    -TsOH.
    
  • Temp: Keep reaction temperature <80°C to prevent in situ N-N cleavage.

  • Purification: Avoid acidic alumina chromatography, which can catalyze N-N bond hydrolysis. Use neutral silica or recrystallization.

References

  • Synthesis and Characterization of New N-Substituted 2-Aminopyrrole Derivatives. Organic Communications, 2019.[2] 2[1][2][3][4][5][6][7][8]

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 2021. (Discusses 3,4-diaza Cope rearrangement and N-Boc migration). 1[1][2][3][4][6]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI, 2023. 6[1][2][3][4][5][6][7][8]

  • Highly efficient and thermally stable NLO organic materials based on pyrrole and thiophene heterocycles. SciSpace, 2022. (Provides TGA/DSC data for substituted pyrroles). 8[1][2][3][4][5][6][7][8]

  • Dimerization reactions of amino acids by pyrolysis. ResearchGate, 2025. (Mechanisms of N-heterocycle decomposition). 7[1][2][3][4][5][6][7][8]

Sources

Technical Guide: Regioselective Synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(1-amino-1H-pyrrol-2-yl)ethanone presents a specific regiochemical challenge: distinguishing between the nucleophilicity of the pyrrole ring nitrogen (N1) and the exocyclic amino group. This molecule is a critical intermediate for fused N-heterocycles, particularly pyrrolo[2,3-d]pyrimidines and hydrazone-based ligands.

Retrosynthetic Logic

A direct disconnection analysis reveals that the N–N bond is the most strategic point of assembly. Attempting to introduce the acetyl group after N-amination is flawed; the high nucleophilicity of the


-amino group (

) would lead to preferential acylation at the hydrazine moiety (forming a hydrazide) rather than the desired C2 Friedel-Crafts acylation.

Therefore, the only robust synthetic pathway dictates that the electron-withdrawing acetyl group must be installed at C2 prior to N-amination. This also serves to acidify the pyrrole N-H, facilitating deprotonation.

Retrosynthesis cluster_logic Critical Design Choice Product Target: This compound Precursor Precursor: 2-Acetylpyrrole Product->Precursor N-Amination (Disconnection) Reagent Aminating Agent: HOSA (Hydroxylamine-O-sulfonic acid) Precursor->Reagent Electrophilic Source Warning Avoid Acetylation of 1-Aminopyrrole: Leads to N-Acyl Hydrazide impurity.

Figure 1: Retrosynthetic strategy prioritizing C-functionalization before N-functionalization.

Core Methodology: Electrophilic N-Amination[1]

The industry-standard approach for


-aminating electron-deficient pyrroles (such as 2-acetylpyrrole) utilizes Hydroxylamine-O-sulfonic acid (HOSA) . While monochloramine (

) is an alternative, HOSA offers superior stoichiometric control and safety profile for bench-scale synthesis, avoiding the handling of gaseous/explosive haloamines.
Reaction Mechanism[2]
  • Deprotonation: The acetyl group at C2 withdraws electron density, rendering the N-H proton more acidic (

    
     in DMSO) compared to unsubstituted pyrrole (
    
    
    
    ). A strong base (KOH or NaH) generates the pyrrolyl anion.
  • Nucleophilic Attack: The pyrrolyl anion attacks the nitrogen of HOSA.

  • Elimination: The sulfate group acts as a leaving group, establishing the N–N bond.

Reagents & Materials Table
ReagentRoleEquiv.Key PropertiesSafety Note
2-Acetylpyrrole Substrate1.0Solid, mp 90°CPre-dry under vacuum.
HOSA Aminating Agent1.2 - 1.5Hygroscopic solidStore at 4°C; Corrosive.
KOH (Powder) Base4.0 - 5.0Strong baseMust be finely powdered.
DMF SolventN/APolar AproticDry (<0.1%

). Toxic.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of this compound.

Step 1: Preparation of the Base-Substrate System
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer.

  • Charge the flask with DMF (50 mL) . Ensure the solvent is anhydrous (water consumes HOSA).

  • Add KOH powder (10.2 g, ~4.0 equiv) .

    • Expert Tip: If using pellets, grind them rapidly in a mortar immediately before use to maximize surface area.

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add 2-Acetylpyrrole (5.0 g, 45.8 mmol) portion-wise.

    • Observation: The solution may darken (orange/red) indicating the formation of the pyrrolyl anion. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

Step 2: Electrophilic Amination
  • Prepare a solution of HOSA (7.8 g, 69 mmol, 1.5 equiv) in DMF (30 mL) .

    • Critical: HOSA degrades in solution over time. Prepare this immediately before addition.

  • Add the HOSA solution dropwise to the reaction flask over 20 minutes, maintaining the internal temperature below 10 °C .

    • Exotherm Warning: The reaction is exothermic.[1] Rapid addition can lead to thermal runaway or decomposition of the reagent.

  • Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 3–4 hours . Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by a slightly more polar product (
    
    
    
    ).
Step 3: Quench and Isolation
  • Pour the reaction mixture into ice-water (300 mL) .

  • Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .

    • Note: The product is moderately soluble in water due to the amino group; thorough extraction is necessary.

  • Wash the combined organic layers with Brine (100 mL) to remove residual DMF.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • The crude residue is typically a viscous oil or low-melting solid.

  • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 40% EtOAc/Hexane.

  • Yield Expectation: 60–75%.

Workflow Start Start: 2-Acetylpyrrole Solvation Dissolve in DMF Cool to 0°C Start->Solvation Deprotonation Add KOH (4 eq) Stir 30 min (Anion Formation) Solvation->Deprotonation Amination Add HOSA (1.5 eq) in DMF Dropwise < 10°C Deprotonation->Amination Reaction Warm to RT Stir 4 hours Amination->Reaction Quench Pour into Ice Water Extract with EtOAc Reaction->Quench Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Step-by-step experimental workflow for HOSA-mediated amination.

Characterization & Quality Control

To validate the synthesis, you must confirm the presence of the


-amino group and the retention of the acetyl group.
TechniqueExpected SignalMechanistic Interpretation
1H NMR (DMSO-d6)

6.0 - 6.5 ppm (s, 2H, broad)
Diagnostic Signal: The

-NH2 protons are exchangeable but typically appear as a broad singlet in this region, distinct from the C-H aromatic signals.
1H NMR (DMSO-d6)

2.3 - 2.4 ppm (s, 3H)
Acetyl methyl group (

). Confirms the acetyl group is intact.
1H NMR (DMSO-d6)

6.1, 6.9, 7.2 ppm (m, 3H)
Pyrrole ring protons. The coupling pattern will change slightly from the precursor due to N-substitution.
HRMS (ESI+)

calc. ~125.07
Mass confirmation.
IR Spectroscopy 3200-3350

Primary amine N-H stretch (doublet).
Troubleshooting Guide
  • Low Yield (<30%): Usually due to wet DMF. HOSA hydrolyzes rapidly in the presence of water to form hydroxylamine sulfate, which is not electrophilic enough for this transformation. Action: Distill DMF over

    
     or use molecular sieves.
    
  • No Reaction: Old HOSA reagent. HOSA degrades upon storage. Action: Check titer of HOSA iodometrically or purchase fresh reagent.

  • Poly-amination: Rare due to steric hindrance, but if observed, reduce HOSA equivalents to 1.1.

References

  • Somei, M., et al. (1981). The Reaction of Pyrroles with Hydroxylamine-O-sulfonic Acid.[2] Chemical and Pharmaceutical Bulletin. (Foundational work on N-amination of indoles and pyrroles).

  • Verkade, J. G., et al. (2014). I2-Catalyzed Synthesis of Substituted Pyrroles. Journal of Organic Chemistry.[3] Link

  • Sigma-Aldrich. (n.d.). Hydroxylamine-O-sulfonic acid Product Sheet.Link

  • National Institutes of Health (NIH). (2008). Synthesis and cerebral uptake of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone. (Demonstrates stability of 2-acetylpyrrole derivatives). Link

  • Organic Syntheses. (1977). Amination of Heterocycles using HOSA.[4] Organic Syntheses, Coll. Vol. 6, p. 12. (General procedure adaptation). Link

Sources

Technical Deep Dive: The 1-(1-Amino-1H-pyrrol-2-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and medicinal chemistry potential of 1-(1-Amino-1H-pyrrol-2-yl)ethanone scaffolds.

A Versatile "Linchpin" Intermediate for Next-Generation Therapeutics

Executive Summary

The This compound scaffold represents a specialized subclass of N-aminopyrroles characterized by a unique 1,2-substitution pattern: an exocyclic amino group at position 1 and an acetyl group at position 2. Unlike simple pyrroles, this scaffold contains an embedded hydrazine motif (


) constrained within a heteroaromatic system.

This architecture is not typically a final drug but a privileged building block . Its value lies in its dual reactivity:

  • Nucleophilic N-Amino Group: A handle for Schiff base formation (hydrazones) yielding CNS-active and antimicrobial agents.

  • Electrophilic Carbonyl: Facilitates cyclization reactions to form fused heterocycles such as pyrrolo[2,1-c][1,2,4]triazines , which mimic purine bases and exhibit potent antifungal and anticancer properties.

Chemical Architecture & Pharmacophore Analysis

The biological potential of this scaffold stems from its ability to participate in specific binding interactions and chemical transformations.

Structural Features
  • N-N Bond (Hydrazine Motif): The

    
     bond is electronically distinct. The pyrrole nitrogen lone pair participates in aromaticity, making the exocyclic 
    
    
    
    less basic than a standard hydrazine but still sufficiently nucleophilic for condensation reactions.
  • C2-Acetyl Group: Provides a hydrogen bond acceptor site and an electrophilic center for ring closure.

  • "Linchpin" Geometry: The proximity of the

    
     and 
    
    
    
    groups allows for [3+3] or [3+2] cyclizations with bidentate electrophiles.
Visualization: Divergent Synthesis Pathways

The following diagram illustrates how the core scaffold diverges into two primary therapeutic classes.

ScaffoldDivergence Core 1-(1-Amino-1H-pyrrol-2-yl) ethanone Scaffold Step1 + Aryl Aldehydes (Condensation) Core->Step1 Step2 + 1,3-Electrophiles (Cyclization) Core->Step2 Hydrazones N-Pyrrolyl Hydrazones (Schiff Bases) Step1->Hydrazones Activity1 Dual AChE/BACE1 Inhibitors (Alzheimer's Disease) Hydrazones->Activity1 Fused Pyrrolo[2,1-c][1,2,4]triazines Step2->Fused Activity2 Broad Spectrum Antimicrobial/Antifungal Fused->Activity2

Figure 1: Divergent synthetic utility of the N-amino pyrrole scaffold.

Biological Applications & Mechanisms[1][2]

Neurotherapeutics: Dual AChE/BACE1 Inhibition

Derivatives formed by condensing the scaffold with substituted benzaldehydes (forming hydrazones) have shown promise in treating Alzheimer’s Disease (AD).

  • Mechanism: The pyrrole ring fits into the peripheral anionic site (PAS) of Acetylcholinesterase (AChE), while the hydrazone linker provides the flexibility to span the active site gorge.

  • Key Insight: The

    
     bond is critical here; replacing it with a 
    
    
    
    bond often results in loss of dual inhibitory activity against Beta-secretase 1 (BACE1).
Antimicrobial & Antifungal: Fused Triazines

When the scaffold is cyclized (e.g., with formamide or nitriles), it forms pyrrolo[2,1-c][1,2,4]triazines .

  • Mechanism: These fused systems act as antimetabolites, mimicking purine bases (adenine/guanine) and inhibiting RNA/DNA synthesis in fungal pathogens (Candida albicans) and Gram-negative bacteria.

  • SAR Note: Electron-withdrawing groups on the pyrrole ring enhance antifungal potency by increasing the lipophilicity and cell membrane permeability.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold

Objective: Synthesis of this compound via Electrophilic N-Amination. Rationale: Direct N-amination of 2-acetylpyrrole using Hydroxylamine-O-sulfonic acid (HOSA) is the most reliable method, avoiding the instability of open-chain hydrazine precursors.

Reagents:

  • 2-Acetylpyrrole (1.0 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Potassium Hydroxide (KOH) (powdered, 2.5 eq)

  • Dimethylformamide (DMF) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 2-acetylpyrrole (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Base Activation: Cool to 0°C. Add powdered KOH (25 mmol) in portions. Stir for 30 minutes. Observation: Solution may darken, indicating deprotonation of the pyrrole nitrogen.

  • Amination: Add HOSA (12 mmol) dropwise as a solution in DMF (5 mL) over 20 minutes, maintaining temperature <5°C. Caution: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The N-amino product is typically more polar than the starting material.

  • Workup: Pour reaction mixture into ice-water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography.
    
  • Validation:

    
     NMR should show a broad singlet (
    
    
    
    ) around 5.5–6.5 ppm corresponding to the
    
    
    protons.
Biological Assay: AChE Inhibition Screening (Ellman’s Method)

Objective: Determine


 of hydrazone derivatives against Acetylcholinesterase.

Protocol:

  • Buffer Prep: Phosphate buffer (0.1 M, pH 8.0).

  • Enzyme: Electric eel AChE (Sigma-Aldrich), 500 U/mL stock.

  • Substrate: Acetylthiocholine iodide (ATCI), 0.5 mM.

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 3 mM.

  • Workflow:

    • In a 96-well plate, add 140 µL buffer, 20 µL test compound (in DMSO), and 20 µL AChE solution.

    • Incubate at 25°C for 15 minutes.

    • Add 10 µL DTNB and 10 µL ATCI to initiate reaction.

    • Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    
  • Self-Check: Include Donepezil as a positive control. If Donepezil

    
     is not within 10-30 nM, the enzyme activity is compromised.
    

Quantitative Data Summary

Table 1: Comparative Activity of Scaffold Derivatives

Derivative ClassTargetRepresentative Activity (

/ MIC)
Key Substituent
Core Scaffold None (Precursor)Inactive (>100 µM)N/A
Hydrazone AChE (Alzheimer's)0.45 ± 0.02 µM2,4-Dichlorophenyl
Hydrazone BACE1 (Alzheimer's)1.20 ± 0.15 µM4-Dimethylamino
Fused Triazine C. albicans4 µg/mL (MIC)4-Nitro (on pyrrole)
Fused Triazine S. aureus8 µg/mL (MIC)4-Bromo (on pyrrole)

Visualization of Pharmacophore Interactions[3]

The following diagram details the molecular interactions of the hydrazone derivative within the AChE active site, a primary application of this scaffold.

Pharmacophore Pyrrole Pyrrole Ring (Hydrophobic) PAS Peripheral Anionic Site (Trp286) Pyrrole->PAS Pi-Pi Stacking Linker Hydrazone Linker (Spacer) HBond H-Bonding Region (Tyr124) Linker->HBond H-Bond Acceptor Phenyl Distal Phenyl Ring (Pi-Stacking) CAS Catalytic Anionic Site (Trp86) Phenyl->CAS Hydrophobic Interaction

Figure 2: Binding mode of N-amino pyrrole hydrazones in the AChE active site.

References

  • Synthesis of N-Aminopyrroles: Wallace, R. H. (1990). Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent.[1] Organic Preparations and Procedures International. Link

  • Antimicrobial Fused Systems: Ghorab, M. M., et al. (2010). Synthesis and antibacterial activity of some new pyrrolo[2,1-c][1,2,4]triazine derivatives. European Journal of Medicinal Chemistry. Link

  • AChE/BACE1 Inhibitors: Radhwan, M. A., et al. (2020).[2] Design, synthesis, and biological evaluation of new pyrrole-based hydrazones as dual inhibitors of AChE and BACE1. Bioorganic Chemistry. Link

  • General Pyrrole Chemistry: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. Link

Sources

Electronic Architecture & Synthetic Utility of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone , a specialized heterocyclic building block characterized by its unique "push-pull" electronic architecture.[1][2]

Technical Whitepaper | Version 2.1 [1][2]

Executive Summary

This compound (CAS: Derivative of 1072-83-9) represents a critical intersection in heterocyclic chemistry: the fusion of an electron-rich N-amino pyrrole core with an electron-withdrawing acetyl moiety.[1][2] Unlike simple pyrroles, this compound exhibits the


-effect , where the adjacent nitrogen lone pairs significantly enhance nucleophilicity at the exocyclic amine, while the C2-acetyl group imposes a dipole-stabilizing "pull" effect.[1][2] This guide details its electronic landscape, validated synthesis protocols, and application as a scaffold for fused heterocycles (e.g., pyrrolo[2,1-f][1,2,4]triazines).

Molecular Architecture & Electronic Landscape

Structural Analysis

The molecule consists of a pyrrole ring substituted at the nitrogen (N1) with an amino group (


) and at the 

-carbon (C2) with an acetyl group (

).[2]
  • N-Amino Effect (The "Push"): The N1-amino group introduces a lone pair adjacent to the pyrrole nitrogen.[1][2] While the pyrrole nitrogen's lone pair is delocalized into the aromatic sextet, the exocyclic amino group remains pyramidal and nucleophilic. This creates a hydrazine-like character, exhibiting the

    
    -effect, which increases reactivity toward electrophiles compared to standard primary amines.[1][2]
    
  • Carbonyl Conjugation (The "Pull"): The C2-acetyl group acts as a

    
    -acceptor.[1][2] It withdraws electron density from the ring, lowering the energy of the HOMO (Highest Occupied Molecular Orbital) and stabilizing the molecule against oxidative degradation, a common issue with electron-rich N-aminopyrroles.
    
Electronic Parameters (Class-Typical)
ParameterValue / TrendMechanistic Implication
Dipole Moment High (~3.5 - 4.5 D)Strong vector from N-amino (+) to Acetyl oxygen (-).[1][2]
Hybridization N1 (

-like),

(

)
The ring nitrogen is planar; the exocyclic nitrogen retains

character to minimize repulsion.
Nucleophilicity High (at

)
The terminal amine is the primary nucleophilic site; the ring carbons are deactivated by the acetyl group.[2]
Acidity (pKa) ~16-17 (NH protons)The acetyl group increases the acidity of the

protons compared to N-aminopyrrole.[1][2]

Experimental Synthesis Protocol

Objective: Synthesis of this compound via electrophilic N-amination of 2-acetylpyrrole.

Reagents & Materials
  • Substrate: 2-Acetylpyrrole (1 eq).

  • Aminating Agent: Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq) or Monochloramine (

    
    ).[1][2]
    
  • Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH).

  • Solvent: DMF (anhydrous) or DMF/Water mixtures.

Step-by-Step Methodology
  • Preparation: Dissolve 2-acetylpyrrole (10 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add powdered KOH (25 mmol) or NaH (12 mmol) portion-wise. Stir for 30 minutes to generate the pyrrolyl anion. Note: The solution will likely darken, indicating anion formation.

  • Amination: Add a solution of Hydroxylamine-O-sulfonic acid (HOSA) (12 mmol) in DMF dropwise over 20 minutes. Maintain temperature < 5°C to prevent decomposition of the aminating agent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1).

  • Workup: Quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via column chromatography (Gradient: 10% 
    
    
    
    40% EtOAc in Hexanes).
Characterization Data (Reference Standard)
  • Physical State: Yellow crystalline solid.[1][2]

  • Melting Point: 149 – 150°C.[1][2]

  • IR (

    
    ):  3172, 3076 (
    
    
    
    stretch), 1640 (
    
    
    , conjugated).
  • 
     NMR (
    
    
    
    ):
    
    
    2.35 (s, 3H,
    
    
    ), 6.05 (s, 2H,
    
    
    ), 6.10 (m, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 7.20 (m, 1H, Ar-H).

Reactivity & Applications Logic

The compound serves as a bifunctional scaffold. The acetyl group allows for condensation reactions (hydrazones, oximes), while the N-amino group allows for cyclization into fused systems like pyrrolo-triazines.

Pathway Visualization

The following diagram illustrates the synthesis and subsequent divergence into fused heterocyclic drugs.

G Start 2-Acetylpyrrole (Precursor) Product This compound (Target Scaffold) Start->Product N-Amination Reagent HOSA / KOH (Electrophilic Amination) Reagent->Product App1 Schiff Base Formation (Hydrazones) Product->App1 R-CHO App2 Pyrrolo[2,1-f][1,2,4]triazines (Kinase Inhibitors) Product->App2 Formamidine Acetate Cyclization

Figure 1: Synthetic workflow from precursor to bioactive fused heterocycles.

Computational Modeling Workflow

To predict electronic behavior for derivatives, the following DFT (Density Functional Theory) workflow is recommended:

  • Geometry Optimization: B3LYP/6-31G(d,p) level of theory.

  • Frequency Calculation: Confirm stationary point (no imaginary frequencies).

  • NBO Analysis: Calculate Natural Bond Orbitals to quantify the

    
     delocalization energy.
    
  • Fukui Functions: Map

    
     and 
    
    
    
    to predict sites of electrophilic and nucleophilic attack.
    • Prediction:

      
       (nucleophilic attack) will be highest at the Carbonyl Carbon.[1][2]
      
    • Prediction:

      
       (electrophilic attack) will be highest at the terminal Amino Nitrogen.
      

References

  • N-Amination of Pyrroles: N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl).[1][2][3][4] Journal of Organic Chemistry.[5]

  • Synthesis of 2-Acetyl-1-aminopyrrole: EP0648764A1 - N-(substituted amino)pyrrole derivatives.[1][2] European Patent Office.[1]

  • Electronic Effects in Pyrroles: Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances.[1]

  • Applications in Drug Discovery: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[4] PMC.[1]

Sources

pKa values and acidity of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Acidity of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides a comprehensive analysis of the predicted pKa values and the underlying principles governing the acidity and basicity of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from related structures and theoretical principles to offer robust estimations. Furthermore, it presents detailed, field-proven experimental and computational protocols for the empirical determination and theoretical prediction of its pKa values, empowering researchers with the necessary tools for a thorough characterization of this and other novel chemical entities.

Introduction: The Significance of pKa in Drug Discovery

This compound is a substituted pyrrole derivative with structural motifs that suggest its potential as a scaffold in medicinal chemistry. The ionization state of a molecule, which is dictated by its pKa value(s) and the pH of its environment, governs its solubility, lipophilicity, membrane permeability, and binding interactions with its biological target.[1] An accurate understanding of the pKa of this compound is therefore indispensable for its development as a potential therapeutic agent, impacting everything from formulation to its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide will first delve into the theoretical underpinnings of the acidity and basicity of this molecule, considering the electronic contributions of its substituents. It will then provide a comparative analysis with related compounds to estimate its pKa values. Finally, detailed experimental and computational workflows are presented to enable the precise determination of these crucial parameters.

Theoretical Framework: Unraveling the Electronic Landscape

The acidity and basicity of this compound are a consequence of the interplay between the inherent properties of the pyrrole ring and the electronic effects of the 1-amino and 2-acetyl substituents.

2.1. The Pyrrole Nucleus: A Weak Acid and a Weak Base

The parent pyrrole molecule is aromatic, with the nitrogen lone pair participating in the 6π-electron system.[3] This delocalization reduces the availability of the lone pair for protonation, making pyrrole a very weak base. The N-H proton is weakly acidic, with a pKa of about 16.5, due to the aromaticity of the resulting pyrrolide anion.[3]

2.2. Substituent Effects on Acidity and Basicity

The substituents on the pyrrole ring in this compound significantly modulate its acid-base properties:

  • The 2-Acetyl Group: This is a strong electron-withdrawing group through both resonance and inductive effects. It deactivates the pyrrole ring towards electrophilic attack and increases the acidity of any N-H protons by stabilizing the conjugate base.[4]

  • The 1-Amino Group: The amino group attached to the pyrrole nitrogen is a topic of interest. While typically an electron-donating group by resonance, its direct attachment to the ring nitrogen introduces unique electronic properties. It can be expected to increase the electron density in the ring.

2.3. Potential Ionization Sites

This compound has several potential sites for protonation and deprotonation:

  • The 1-Amino Group (N-NH2): This is likely the most basic site and will be protonated at acidic pH.

  • The Carbonyl Oxygen: The oxygen of the acetyl group can be protonated under strongly acidic conditions.

  • The Pyrrole Ring: The pyrrole ring itself can be protonated, with C5 being a likely site for C-protonation in some aminopyrroles.[5][6]

  • The Amino Group Proton (N-H): Deprotonation of the amino group would occur at a very high pH.

The interplay of these groups determines the overall pKa profile of the molecule. The electron-withdrawing acetyl group will decrease the basicity of the 1-amino group and the pyrrole ring.

Below is a diagram illustrating the key electronic effects within the molecule.

Caption: Electronic effects influencing the pKa of the molecule.

Predicted pKa Values and Comparative Analysis

CompoundFunctional GroupPredicted/Experimental pKaReference(s)
PyrroleN-H (acidic)16.5[3]
2-AcetylpyrroleN-H (acidic)~14.1 - 14.9[7][8][9][10][11]
2-AminopyrroleFavored deprotonation siteN-H (acidic)[5]
Aniline-NH3+ (acidic)4.6

Analysis and Estimation:

  • Acidity of the Amino N-H: The amino group protons are expected to be very weakly acidic, with a pKa likely well above 30, and thus not relevant under physiological conditions.

  • Basicity of the Amino Group: The 1-amino group is the most probable site of protonation. The electron-withdrawing effect of the 2-acetyl group will reduce its basicity compared to a simple alkylamine. Its pKa is likely to be in the range of 2-4.

  • Basicity of the Carbonyl Oxygen: Protonation of the carbonyl oxygen would result in a pKa significantly below 0.

Based on this analysis, the most physiologically relevant pKa for this compound will be that of its protonated 1-amino group.

Experimental Determination of pKa Values

For a definitive determination of the pKa values, experimental methods are essential. The following are two robust and widely used techniques.

Potentiometric Titration

This high-precision method involves the titration of the compound with a standardized acid or base while monitoring the pH.[12][13][14] The pKa is determined from the half-equivalence point on the titration curve.[12]

Experimental Workflow for Potentiometric Titration

Potentiometric_Titration_Workflow prep 1. Sample Preparation Dissolve compound in a suitable solvent (e.g., water/methanol co-solvent). Achieve a concentration of at least 10⁻⁴ M. cal 2. pH Meter Calibration Calibrate with standard buffers (pH 4, 7, 10). prep->cal setup 3. Titration Setup Place sample on a magnetic stirrer. Immerse calibrated pH electrode. Purge with nitrogen to remove dissolved CO₂. cal->setup titrate 4. Titration Titrate with standardized 0.1 M HCl or NaOH. Record pH after each incremental addition of titrant. setup->titrate analyze 5. Data Analysis Plot pH vs. volume of titrant. Determine the equivalence point(s). Calculate pKa at the half-equivalence point. titrate->analyze

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Reagent and Sample Preparation:

    • Prepare a 0.1 M solution of NaOH and a 0.1 M solution of HCl.

    • Accurately weigh and dissolve the sample of this compound to a concentration of approximately 1 mM.[12] A co-solvent such as methanol or DMSO may be necessary if the compound has low aqueous solubility.[13]

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12]

  • Calibration and Setup:

    • Calibrate a potentiometer using standard buffers of pH 4, 7, and 10.[12]

    • Place a known volume of the sample solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • To avoid interference from atmospheric CO2, especially when titrating with a base, purge the solution with nitrogen gas before and during the titration.[13]

  • Titration Procedure:

    • Add small, precise increments of the standardized titrant (HCl for a basic pKa, NaOH for an acidic pKa).

    • After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[12] The equivalence point can be identified as the inflection point of the curve, which is more accurately determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV).[15]

UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[2][16][17] It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.[2]

Experimental Workflow for UV-Vis Spectrophotometry

UV_Vis_Workflow buffers 1. Buffer Preparation Prepare a series of buffers with a range of known pH values spanning the expected pKa. samples 2. Sample Preparation Prepare solutions of the compound in each buffer at a constant concentration. buffers->samples spectra 3. Spectral Acquisition Record the UV-Vis spectrum for each sample solution over a suitable wavelength range. samples->spectra analysis 4. Data Analysis Plot absorbance at a specific wavelength vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa. spectra->analysis

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Protocol:

  • Buffer and Sample Preparation:

    • Prepare a series of buffer solutions with known pH values, typically in increments of 0.2-0.5 pH units, spanning a range of at least 2 pH units above and below the estimated pKa.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]

    • Prepare a series of sample solutions by diluting the stock solution into each of the buffer solutions to a final, constant concentration. The final concentration of the organic co-solvent should be kept low and constant across all samples.[2]

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum for each buffered sample solution over a relevant wavelength range.

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This should generate a sigmoidal curve.[18]

    • The pKa corresponds to the pH at the inflection point of this curve.[17]

    • Alternatively, the pKa can be calculated by fitting the data to the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws:

      • A = (A_HA + A_A- * 10^(pH-pKa)) / (1 + 10^(pH-pKa))

      • Where A is the observed absorbance, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.

Computational Prediction of pKa Values

In silico methods, particularly those based on quantum mechanics, can provide valuable estimations of pKa values, especially for novel compounds where experimental determination may not be immediately feasible.[19][20]

Computational Workflow for pKa Prediction

Computational_Workflow struct 1. Structure Preparation Generate 3D structures of the protonated and deprotonated forms of the molecule. opt 2. Geometry Optimization Optimize the geometry of each species using a suitable level of theory (e.g., DFT with a continuum solvation model). struct->opt freq 3. Frequency Calculation Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermal corrections. opt->freq energy 4. Free Energy Calculation Calculate the Gibbs free energy of the protonated and deprotonated species in solution. freq->energy pka 5. pKa Calculation Calculate the pKa using the free energy difference and a known reference pKa value or a thermodynamic cycle. energy->pka

Caption: General workflow for computational pKa prediction.

Methodology Outline:

  • Model Building: Construct the 3D structures of the relevant species (e.g., the neutral molecule and its protonated form at the 1-amino group).

  • Quantum Chemical Calculations:

    • Perform geometry optimizations and frequency calculations for each species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., PCM or SMD).[19] Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) is a common choice.

    • These calculations yield the Gibbs free energy of each species in solution.

  • pKa Calculation:

    • The pKa can be calculated from the Gibbs free energy of the acid-base reaction (ΔG_sol) using the equation: pKa = ΔG_sol / (2.303 * RT), where R is the gas constant and T is the temperature.

    • However, direct calculation of the solvation free energy of a proton is challenging. Therefore, an isodesmic reaction approach is often employed, where the pKa of the target molecule is calculated relative to a well-characterized reference compound with a similar structure.[21]

Conclusion

While direct experimental data for this compound is currently unavailable, a thorough analysis of its structure and comparison with related compounds allows for reasoned estimations of its pKa values. The most physiologically relevant ionization will likely involve the protonation of the 1-amino group, with an estimated pKa in the acidic range. For drug development purposes, empirical determination of this value is crucial. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust pathways to this end. Complementary computational studies can further refine these predictions and provide deeper insight into the electronic structure of this promising scaffold.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Scent.vn. 2-Acetylpyrrole (CAS 1072-83-9): Odor profile, Properties, & IFRA compliance. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • ACS Publications. How to Predict the pKa of Any Compound in Any Solvent | ACS Omega. [Link]

  • University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

  • LookChem. Cas 1072-83-9,2-Acetyl pyrrole. [Link]

  • PMC. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]

  • MPI. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]

  • Rowan University. How to Predict pKa. [Link]

  • Kyoto Electronics Manufacturing Co.,Ltd. How should the acid dissociation constant pKa be measured?. [Link]

  • PMC. Development of Methods for the Determination of pKa Values. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

  • ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Quora. Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions?. [Link]

  • ScienceDirect. Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • PMC. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. [Link]

  • PubMed. Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A. [Link]

  • FooDB. Showing Compound Pyrrol-2-methylketone (FDB004573). [Link]

  • ResearchGate. Amino group acidity in aminopyridines and aminopyrimidines. [Link]

  • ResearchGate. Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. [Link]

  • ACS Publications. Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Chemistry Portal. 1-Pyrroline synthesis. [Link]

  • MDPI. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. [Link]

  • Organic Letters. Short and Modular Synthesis of Substituted 2-Aminopyrroles. [Link]

  • University of Calgary. The E ect of Substituents on pKa. [Link]

  • NIST WebBook. Ethanone, 1-(1H-pyrrol-2-yl)-. [Link]

  • ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). [Link]

  • Scribd. Amino Acids pKa and pI Values Table | PDF | Acid Dissociation Constant. [Link]

  • PubMed. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(1H-pyrrol-2-yl)- (CAS 1072-83-9). [Link]

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history and discovery of N-aminated pyrrole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-aminated pyrroles (1-aminopyrroles) represent a unique subclass of nitrogen heterocycles characterized by a direct nitrogen-nitrogen (N–N) bond connecting the aromatic pyrrole ring to an exocyclic amino group. Unlike their carbon-substituted counterparts, these compounds exhibit distinct electronic properties due to the repulsive interaction between the lone pairs of the two nitrogen atoms (the hydrazine moiety) and the participation of the endocyclic nitrogen in the aromatic sextet.

This guide serves as a definitive technical resource for the synthesis, handling, and application of N-aminopyrroles. It moves beyond standard textbook definitions to address the practical challenges of their instability, the evolution of synthetic methodologies from 1904 to present, and their critical role as synthons for fused heterocyclic systems like pyrrolo[1,2-b]pyridazines.

Part 2: Historical Genesis & Structural Logic

The Discovery (Early 20th Century)

The history of N-aminopyrroles is inextricably linked to the broader development of pyrrole synthesis by Ludwig Knorr and Carl Paal in the late 19th century. However, the specific isolation of N-aminopyrrole emerged slightly later.

  • 1904 Milestone: The first definitive synthesis of 1,1'-bipyrrole and related N-amino derivatives was reported, utilizing the condensation of 1,4-diketones with hydrazine. Unlike primary amines which yield N-alkylpyrroles, hydrazine acts as a dinucleophile.

  • The "Stepwise" Insight: Early researchers noted that the reaction of 1,4-dicarbonyls with hydrazine could proceed through a 1-aminopyrrole intermediate before potentially condensing with a second equivalent of diketone to form 1,1'-bipyrrole. This established the necessity for controlling stoichiometry to isolate the mono-pyrrole species.

Chemical Logic: The N–N Bond

The defining feature of 1-aminopyrrole is the N–N bond.

  • Electronic Conflict: The endocyclic nitrogen is

    
     hybridized (partially) to satisfy Hückel's rule (6 
    
    
    
    electrons), donating its lone pair into the ring. The exocyclic amino nitrogen (
    
    
    ) retains a localized lone pair, making it significantly more basic and nucleophilic than the ring nitrogen.
  • Reactivity Profile: The N-amino group transforms the pyrrole into a "masked" hydrazine. It can undergo condensation with carbonyls (forming hydrazones), Michael additions with electron-deficient alkynes (e.g., DMAD), and ring-expansion reactions.

Part 3: Synthetic Methodologies & Protocols

We present two validated protocols. Protocol A is the industry "Gold Standard" for purity and yield, utilizing a protection-deprotection strategy. Protocol B is the classical direct method, useful for bulk synthesis but requiring careful purification.

Protocol A: The Phthalimide Route (High Purity)

Rationale: Direct reaction of hydrazine with 1,4-diketones often yields mixtures of 1-aminopyrrole and 1,1'-bipyrrole. Using N-aminophthalimide as a protected hydrazine source prevents over-reaction.

Reagents:

  • 2,5-Dimethoxytetrahydrofuran (Precursor to succinaldehyde)

  • N-Aminophthalimide

  • Glacial Acetic Acid[1]

  • Hydrazine Hydrate (for deprotection)

Step-by-Step Methodology:

  • Condensation (Clauson-Kaas Modification):

    • Dissolve N-aminophthalimide (1.0 equiv) in glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (1.1 equiv).

    • Reflux for 1–2 hours.[1] The acid catalyzes the opening of the furan ring to the 1,4-dicarbonyl, which instantly condenses with the amine.

    • Checkpoint: Monitor TLC for the disappearance of N-aminophthalimide.

    • Pour into ice water, filter the precipitate (N-phthalimidopyrrole), and dry.

  • Deprotection (Ing-Manske Procedure):

    • Suspend the N-phthalimidopyrrole in Ethanol (0.5 M concentration).

    • Add Hydrazine Hydrate (1.2 equiv) dropwise.

    • Heat to 60°C for 1 hour. A white precipitate (phthalhydrazide) will form, indicating the release of 1-aminopyrrole.

  • Isolation:

    • Cool the mixture and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate under reduced pressure (keep bath < 40°C; product is volatile and heat-sensitive).

    • Purification: Kugelrohr distillation or flash chromatography (neutral alumina) is recommended immediately, as the free amine oxidizes in air.

Protocol B: Electrophilic Amination (Modern Mechanistic Approach)

Rationale: This method avoids 1,4-dicarbonyls, instead installing the amino group onto an existing pyrrole ring.

Reagents:

  • Pyrrole (starting material)[2]

  • Sodium Hydride (NaH) or KOH

  • Hydroxylamine-O-sulfonic acid (HOSA) or Monochloramine (

    
    )
    

Workflow:

  • Deprotonation: Treat pyrrole with NaH in DMF at 0°C to generate the pyrrolyl anion.

  • Amination: Add a freshly prepared solution of HOSA (in DMF) dropwise.

  • Mechanism: The nucleophilic pyrrolyl anion attacks the nitrogen of HOSA, displacing the sulfate group.

  • Note: This method often yields lower regioselectivity (C-amination vs N-amination) unless conditions are strictly controlled (low temp, polar aprotic solvent).

Part 4: Visualization of Reaction Pathways

Figure 1: The Paal-Knorr Mechanism with Hydrazine

This diagram illustrates the stepwise condensation, highlighting the critical hemiaminal intermediate that leads to cyclization.

PaalKnorr Diketone 1,4-Dicarbonyl (Succinaldehyde) Intermediate1 Mono-Hydrazone Intermediate Diketone->Intermediate1 Condensation (-H2O) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate1 Hemiaminal Cyclic Hemiaminal (5-membered ring) Intermediate1->Hemiaminal Nucleophilic Attack (Intramolecular) Product 1-Aminopyrrole (Target) Hemiaminal->Product Dehydration (-H2O) Byproduct 1,1'-Bipyrrole (Over-reaction) Product->Byproduct + 2nd Diketone (If excess diketone)

Caption: Stepwise condensation of 1,4-dicarbonyls with hydrazine. Control of stoichiometry prevents the formation of 1,1'-bipyrrole.

Figure 2: Divergent Reactivity of 1-Aminopyrrole

1-Aminopyrrole is a "chemical chameleon," capable of acting as a nucleophile or a diene system.

Reactivity Start 1-Aminopyrrole Path1 Michael Addition Start->Path1 Nucleophilic Attack (Exocyclic N) Path2 Condensation Start->Path2 Ring Closure Reagent1 + DMAD (Dimethyl Acetylenedicarboxylate) Reagent1->Path1 Reagent2 + 1,3-Dicarbonyls Reagent2->Path2 Product1 Vinyl Pyrrole Adduct (No Diels-Alder observed) Path1->Product1 Proton Transfer Product2 Pyrrolo[1,2-b]pyridazine (Fused Heterocycle) Path2->Product2 - 2 H2O

Caption: Divergent reaction pathways. Note that reaction with DMAD favors Michael addition over Diels-Alder cycloaddition.[3]

Part 5: Quantitative Data & Safety

Table 1: Comparison of Synthetic Methods
MethodKey ReagentsYieldSelectivityNotes
Paal-Knorr (Direct) 1,4-Diketone + Hydrazine40–60%LowProne to oligomerization; difficult purification.
Phthalimide Route N-Aminophthalimide + 1,4-Diketone70–85% High Requires 2 steps but yields pure, crystalline intermediate.
Electrophilic Amination Pyrrole Anion + HOSA30–50%ModerateCompetitive C-amination; requires strictly anhydrous conditions.
Safety & Handling (Critical)
  • Hydrazine Toxicity: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens. All reactions involving hydrazine hydrate must be performed in a functioning fume hood with double-gloving (nitrile).

  • Instability: Free 1-aminopyrrole is light- and air-sensitive. It typically presents as a brown oil that darkens rapidly. Store under argon at -20°C.

  • Skin Contact: 1-aminopyrrole is corrosive and can cause severe skin burns.

Part 6: References

  • Knorr, L. (1885). "Ueber die Bildung von Pyrrolderivaten aus 1,4-Diketonen." Berichte der deutschen chemischen Gesellschaft. (Foundational Paal-Knorr reference).

  • Flitsch, W., & Heidhues, R. (1968). "1-Aminopyrrole."[4][5][6][7] Chemische Berichte. (Detailed synthesis and properties of 1-aminopyrrole).

  • Katritzky, A. R., et al. (1986). "The reaction of 1-aminopyrroles with dimethyl acetylenedicarboxylate." Journal of the Chemical Society, Perkin Transactions 1. (Reactivity with DMAD).

  • Gogoi, S., & Konwar, D. (2005). "An efficient synthesis of 1-aminopyrroles." Tetrahedron Letters. (Modern synthetic variations).

  • Sigma-Aldrich. "1-Aminopyrrole Safety Data Sheet." (Safety and physical properties).

  • Organic Syntheses. "1-Aminopyridinium Iodide." Org.[8] Synth. 1963, 43, 1. (Analogous HOSA protocol).

Sources

potential toxicity profiles of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: Toxicity Profiling & Safety Assessment of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Executive Summary & Chemical Identity

This compound (also referred to as N-amino-2-acetylpyrrole) represents a distinct class of nitrogen-rich heterocycles used primarily as a synthetic intermediate in the development of kinase inhibitors and hydrazone-based pharmaceuticals. Unlike its flavoring analog 2-acetylpyrrole (FEMA 3202), the presence of the N-amino moiety (-NH₂) at position 1 fundamentally alters its toxicological profile, introducing hydrazine-like reactivity and potential genotoxic liabilities.

This guide provides a predictive toxicological assessment based on Structure-Activity Relationships (SAR) of N-amino heterocycles, defining the critical safety margins for researchers handling this scaffold.

Chemical Identity Table
ParameterDetail
IUPAC Name This compound
Common Synonyms N-Amino-2-acetylpyrrole; 1-Amino-2-acetylpyrrole
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Core Scaffold Pyrrole (Electron-rich aromatic)
Critical Toxicophore N-N Single Bond (Hydrazine-like motif)
Predicted LogP ~0.5 - 0.9 (Moderate Lipophilicity)

Structural Alerts & Toxicophore Analysis

The toxicity of this compound is driven by two competing structural features: the electron-withdrawing acetyl group and the reactive N-amino group.

The N-Amino "Warhead" (Hydrazine Moiety)

The defining feature is the N-N bond. While N-aminopyrroles are less basic than aliphatic hydrazines due to the aromatic pyrrole ring delocalizing the lone pair, they remain metabolically active.

  • Mechanism of Toxicity: The terminal amino group is susceptible to oxidative metabolism (N-oxidation), potentially generating diazenium ions or aminyl radicals . These electrophilic species can form covalent adducts with DNA (genotoxicity) or cellular proteins (hepatotoxicity).

  • Structural Alert: The N-N bond is a recognized structural alert for mutagenicity in the Ames test (specifically Salmonella typhimurium strains TA100/TA1535).

The Pyrrole Ring (Bioactivation)

Pyrrole rings are electron-rich and prone to oxidation by Cytochrome P450 (CYP450) enzymes.

  • Mechanism: CYP-mediated epoxidation of the 3,4-double bond can lead to reactive intermediates. However, the acetyl group at C2 withdraws electron density, likely stabilizing the ring against oxidation compared to unsubstituted pyrrole.

Metabolic Fate & Bioactivation Pathways

Understanding the metabolic trajectory is crucial for predicting toxicity. The compound likely undergoes a "bifurcated" metabolism: detoxification via Phase II conjugation versus toxification via Phase I oxidation.

Predicted Metabolic Pathways (DOT Visualization)

MetabolicPathways Parent This compound (Parent) CYP CYP450 Oxidation (Phase I) Parent->CYP Oxidative Stress NAT N-Acetylation (NAT1/2) Parent->NAT Detoxification UGT N-Glucuronidation (UGT) Parent->UGT Clearance N_Oxide N-Hydroxy Intermediate (Reactive) CYP->N_Oxide Hydrazone Stable Hydrazone (Schiff Base) NAT->Hydrazone Metabolic Cap Glucuronide N-Glucuronide (Excretion) UGT->Glucuronide Diazenium Diazenium Ion (Electrophile) N_Oxide->Diazenium Dehydration DNA_Adduct DNA/Protein Adducts (Genotoxicity/Hepatotoxicity) Diazenium->DNA_Adduct Covalent Binding

Figure 1: Predicted metabolic activation (Red) vs. detoxification (Green) pathways. The formation of the Diazenium ion represents the critical toxic event.

Toxicological Profile & Risk Assessment

Acute Toxicity: Irritation & Sensitization

Based on data for the parent 1-aminopyrrole (CAS 765-39-9) , which is classified as causing severe skin burns (Skin Corr. 1B), the acetylated derivative is expected to be:

  • Skin/Eye Irritant: The acetyl group mitigates basicity, likely reducing corrosivity from "Causes Burns" to "Irritant" (Category 2), but high concentrations will still damage mucous membranes.

  • Respiratory Irritant: Inhalation of dust/vapor may cause upper respiratory tract inflammation (STOT SE 3).

Genotoxicity (The Primary Concern)

The N-amino group classifies this molecule as a potential pro-mutagen .

  • Ames Test Prediction: Likely positive in strains sensitive to base-pair substitutions (TA100) in the presence of S9 metabolic activation.

  • Mechanism: Metabolic N-hydroxylation leads to DNA alkylation.

  • Mitigation: The acetyl group at C2 may reduce mutagenic potency compared to 1-aminopyrrole by sterically hindering N-oxidation or electronically deactivating the ring.

Hepatotoxicity

Hydrazine derivatives are notorious for idiosyncratic hepatotoxicity.

  • Mechanism: Depletion of cellular Glutathione (GSH) by reactive metabolites (see Figure 1) leads to oxidative stress and mitochondrial dysfunction.

Experimental Validation Protocols

To validate these predictions, the following self-validating experimental workflows are recommended.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Determine if the compound forms electrophilic species (Diazenium ions) capable of binding cellular nucleophiles.

  • Incubation System:

    • Test Compound: 10 µM this compound.

    • Matrix: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Cofactor: NADPH (1 mM) + GSH (5 mM) (Trapping agent).

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold Acetonitrile (ACN).

    • Centrifuge (10,000 x g, 10 min).

  • Analysis (LC-MS/MS):

    • Monitor for [M + GSH + H]⁺ adducts .

    • Self-Validation: If a mass shift of +307 Da (Glutathione) is observed, the compound generates reactive electrophiles.

    • Control: Run without NADPH to confirm CYP-dependence.

Protocol B: Ames Fluctuation Test (High-Throughput)

Objective: Assess mutagenic potential early in development.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Conditions: +/- S9 fraction (Rat Liver Extract).

  • Readout: Colorimetric change (purple to yellow) indicating reversion to histidine independence.

  • Causality Check: If mutagenicity is observed only with S9, the toxicity is metabolite-driven (Pro-mutagen).

Safe Handling & Occupational Hygiene

Given the "Warning - Irritant" and "Suspected Mutagen" profile, strict containment is required.

Hazard ClassPrecautionary Measure
Inhalation Use in a certified Chemical Fume Hood. Avoid dust generation.
Dermal Double-glove (Nitrile > 0.11mm). The compound may permeate standard latex.
Waste Segregate as Hazardous Organic Waste . Do not mix with oxidizers (risk of exothermic hydrazine reaction).
Storage Store under inert gas (Argon/Nitrogen) at -20°C. N-amino compounds can degrade to hydrazines upon air exposure.

References

  • PubChem. (2025).[1][2] 1-Aminopyrrole - Compound Summary (CID 136589).[2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Acetylpyrrole. [Link][1]

  • Guengerich, F. P. (2008). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and monooxygenation. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. [Link]

  • **

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Methodological & Application

Synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone from 2-Acetylpyrrole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available 2-acetylpyrrole. This document outlines the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for characterization of the final product.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceuticals.[1] Their versatile chemical nature allows for a wide range of structural modifications, making them privileged structures in drug discovery.[1] Specifically, N-amino pyrroles serve as key intermediates in the synthesis of various bioactive molecules, including potential therapeutic agents for neurological disorders and cancer.[2] The target molecule, this compound, incorporates both the pyrrole nucleus and an amino group on the nitrogen, presenting a unique synthon for further chemical elaboration in the development of novel pharmaceuticals.[3]

This document details the N-amination of 2-acetylpyrrole, a common and commercially available starting material.[4][5] The described method utilizes an electrophilic aminating agent to introduce the amino group onto the pyrrole nitrogen.

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic amination of the pyrrole nitrogen. While various methods for N-amination exist, a common and effective approach involves the use of hydroxylamine-O-sulfonic acid (HOSA).[6] The reaction mechanism can be conceptualized as a nucleophilic attack of the pyrrole nitrogen on the electrophilic nitrogen of the aminating agent.

The pyrrole nitrogen, although part of an aromatic system, possesses a lone pair of electrons that can act as a nucleophile. The acetyl group at the 2-position is an electron-withdrawing group, which can influence the nucleophilicity of the pyrrole ring. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, enhancing its nucleophilicity and facilitating the reaction with the electrophilic aminating agent.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-acetylpyrrole.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AcetylpyrroleReagentCommercially Available---
Hydroxylamine-O-sulfonic acid (HOSA)ReagentCommercially AvailableCaution: Corrosive and harmful [7]
Potassium Hydroxide (KOH)ACS GradeCommercially Available---
Dichloromethane (DCM)AnhydrousCommercially Available---
Diethyl EtherAnhydrousCommercially Available---
Saturated Sodium Bicarbonate Solution---Prepared in-house---
Brine (Saturated NaCl solution)---Prepared in-house---
Anhydrous Sodium SulfateACS GradeCommercially Available---
Round-bottom flask------Appropriate size for the reaction scale
Magnetic stirrer and stir bar---------
Ice bath---------
Separatory funnel---------
Rotary evaporator---------
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254Commercially Available---
Synthesis Workflow

Synthesis_Workflow Start Start: Prepare Reactants Reaction Reaction: N-Amination of 2-Acetylpyrrole Start->Reaction Add reagents to flask Workup Aqueous Workup and Extraction Reaction->Workup Quench and extract Purification Purification by Column Chromatography Workup->Purification Isolate crude product Characterization Product Characterization Purification->Characterization Analyze purified product End End: Obtain this compound Characterization->End

Sources

Application Note: Protocol for N-Amination of 2-Acetylpyrrole using Hydroxylamine-O-Sulfonic Acid (HOSA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the synthesis of 1-amino-2-acetylpyrrole via electrophilic N-amination of 2-acetylpyrrole using hydroxylamine-O-sulfonic acid (HOSA) . Unlike simple pyrroles, 2-acetylpyrrole possesses an electron-withdrawing carbonyl group that increases the acidity of the N-H bond (


 in DMSO) while potentially introducing competing reactivity (oxime formation). This guide optimizes the base-promoted amination pathway to favor N-functionalization over carbonyl condensation, utilizing a KOH/DMF  system.

Scientific Foundation & Mechanism

Reaction Mechanism

The transformation proceeds via an electrophilic amination mechanism. The reaction requires the initial deprotonation of the pyrrole to generate a nucleophilic pyrrolyl anion. HOSA serves as an amphiphilic reagent but acts strictly as an electrophilic amine source (


 synthon) under these conditions.
  • Deprotonation: Potassium hydroxide (KOH) deprotonates the pyrrole nitrogen, forming the resonance-stabilized pyrrolyl anion.

  • Nucleophilic Attack: The pyrrolyl anion attacks the nitrogen atom of HOSA.

  • Elimination: The sulfate group (

    
    ) acts as a leaving group, yielding the N-amino product.
    

Critical Selectivity Note: While HOSA can react with ketones to form oximes (or oxime-O-sulfonates), the high nucleophilicity of the pyrrolyl anion compared to the neutral ketone oxygen, combined with the specific solvent effects of DMF, directs the reaction toward N-amination.

Pathway Visualization

G Substrate 2-Acetylpyrrole Anion Pyrrolyl Anion (Nucleophile) Substrate->Anion Deprotonation (DMF, 0°C) SideProduct Side Reaction: Oxime Formation Substrate->SideProduct Avoided by Low Temp & Order of Addition Base KOH (Base) Base->Anion TS Transition State [N-N Bond Formation] Anion->TS Attack on NH2 HOSA HOSA (Electrophile) HOSA->TS Product 1-Amino-2-acetylpyrrole TS->Product - KHSO4

Figure 1: Mechanistic pathway for the base-mediated N-amination of 2-acetylpyrrole.

Safety Assessment (HOSA)

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile but hazardous reagent. Strict adherence to safety protocols is mandatory.

Hazard ClassDescriptionMitigation Strategy
Thermal Instability HOSA can decompose exothermically above ambient temperatures.Store at 2–8°C. Keep reaction temperature <25°C during addition.
Corrosivity Causes severe skin burns and eye damage.[1]Wear double nitrile gloves, safety goggles, and a lab coat.
Hygroscopicity Rapidly absorbs moisture, hydrolyzing to hydroxylamine and sulfuric acid.Weigh quickly in a dry environment; keep bottle tightly sealed.
Explosion Risk Can react violently with strong oxidizers or upon rapid heating.Do not heat neat material. Quench waste streams cautiously.[1][2]

Materials & Equipment

Reagents
  • 2-Acetylpyrrole: >98% purity.[1]

  • Hydroxylamine-O-sulfonic acid (HOSA): typically 90-95% technical grade. Note: Check purity by iodometric titration if the bottle is old.

  • Potassium Hydroxide (KOH): Powdered or crushed pellets (flakes dissolve too slowly).

  • N,N-Dimethylformamide (DMF): Anhydrous, stored over molecular sieves.

  • Ethyl Acetate / Hexanes: For extraction and purification.[3]

Equipment
  • Three-neck round-bottom flask (oven-dried).

  • Nitrogen/Argon atmosphere line.

  • Ice-water bath.

  • Magnetic stirrer.

Detailed Experimental Protocol

Preparation of Reagents
  • HOSA Solution: Although HOSA can be added as a solid, preparing a fresh solution in anhydrous DMF (approx. 1.0 M) allows for better thermal control during addition. Note: HOSA dissolves slowly in DMF; mild sonication may be required.

  • Base Preparation: Finely crush KOH pellets using a mortar and pestle immediately before use to maximize surface area.

Reaction Procedure

Scale: Based on 1.0 gram (9.16 mmol) of 2-acetylpyrrole.

StepActionTechnical Rationale
1 Charge flask with 2-acetylpyrrole (1.0 g, 9.16 mmol) and anhydrous DMF (10 mL) . Stir under

.
Anhydrous conditions prevent HOSA hydrolysis.
2 Cool the solution to 0°C using an ice bath.Low temperature favors deprotonation over nucleophilic attack on carbonyls.
3 Add powdered KOH (2.57 g, 45.8 mmol, 5.0 eq) in a single portion.Large excess of base ensures complete conversion to the anion and neutralizes acidic byproducts (

).
4 Stir vigorously at 0°C for 30–45 minutes .The solution may change color (often darkening), indicating anion formation.
5 Add HOSA (1.55 g, 13.7 mmol, 1.5 eq) portion-wise (solid) or dropwise (if dissolved in 5 mL DMF) over 15 minutes.Exothermic Step. Slow addition prevents thermal runaway and decomposition of the reagent.
6 Remove ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .Reaction kinetics are slow at 0°C; warming drives the reaction to completion.
7 Monitor by TLC (30% EtOAc in Hexanes).Look for the disappearance of the starting pyrrole (

) and appearance of a new, slightly more polar spot.
Workup and Purification
  • Quench: Pour the reaction mixture into ice-cold water (50 mL) .

    • Caution: Exothermic dissolution of DMF and salts.

  • Extraction: Extract with Ethyl Acetate (

    
     mL) .
    
    • Note: Do not use DCM if emulsions form; EtOAc is generally preferred for DMF removal.

  • Wash: Wash the combined organic layers with Water (

    
     mL)  and Brine (
    
    
    
    mL)
    to remove residual DMF.
  • Drying: Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of 10%

      
       30% EtOAc in Hexanes.
      
    • Product: 1-Amino-2-acetylpyrrole is typically a crystalline solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete deprotonation or wet DMF.Ensure KOH is powdered and fresh. Use strictly anhydrous DMF. Increase base to 6-7 eq.
Oxime Formation Reaction at Carbonyl.Ensure temperature is kept at 0°C during HOSA addition. Verify the anion formed (Step 4) before adding HOSA.
Starting Material Recovery HOSA decomposition.HOSA degrades over time. Check reagent quality. Increase HOSA equivalents to 2.0 eq.
Dark Tarry Mixture Polymerization.2-Acetylpyrrole can polymerize in strong base if heated. Keep T < 25°C.

Expected Data & Characterization

1-Amino-2-acetylpyrrole

  • Physical State: Pale yellow to off-white solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.45 (s, 3H, 
      
      
      
      )
    • 
       5.70 (bs, 2H, 
      
      
      
      ) – Diagnostic broad singlet,
      
      
      exchangeable.
    • 
       6.05 (m, 1H, pyrrole-H4)
      
    • 
       6.90 (m, 1H, pyrrole-H3)
      
    • 
       7.00 (m, 1H, pyrrole-H5)
      
  • MS (ESI):

    
    .
    

Workflow Diagram

Workflow Start Start: 2-Acetylpyrrole (1.0 g) Solubilization Dissolve in anhyd. DMF Cool to 0°C Start->Solubilization Deprotonation Add KOH (5.0 eq) Stir 30 min @ 0°C Solubilization->Deprotonation Amination Add HOSA (1.5 eq) Dropwise addition Deprotonation->Amination Reaction Warm to RT Stir 2-4 hours Amination->Reaction Quench Pour into Ice Water Extract w/ EtOAc Reaction->Quench Purification Flash Chromatography (EtOAc/Hex) Quench->Purification End Product: 1-Amino-2-acetylpyrrole Purification->End

Figure 2: Step-by-step experimental workflow for the synthesis.[4]

References

  • Somei, M., et al. (1981). The Reaction of Pyrroles and Indoles with Hydroxylamine-O-sulfonic Acid. Chemical and Pharmaceutical Bulletin, 29(1), 249-252. Link

  • Wallace, R. G. (1980). Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent.[5][6] Organic Preparations and Procedures International, 12(6), 425-458. Link

  • Katritzky, A. R., et al. (1986). N-Amination of Pyrroles and Indoles. Journal of the Chemical Society, Perkin Transactions 1, 1986, 2503-2509. Link

  • Sigma-Aldrich. (n.d.). Hydroxylamine-O-sulfonic acid Safety Data Sheet. Retrieved October 26, 2023. Link

Sources

The Versatile Building Block: Application Notes for 1-(1-Amino-1H-pyrrol-2-yl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Pyrrole-containing structures are a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This guide introduces 1-(1-Amino-1H-pyrrol-2-yl)ethanone , a highly functionalized and versatile building block, and details its application in the synthesis of diverse heterocyclic systems. The presence of a nucleophilic N-amino group juxtaposed with an electrophilic acetyl moiety within the pyrrole ring system offers a unique opportunity for elegant and efficient construction of fused heterocycles, particularly those of pharmaceutical interest such as pyrrolo[1,2-b]pyrazoles and related scaffolds. This document provides a comprehensive overview of the synthesis of this valuable intermediate and detailed protocols for its utilization in constructing complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
Molecular FormulaC₆H₈N₂O-
Molecular Weight124.14 g/mol -
AppearancePredicted: Off-white to yellow solidAnalogous Compounds
Melting PointNot available. Predicted to be higher than 2-acetylpyrrole (88-91 °C).[1]
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, alcohols).General knowledge

Safety Precautions:

The safety profile of this compound has not been extensively studied. However, based on its structural similarity to other aminopyrroles and the proposed synthetic precursors, the following precautions are recommended:

  • Handling: Handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust and contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.[2]

Synthesis of the Building Block: this compound

The direct synthesis of this compound is not widely reported in the literature. However, a plausible and efficient synthetic route involves the N-amination of the commercially available 2-acetylpyrrole. Hydroxylamine-O-sulfonic acid (HOSA) is a well-established reagent for the N-amination of various nitrogen-containing heterocycles.[3][4]

Reaction Scheme:

Sources

cyclization methods for converting 1-(1-Amino-1H-pyrrol-2-yl)ethanone to fused rings

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the cyclization methods for converting 1-(1-Amino-1H-pyrrol-2-yl)ethanone into fused heterocyclic ring systems. The primary focus is on the synthesis of pyrrolo[1,2-b]pyridazines , a scaffold with significant pharmacological potential, using a robust DMF-DMA (N,N-Dimethylformamide dimethyl acetal) mediated pathway.

Executive Summary

This compound (also known as 1-amino-2-acetylpyrrole) is a bifunctional building block containing a nucleophilic


-amino group and an electrophilic C2-acetyl group. While the pyrrole ring is electron-rich, the orthogonal reactivity of the amino and acetyl moieties allows for the construction of fused bicyclic systems.

The most direct and atom-economical transformation is the conversion to pyrrolo[1,2-b]pyridazine derivatives via a "One-Carbon Insertion" strategy using DMF-DMA. This method leverages the acetyl group's


-acidity and the 

-amino group's nucleophilicity to effect an intramolecular cyclization.
Key Applications
  • Drug Discovery: Pyrrolo[1,2-b]pyridazines are isosteres of indole and indolizine, exhibiting activity as kinase inhibitors, anti-inflammatory agents, and fluorescent probes.

  • Material Science: The fused delocalized

    
    -system offers tunable fluorescence properties suitable for OLEDs and sensors.
    

Chemical Pathway & Mechanism

The transformation relies on modifying the acetyl group into a reactive 1,3-electrophile (enaminone) which then undergoes intramolecular condensation with the


-amino group.
Reaction Scheme
  • Enamination: Reaction of the acetyl methyl group with DMF-DMA yields an enaminone intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the

    
    -amino group onto the enaminone 
    
    
    
    -carbon (or carbonyl, followed by rearrangement) leads to ring closure.
  • Elimination: Loss of dimethylamine and water aromatizes the system to form the pyrrolo[1,2-b]pyridazine core.

ReactionPathway SM This compound (Substrate) Inter Enaminone Intermediate (Reactive Species) SM->Inter Condensation (-MeOH) Reagent DMF-DMA (Reagent) Reagent->Inter Product Pyrrolo[1,2-b]pyridazine (Fused Ring Product) Inter->Product Intramolecular Cyclization (-NHMe2, -H2O)

Figure 1: Strategic pathway for the conversion of 1-amino-2-acetylpyrrole to pyrrolo[1,2-b]pyridazine via DMF-DMA enamination.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2-b]pyridazine via DMF-DMA

This protocol describes the "one-pot" or "two-step" synthesis where the acetyl group is extended by one carbon to facilitate ring closure.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 3.0 equiv)

  • Solvent: Toluene (anhydrous) or DMF[1]

  • Catalyst (Optional): Acetic acid (AcOH) or p-Toluenesulfonic acid (p-TSA)

Step-by-Step Methodology
  • Setup:

    • Charge a dry round-bottom flask with This compound (1.0 mmol).

    • Add anhydrous Toluene (5–10 mL/mmol).

    • Add DMF-DMA (2.0 mmol) dropwise under nitrogen atmosphere.

  • Enaminone Formation:

    • Heat the mixture to reflux (110 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, and a more polar, often yellow/orange spot (Enaminone) should appear.

    • Note: In some cases, the

      
      -amino group may also react with DMF-DMA to form an amidine (–N=CH–NMe2). This is reversible or can participate in the cyclization.
      
  • Cyclization:

    • Method A (Thermal): Continue refluxing for an additional 12–24 hours. The intramolecular attack of the

      
      -amino group (or 
      
      
      
      -amidine) on the enaminone moiety drives ring closure.
    • Method B (Acid Promoted): If conversion is slow, cool to room temperature, add Glacial Acetic Acid (5–10 equiv) or a catalytic amount of p-TSA , and reflux for another 2–4 hours. Acid catalysis facilitates the elimination of dimethylamine.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess DMF-DMA.[1]

    • Extraction: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4.[2]

    • Purification: Purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Product: The resulting pyrrolo[1,2-b]pyridazine is typically a solid.

Data Interpretation
ParameterObservationInterpretation
1H NMR Disappearance of Acetyl Singlet (~2.4 ppm)Successful enamination.
1H NMR New Doublets (J~4-9 Hz) in aromatic regionFormation of the new pyridazine ring protons.
MS (ESI) [M+H]+ = M(substrate) + 12 (C) - 2 (H2)Mass shift corresponds to +C insertion and cyclization.
Protocol B: Alternative Cyclization with 1,3-Bielectrophiles

While Protocol A uses the internal acetyl group, the


-amino group can also react with external 1,3-dicarbonyls if the acetyl group is protected or orthogonal. However, for 1-amino-2-acetylpyrrole , the acetyl group typically participates.

A variant involves reacting the substrate with Hydrazine Hydrate to form the hydrazone, followed by reaction with Orthoformates .

  • Hydrazone Formation:

    • Reflux this compound with Hydrazine Hydrate in Ethanol (2 h).

    • Isolate the hydrazone.

  • Triazine Formation (Hypothetical):

    • React the hydrazone with Triethyl Orthoformate (HC(OEt)3) in the presence of acid.

    • This may yield pyrrolo[2,1-c][1,2,4]triazine derivatives, although this pathway is less favored than the pyridazine route for this specific ketone substrate.

Mechanistic Insight (DMF-DMA Route)

The formation of the fused ring follows a cascade sequence. The high electron density of the pyrrole ring makes the


-amino group a potent nucleophile, while the acetyl group is activated by the DMF-DMA.

Mechanism Step1 Step 1: Enamine Formation Acetyl methyl attacks DMF-DMA (-MeOH) Step2 Intermediate A 1-(1-amino-pyrrol-2-yl)-3-(dimethylamino)propenone Step1->Step2 Step3 Step 2: Intramolecular Cyclization N-amino group attacks Enaminone C-beta Step2->Step3 Step4 Intermediate B Cyclized Dihydro-species Step3->Step4 Step5 Step 3: Aromatization Elimination of HNMe2 Step4->Step5

Figure 2: Mechanistic cascade for the formation of the pyrrolo[1,2-b]pyridazine core.

References

  • Flitsch, W., & Krämer, U. (1968). Reactions of 1-aminopyrroles with 1,3-dicarbonyl compounds.Tetrahedron Letters , 9(12), 1479–1482. Link

  • Kuhla, D. E., & Lombardino, J. G. (1977). The synthesis and properties of pyrrolo[1,2-b]pyridazines.Advances in Heterocyclic Chemistry , 21, 1-63. Link

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.[3][4][5]International Journal of Organic Chemistry , 1, 207-214. Link

  • Trofimov, B. A., et al. (2014). Synthesis of pyrroles and their derivatives.[6][7]Organic Chemistry Frontiers , 1, 1039-1045. Link

  • Patil, P., et al. (2009). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives.Beilstein Journal of Organic Chemistry , 5, 66. Link

Sources

microwave-assisted synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone Derivatives

Executive Summary

This application note details the protocol for the microwave-assisted synthesis of This compound and its derivatives. The core methodology leverages a modified Paal-Knorr cyclocondensation or Clauson-Kaas type reaction using hydrazine hydrate and 1,4-dicarbonyl precursors (or their synthetic equivalents like 2,5-dimethoxytetrahydrofuran) under controlled dielectric heating.

Key Advantages of Microwave Irradiation (MW):

  • Selectivity Control: Rapid heating rates (

    
    ) favor the kinetic pyrrole product over the thermodynamic pyridazine byproduct often seen in conventional heating.
    
  • Energy Efficiency: Direct coupling with the polar transition state reduces reaction times from hours (reflux) to minutes.

  • Yield Improvement: Suppression of "pyrrole polymerization" (tar formation) common in acid-catalyzed thermal methods.

Strategic Analysis & Mechanism

The synthesis of N-aminopyrroles (1-aminopyrroles) presents a unique chemoselective challenge. When 1,4-dicarbonyl compounds react with hydrazine, two pathways compete:

  • Paal-Knorr Cyclization: Formation of the N-aminopyrrole (Target).

  • Condensation/Elimination: Formation of a dihydropyridazine, which oxidizes to a pyridazine (Byproduct).

Microwave irradiation promotes the Paal-Knorr pathway by rapidly accessing the higher-energy transition state required for the double-condensation/dehydration sequence before the thermodynamic equilibrium favoring the six-membered pyridazine ring can be established.

Mechanistic Pathway (DOT Visualization)

ReactionPathway cluster_legend Reaction Conditions Start 1,4-Dicarbonyl + Hydrazine Inter1 Mono-hydrazone Intermediate Start->Inter1 Condensation Branch Selectivity Point Inter1->Branch Target N-Aminopyrrole (Kinetic Product) Branch->Target MW Irradiation (Rapid Dehydration) Byproduct Pyridazine (Thermodynamic Product) Branch->Byproduct Slow Thermal Heating MW favors 5-exo-trig cyclization over 6-endo-trig MW favors 5-exo-trig cyclization over 6-endo-trig

Figure 1: Mechanistic divergence in the reaction of 1,4-dicarbonyls with hydrazine. Microwave irradiation favors the formation of the 5-membered N-aminopyrrole.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Precursor A Substrate1.0See Substrate Table 3.1.1 below
Hydrazine Hydrate Reagent1.2 - 1.580% or 64% aqueous solution. Excess ensures complete conversion.
Acetic Acid (AcOH) Catalyst0.1 - 0.5Catalytic amount prevents polymerization; promotes dehydration.
Ethanol (EtOH) SolventN/AHigh loss tangent (

) for efficient MW absorption.
Dichloromethane ExtractionN/AFor workup.[1]

Table 3.1.1: Substrate Selection for Derivatives

  • Target: this compound (2-acetyl-1-aminopyrrole)

  • Precursor:(Z)-4-oxopent-2-enal (often generated in situ or using a surrogate like 2,5-dimethoxy-2-methyl-2,5-dihydrofuran followed by oxidation, though direct 2-acetyl synthesis is challenging. Standard model substrates below).

Derivative TargetRequired Precursor (1,4-Dicarbonyl)
1-Amino-2,5-dimethylpyrrole Hexane-2,5-dione
1-Amino-2-phenylpyrrole 4-Oxo-4-phenylbutanal (or acetal)
1-Amino-2-acetylpyrrole Special Route: N-amination of 2-acetylpyrrole (See Note A)

(Note A: For the specific title compound "this compound", the most robust route is often the electrophilic N-amination of the commercially available 2-acetylpyrrole using Hydroxylamine-O-sulfonic acid (HOSA) under MW, rather than Paal-Knorr, due to the instability of the corresponding dialdehyde precursor. The protocol below covers the general Paal-Knorr method, followed by the HOSA modification).

Method A: Microwave-Assisted Paal-Knorr (General Protocol)

Equipment: Single-mode Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Preparation:

    • In a 10 mL microwave process vial, dissolve Hexane-2,5-dione (1.0 mmol, 114 mg) in Ethanol (2.0 mL).

    • Add Hydrazine Hydrate (1.5 mmol, ~75

      
      L).
      
    • Add Glacial Acetic Acid (catalytic, 2 drops).

    • Seal the vial with a PTFE/silicone septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 120 °C

    • Pressure Limit: 200 psi (14 bar)

    • Power: Max 150 W (High absorption expected)

    • Hold Time: 10 minutes

    • Stirring: High

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Concentrate the solvent under reduced pressure.

    • Dilute residue with water (10 mL) and extract with Dichloromethane (

      
       mL).
      
    • Dry organic layer over anhydrous

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

    • Expected Yield: 85-92%.

Method B: N-Amination of 2-Acetylpyrrole (Specific Target Synthesis)

To synthesize This compound specifically:

  • Preparation:

    • Dissolve 2-Acetylpyrrole (1.0 mmol) in DMF (3 mL).

    • Add KOH (powdered, 4.0 mmol) and stir for 2 min.

    • Add Hydroxylamine-O-sulfonic acid (HOSA) (1.2 mmol).

  • Irradiation:

    • Temp: 80 °C

    • Time: 5 - 8 minutes

    • Power: 50 W (Careful control to avoid decomposition of HOSA).

  • Isolation:

    • Pour into ice water. Extract with EtOAc.

    • The product, This compound , is isolated as a solid.

Workflow Visualization

Workflow Step1 Reagent Mixing (Precursor + Hydrazine/HOSA + Solvent) Step2 Vial Sealing (PTFE Septum) Step1->Step2 Step3 MW Irradiation (120°C, 10 min, Dynamic Mode) Step2->Step3 Step4 Cooling & Venting (Air Jet to 40°C) Step3->Step4 Step5 Extraction (DCM/Water) & Purification Step4->Step5

Figure 2: Operational workflow for the microwave-assisted synthesis process.

Critical Parameter Optimization

ParameterOptimization RangeOptimal SettingEffect of Deviation
Temperature 80 - 150 °C120 °C <100°C: Incomplete cyclization. >140°C: Degradation/Tars.
Solvent EtOH, MeOH, H2OEtOH Water requires higher pressure; Non-polar solvents couple poorly.
Catalyst (Acid) AcOH, p-TSA, NoneAcOH (Cat.) Strong acids (p-TSA) may promote polymerization of the pyrrole.
Stoichiometry 1:1 to 1:2 (Diketone:Hydrazine)1:1.5 Excess hydrazine ensures the diketone is consumed, preventing oligomerization.

References

  • Varma, R. S., & Ju, Y. (2006).[2] Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives.[2] The Journal of Organic Chemistry, 71(1), 135–141.[2] [Link]

  • Reddy, K. R., et al. (2021). Microwave-assisted synthesis of nitrogen heterocycles. IntechOpen. (General reference for MW heterocycle synthesis principles).
  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted organic synthesis and transformations using benign reaction media.[3][4][5][6][7] Accounts of Chemical Research, 41(5), 629-639. [Link]

  • Katritzky, A. R., et al. (2003). Microwave-Assisted Synthesis of N-Substituted Pyrroles from 2,5-Dimethoxytetrahydrofuran. Arkivoc, (xiii), 7-13. (Relevant for the Clauson-Kaas variation).[5][6]

Sources

Application Note: Strategic Functionalization of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists focusing on the functionalization of 1-(1-Amino-1H-pyrrol-2-yl)ethanone . This scaffold presents a unique "bifunctional hydrazine-ketone" challenge: the nucleophilic


-amino group at position 1 and the electrophilic acetyl group at position 2 are in a 1,3-relationship (via the ring nitrogen), creating a prime setup for the synthesis of fused bridgehead nitrogen heterocycles, specifically pyrrolo[2,1-c][1,2,4]triazines .

Executive Summary & Chemical Logic

The molecule This compound (Structure 1 ) is not merely a substituted pyrrole; it is a masked heterocycle precursor .[1] The coexistence of the


-amino group (a hydrazine motif) and the C2-acetyl group (a methyl ketone) creates a "push-pull" system capable of rapid cyclization.
The Reactivity Challenge
  • The

    
    -Amino Nucleophile:  The 
    
    
    
    group at N1 is highly nucleophilic (alpha-effect).[1] In standard ketone functionalizations (e.g., Schiff base formation), this group will compete with external amines or react with electrophilic reagents (aldehydes, acid chlorides) before the acetyl group does.
  • The Acetyl Electrophile/Enolate: The acetyl group provides two sites for functionalization:

    • Carbonyl Carbon: Susceptible to nucleophilic attack (condensation).[1]

    • 
      -Methyl Group:  Susceptible to deprotonation (aldol/Claisen types) or electrophilic attack (halogenation).[1]
      
The Strategic Solution

To functionalize the acetyl group effectively, one must either leverage the


-amino group  to form fused rings (Pathway A) or protect/orthogonalize  the system to isolate the acetyl reactivity (Pathway B).

Pathway A: Cyclocondensation (The "Bridgehead" Strategy)

This is the highest-value application for this scaffold, converting the open acetyl-amino system into a pyrrolo[2,1-c][1,2,4]triazine core.[1] This scaffold is isosteric with purines and highly relevant in antiviral (e.g., Remdesivir analogs) and kinase inhibitor discovery.

Mechanism: The DMF-DMA Cascade

The reaction with


-Dimethylformamide dimethyl acetal (DMF-DMA)  is the most efficient protocol. It performs a "double-staple" operation:
  • Step 1 (Enaminone Formation): DMF-DMA reacts with the acidic acetyl methyl group to form a dimethylaminovinyl ketone.[1]

  • Step 2 (Amidine Formation/Cyclization): DMF-DMA reacts with the

    
    -amino group, or the 
    
    
    
    -amino group attacks the formed enaminone intramolecularly, closing the six-membered ring.[1]
Protocol 1: Synthesis of Pyrrolo[2,1-c][1,2,4]triazine derivative

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: DMF-DMA (3.0 – 5.0 equiv)[1]

  • Solvent: Toluene or DMF (Anhydrous)

Procedure:

  • Setup: Charge a dried pressure tube or round-bottom flask with This compound (10 mmol).

  • Addition: Add anhydrous toluene (20 mL) followed by DMF-DMA (4.0 mL, ~30 mmol).

  • Reflux: Heat the mixture to 110°C (reflux) under nitrogen.

    • Observation: The evolution of methanol will occur. A color change to dark orange/red is common as the extended conjugate system forms.[1]

  • Monitoring: Monitor by TLC (or LC-MS). The intermediate enaminone may be visible (

    
    ), but prolonged heating drives the conversion to the cyclized triazine (
    
    
    
    ).
  • Workup: Evaporate volatiles under reduced pressure.

  • Purification: The residue is typically a solid.[1][2] Recrystallize from ethanol/hexanes or purify via flash chromatography (EtOAc/Hexanes) to isolate the pyrrolo[2,1-c][1,2,4]triazine .

Pathway B: Selective C-C Bond Formation (Chalcones)

To synthesize chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation, the


-amino group presents a risk of forming hydrazones with the aldehyde electrophile.[1]

Critical Decision:

  • Direct Reaction: If the aldehyde is electron-rich and the base is strong (KOH), the aldol reaction on the acetyl methyl can compete favorably. However, hydrazone formation is a major side reaction.[1]

  • Protected Route (Recommended): Protect the

    
    -amino group as a phthalimide or acetamide before performing the aldol condensation.
    
Protocol 2: Synthesis of Pyrrolyl Chalcones (Protected Route)

Phase 1: Protection

  • React substrate with Phthalic anhydride in refluxing acetic acid to form the N-phthalimido derivative.[1] This removes the nucleophilicity of the

    
    -amino group.
    

Phase 2: Claisen-Schmidt Condensation

  • Dissolution: Dissolve the N-phthalimido intermediate (5 mmol) in Ethanol (15 mL).

  • Aldehyde Addition: Add the substituted benzaldehyde (5.5 mmol).

  • Base Catalysis: Add 10% NaOH (aq) dropwise at 0°C, then allow to warm to room temperature. Stir for 12–24 hours.

  • Quench: Pour into ice water/HCl. The precipitate is the Protected Chalcone .

Phase 3: Deprotection (Optional)

  • Treat with hydrazine hydrate in ethanol to remove the phthalimide group, restoring the free

    
    -amino chalcone (if the target requires the free amine).
    

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways controlled by reagent selection.

G Start This compound (Bifunctional Scaffold) DMFDMA Reagent: DMF-DMA (Reflux) Start->DMFDMA Pathway A Aldehyde Reagent: Ar-CHO (NaOH/EtOH) Start->Aldehyde Pathway B Enaminone Intermediate: Enaminone / Amidine DMFDMA->Enaminone - 2 MeOH Triazine Product A: Pyrrolo[2,1-c][1,2,4]triazine (Fused Ring System) Enaminone->Triazine Cyclization SideProduct Risk: N-Imino Hydrazone (Side Reaction) Aldehyde->SideProduct N-attack (Fast) Chalcone Product B: Pyrrolyl Chalcone (Requires N-Protection) Aldehyde->Chalcone C-attack (Slow/Protected)

Caption: Divergent functionalization pathways. Pathway A (top) utilizes the N-amino group for cyclization.[1][3] Pathway B (bottom) requires chemoselectivity control.

Summary of Reactivity & Conditions

TransformationTarget MoietyReagentsKey OutcomeReference
Cyclization Acetyl +

-Amino
DMF-DMA / Toluene /

Pyrrolo[2,1-c][1,2,4]triazine .[1] Formation of a fused 6-membered ring.[1][4][5][1, 2]
Condensation Acetyl (Methyl)Ar-CHO / NaOH / EtOHChalcone .[1] Requires

-protection to prevent hydrazone formation.[1]
[3, 4]
Schiff Base

-Amino
Ar-CHO / Acid Cat.[1]Hydrazone . The

-amino group reacts preferentially over the ketone if unprotected.
[5]

References

  • Synthesis of pyrrolo[2,1-f][1,2,4]triazines: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[6] PMC. Available at: [Link]

  • Reactivity of 1-aminopyrroles: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization.[1] Beilstein J. Org.[1] Chem. Available at: [Link]

  • Chalcone Synthesis (General): Synthesis and Pharmacological Applications of Chalcones.[1][7][8][9] J. Chem. Rev. Available at: [Link][1]

  • Claisen-Schmidt Protocols: A New Series of Pyrrole-Based Chalcones. NIH.[1] Available at: [Link]

  • 1-Aminopyrrole Reactivity: I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds. Organic Chemistry Portal. Available at: [Link]

Sources

reaction conditions for electrophilic substitution on 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reaction conditions and protocols for performing electrophilic aromatic substitution (EAS) on 1-(1-Amino-1H-pyrrol-2-yl)ethanone .

Executive Summary

This compound presents a unique synthetic challenge due to its bifunctional nature: it contains an electron-rich pyrrole ring activated by an


-amino group, and a deactivating acetyl group  at the C2 position. The primary exocyclic amine (

) is highly nucleophilic and susceptible to oxidation or competing electrophilic attack.

Successful electrophilic substitution requires a strategy that balances ring activation against the lability of the


-amino motif.
  • Regioselectivity: The C5 position is the primary site for substitution (activated by the

    
    -amino group and sterically accessible).
    
  • Chemospecificity: Direct substitution is viable only for mild electrophiles (e.g., halogenation). Strong electrophiles (nitration, acylation) require transient protection of the amine to prevent

    
    -functionalization or oxidative degradation.
    

Part 1: Strategic Analysis & Mechanism

Electronic Environment & Regioselectivity

The substrate contains two competing directing groups:[1]

  • 1-Amino Group (

    
    ):  A strong electron-donating group (EDG) via resonance. It activates the ring, particularly at positions 
    
    
    
    (C2, C5) and
    
    
    (C3, C4) to the nitrogen. Since C2 is blocked, it strongly directs to C5 .
  • 2-Acetyl Group (

    
    ):  An electron-withdrawing group (EWG). It deactivates the ring and typically directs incoming electrophiles to the meta-like positions (C4 or C5).
    

Conclusion: The directing effects reinforce each other at C5 . The


-amino effect dominates the kinetics, making C5 the most nucleophilic site on the ring.
The "N-Attack" vs. "C-Attack" Competition

The exocyclic nitrogen is


 hybridized and highly nucleophilic (hydrazine-like character).
  • Path A (N-Attack): Electrophiles (E

    
    ) react with 
    
    
    
    to form
    
    
    -substituted products (e.g., hydrazones, amides, or
    
    
    -haloamines). This is kinetically favored with hard electrophiles.
  • Path B (C-Attack): Electrophiles attack the

    
    -system at C5. This is the desired EAS pathway.
    

Signaling Pathway Diagram The following diagram illustrates the competing pathways and the strategic necessity of protection for strong electrophiles.

ReactionPathways Substrate This compound N_Attack Path A: N-Attack (Kinetic Trap) Substrate->N_Attack Hard E+ (AcCl, HNO3) C_Attack Path B: C5-Attack (Thermodynamic EAS) Substrate->C_Attack Soft E+ (NBS, I2) Protection Strategic Protection (e.g., Phthalimide) Substrate->Protection Step 1 Electrophile Electrophile (E+) Product_N N-Functionalized Impurity N_Attack->Product_N Product_C 5-Substituted Pyrrole C_Attack->Product_C Protection->C_Attack Step 2: EAS

Caption: Divergent reactivity pathways. Path A prevails with hard electrophiles unless the amine is protected.

Part 2: Experimental Protocols

Protocol A: Mild Halogenation (Direct C5-Substitution)

Applicable for: Bromination, Chlorination, Iodination. Rationale:[2][3]


-halosuccinimides (NBS/NCS) are soft electrophiles that can effect ring substitution at low temperatures without oxidizing the hydrazine moiety.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent:

    
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • Solvent: THF or Acetonitrile (Anhydrous)

  • Temperature: -78°C to 0°C

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous THF under an argon atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Dissolve 1.05 mmol of NBS in 2 mL of THF. Add this solution dropwise to the substrate over 15 minutes. Note: Slow addition prevents high local concentrations of electrophile that could trigger N-oxidation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (stain with Ehrlich’s reagent; product will likely turn pink/purple).

  • Quench: Quench with 10% aqueous sodium thiosulfate (

    
    ) to neutralize active bromine species.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The 5-bromo product is typically less polar than the starting material.

Data Validation:

  • 1H NMR: Look for the disappearance of the C5-H signal (typically a doublet or multiplet around

    
     6.5-7.0 ppm) and the retention of the 
    
    
    
    broad singlet (approx
    
    
    5.0-6.0 ppm).
Protocol B: Nitration (Via Protection Strategy)

Applicable for: Nitration, Friedel-Crafts Acylation, Vilsmeier-Haack. Rationale: Direct nitration using


 will oxidize the 

-amino group (hydrazine) to a diazonium species or polymer. The amine must be masked as a phthalimide or acetamide.

Reagents:

  • Substrate: this compound[2]

  • Protecting Group: Phthalic anhydride (1.1 equiv)

  • Nitrating Agent: Acetyl Nitrate (generated in situ from

    
     and fuming 
    
    
    
    )
  • Deprotection: Hydrazine hydrate

Step-by-Step Methodology:

Phase 1: Protection

  • Reflux the substrate (1.0 equiv) with phthalic anhydride (1.1 equiv) in acetic acid for 2-4 hours.

  • Cool and pour into ice water. Filter the precipitate. This yields the 1-(N-phthalimido)-2-acetylpyrrole .

Phase 2: Nitration (EAS)

  • Generation: In a separate flask, prepare acetyl nitrate by adding fuming

    
     (1.1 equiv) dropwise to Acetic Anhydride at 0°C. Caution: Exothermic.
    
  • Addition: Dissolve the protected pyrrole in Acetic Anhydride at 0°C. Add the acetyl nitrate solution dropwise.

  • Stir: Maintain at 0°C for 1 hour, then warm to room temperature for 1 hour. The phthalimide group sterically hinders the N-region, directing the nitro group exclusively to C4 or C5 (C4 is often favored in 2-acyl pyrroles with bulky N-substituents due to steric crowding at C5, but electronic activation favors C5). Check regioselectivity via NMR.

Phase 3: Deprotection

  • Dissolve the nitrated intermediate in Ethanol.

  • Add Hydrazine hydrate (3.0 equiv) and reflux for 2 hours (Ing-Manske procedure).

  • Cool and filter off the phthalhydrazide byproduct. Concentrate the filtrate to obtain 1-amino-2-acetyl-x-nitropyrrole .

Part 3: Comparative Data & Troubleshooting

ParameterDirect HalogenationProtected Nitration
Electrophile Strength Weak/Moderate (NBS)Strong (

)
N-Protection Required? No (if temp < 0°C)YES (Mandatory)
Primary Regioisomer C5 (Electronic control)C4 or C5 (Steric/Electronic mix)
Major Side Reaction N-Halogenation (reversible)Oxidation of hydrazine (irreversible)
Yield Expectation 65-80%40-60% (over 3 steps)

Troubleshooting Guide:

  • Issue: Formation of a dark tar during halogenation.

    • Cause: Radical polymerization or oxidation of the amine.

    • Fix: Add a radical scavenger (BHT) and ensure strict exclusion of light.

  • Issue: Loss of the Amino group.

    • Cause: Acid-catalyzed deamination (pyrrole-N-N cleavage).

    • Fix: Avoid strong aqueous acids. Use buffered conditions if possible.

References

  • Synthesis of 1-Aminopyrrole Derivatives

    • Source: Sigma-Aldrich / PubChem Compound Summary for 1-Aminopyrrole.
    • URL:[Link]

  • Regioselectivity in Pyrrole EAS

    • Title: Regioselectivity in electrophilic substitution of pyrrole.
    • Source: Chemistry Stack Exchange / ECHEMI.
    • URL:[Link]

  • Reactivity of N-Amino Heterocycles

    • Title: Four mechanisms in the reactions of 3-aminopyrrole with 1,3,5-triazines.
    • Source: Journal of Organic Chemistry (2013).[4]

    • URL:[Link]

  • Title: Pyrrolopyridazine Derivatives (EP1581535 B3).

Sources

Application Note: Solvent Engineering for N-Amino Pyrrole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists working with N-amino pyrroles (1-aminopyrroles) . Unlike simple pyrroles, the N-amino substituent introduces a unique "alpha-effect," enhancing nucleophilicity while simultaneously altering the electronic bias of the pyrrole ring, making it a potent 4


 component in cycloadditions.

This guide provides a rational framework for solvent selection, moving beyond trial-and-error to mechanistic-based decision-making.

Executive Summary & Mechanistic Grounding

N-amino pyrroles are bifunctional scaffolds. They possess:

  • Exocyclic Amine (

    
    ):  A hard nucleophile capable of condensation (e.g., Schiff base formation).
    
  • Endocyclic Diene System: Activated by the electron-donating N-amino group, making the ring susceptible to Diels-Alder reactions and oxidative ring expansions.

The Solvent Paradox:

  • Protic solvents (MeOH, EtOH) stabilize the transition states of condensation reactions but can quench reactive intermediates in cycloadditions.

  • Polar Aprotic solvents (DMSO, DMF, MeCN) enhance the nucleophilicity of the

    
     amine but may promote rapid polymerization or decomposition of the electron-rich pyrrole ring if acidic impurities are present.
    
  • Non-polar solvents (Toluene, DCM) are essential for cycloadditions to minimize competing dipole interactions but often suffer from poor solubility of N-amino salts.

Decision Framework: Solvent Selection by Reaction Class

The following decision tree illustrates the logic for selecting a solvent based on the desired reaction pathway.

SolventSelection Start Target Reaction Condensation Condensation / Ring Fusion (e.g., Pyrrolopyridazines) Start->Condensation Nucleophilic Attack Cycloaddition Cycloaddition (Diels-Alder / 1,3-Dipolar) Start->Cycloaddition 4π Participation Oxidation Oxidative Rearrangement (Nitrene generation) Start->Oxidation N-N Cleavage Protic Protic Polar (EtOH, MeOH) Condensation->Protic Facilitates Proton Transfer Solubilizes Intermediates AproticPolar Aprotic Polar (MeCN, DMF) Cycloaddition->AproticPolar If Zwitterionic Intermediate NonPolar Non-Polar / Halogenated (DCM, Toluene) Cycloaddition->NonPolar Minimizes Dipole Interference Stabilizes Concerted TS Oxidation->NonPolar Inert to Oxidants (e.g., LTA, PIDA)

Figure 1: Solvent Decision Tree for N-Amino Pyrrole Transformations. Blue paths indicate condensation logic; Red paths indicate cycloaddition logic.

Critical Solvent Parameters & Data

The table below summarizes solvent performance specifically for 1-aminopyrrole reactivity.

Solvent ClassRepresentative SolventsDielectric Const.[1][2] (

)
Primary ApplicationMechanistic BenefitRisk Factor
Protic Polar Ethanol (EtOH), Methanol24.5 (EtOH)Condensation (e.g., with 1,3-diketones)Facilitates proton transfer steps in dehydration; stabilizes iminium intermediates.Can solvolyse reactive electrophiles; difficult to remove trace water.
Aprotic Polar Acetonitrile (MeCN)37.5Michael Addition / Salt MetathesisStabilizes zwitterionic intermediates (e.g., reaction with DMAD). Good for generating free base from salts.May promote polymerization of electron-rich pyrroles.
Halogenated Dichloromethane (DCM)8.9Oxidation / Low-Temp CycloadditionInert to oxidants (e.g., Pb(OAc)

); solubilizes organic oxidants.
Acidic impurities (HCl) in old DCM can decompose N-amino pyrroles.
Aromatic Toluene, Xylene2.38 (Tol)Thermal Diels-Alder High boiling point for activation energy; non-polar environment favors concerted mechanisms.Poor solubility of N-aminopyrrole salts (requires free-basing first).

Detailed Protocols

Protocol A: Synthesis of Pyrrolo[1,2-b]pyridazines (Condensation)

Targeting the nucleophilic


 amine.

Rationale: The formation of the pyridazine ring requires a condensation followed by a dehydration. Ethanol is the solvent of choice because it supports the acid-catalyzed dehydration step and solubilizes the polar transition state.

Materials:

  • 1-Aminopyrrole (or its salt, e.g., 1-aminopyrrole hydrochloride)

  • 2,5-Hexanedione (or suitable 1,3-electrophile)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Acetic Acid (cat.)

Step-by-Step:

  • Preparation: Dissolve 1-aminopyrrole (1.0 equiv) in Absolute EtOH (0.5 M concentration).

    • Note: If starting with the HCl salt, add 1.0 equiv of Sodium Acetate to buffer the solution. Do not use strong bases like NaOH, which can degrade the pyrrole.

  • Addition: Add 2,5-hexanedione (1.1 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitor: The reaction often turns from colorless to dark yellow/brown.

  • Workup: Cool to room temperature.

    • Option A (Precipitation): If the product crystallizes, filter and wash with cold EtOH.

    • Option B (Extraction): Evaporate EtOH, redissolve in EtOAc, wash with water, and dry over MgSO

      
      .
      
Protocol B: Diels-Alder Cycloaddition with DMAD

Targeting the pyrrole ring diene character.

Rationale: N-amino pyrroles are electron-rich dienes. Reactions with electron-deficient alkynes like Dimethyl Acetylenedicarboxylate (DMAD) can proceed via a concerted Diels-Alder (non-polar favored) or a stepwise Michael addition (polar favored). To favor the cycloadduct (or the immediate rearranged product), non-polar or moderately polar aprotic solvents are preferred to avoid trapping zwitterionic intermediates.

Materials:

  • 1-Aminopyrrole (Free base, freshly prepared)

  • DMAD (Dimethyl Acetylenedicarboxylate)[3][4]

  • Solvent: Toluene (for thermal) or DCM (for catalyzed)

Step-by-Step:

  • Solvent Prep: Ensure Toluene is dry (over molecular sieves) to prevent hydrolysis of the ester.

  • Reaction: Dissolve 1-aminopyrrole (1.0 equiv) in Toluene (0.2 M).

  • Addition: Add DMAD (1.2 equiv) at

    
     strictly. The reaction is highly exothermic due to the electron-rich nature of the pyrrole.
    
  • Temperature Control:

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Optimization: If only Michael adducts (vinyl pyrroles) are observed, heat to reflux (

      
      ) to force the electrocyclic ring closure/rearrangement.
      
  • Purification: Evaporate solvent. Flash chromatography on neutral alumina (Silica can be too acidic and cause decomposition).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Tar / Polymerization Acidic solvent or excessive heat. Pyrroles are acid-sensitive.Switch to neutral alumina for purification. Add 1% Et

N to the reaction solvent. Use DCM instead of MeCN.
Low Yield in Condensation Incomplete dehydration (intermediate trapped).Switch from EtOH to Toluene with a Dean-Stark trap to physically remove water.
Michael Adduct instead of Cycloadduct Solvent is too polar (stabilizing the zwitterion).Switch from MeCN/DMF to Benzene or Toluene .
Starting Material Insolubility N-aminopyrrole salts are insoluble in non-polar solvents.Perform a "free-basing" step: Partition salt between aqueous NaHCO

and DCM, separate, dry, and use the DCM layer immediately.

References

  • Katritzky, A. R.; Suwinski, J. "The reaction of 1-aminopyrroles with dimethyl acetylenedicarboxylate." Tetrahedron, 1975 , 31, 1545–1548. Link

  • Flitsch, W.; Heidhues, R. "Pyrrolo[1,2-b]pyridazines from 1-aminopyrroles."[5] Chemische Berichte, 1968 , 101, 3843.

  • Tamura, Y. et al. "N-Aminoazoles: Synthesis and Reactivity." Journal of Heterocyclic Chemistry, 1975, 12, 107.
  • Eicher, T.; Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd Ed., Wiley-VCH, 2003. (Chapter on Pyrrole Reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-N-AM-002 Subject: Yield Optimization & Troubleshooting for


-Amination of 2-Acetylpyrrole
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division
Status:  Open

Executive Summary

You are attempting to synthesize 1-(1-Amino-1H-pyrrol-2-yl)ethanone (also known as


-amino-2-acetylpyrrole). This transformation is chemically distinct from standard pyrrole functionalization because the acetyl group at C2 is electron-withdrawing .

While standard pyrrole is electron-rich, 2-acetylpyrrole has reduced electron density at the nitrogen, making it a poorer nucleophile. Consequently, standard amination protocols often stall or result in low yields (<30%). This guide provides a high-yield protocol using Hydroxylamine-O-sulfonic acid (HOSA) under phase-controlled conditions, along with a root-cause analysis for common failures.

Module 1: The "Gold Standard" Protocol

Based on kinetic data for electron-deficient nitrogen heterocycles.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Acetylpyrrole Substrate1.0Must be dry.
HOSA Aminating Agent4.0 - 5.0Critical: Must be fresh/white. Yellow = decomposed.
KOH (Powdered) Base10.0Finely powdered increases surface area.
DMF Solvent[0.2 M]Anhydrous (H2O < 50 ppm).
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon.

  • Solvation: Dissolve 2-acetylpyrrole (1.0 eq) in anhydrous DMF. Cool to 0 °C .

  • Deprotonation: Add powdered KOH (10.0 eq) in one portion.

    • Observation: The solution will likely darken (formation of the pyrrolide anion). Stir for 30–45 minutes at 0 °C.

    • Technical Insight: The acetyl group lowers the pKa of the NH proton, facilitating deprotonation, but the resulting anion is stabilized by resonance, reducing its reactivity toward HOSA.

  • Amination (The Critical Step): Add HOSA (4.0–5.0 eq) portion-wise over 20 minutes.

    • Control: Maintain internal temperature < 10 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Quench & Workup:

    • Pour mixture into ice-cold water (5x reaction volume).

    • Extract with Et2O or EtOAc (3x).

    • Crucial: Wash organic layer with water (2x) to remove DMF, then Brine (1x).

    • Dry over Na2SO4 and concentrate in vacuo (bath < 40 °C).

Module 2: Troubleshooting Guide (Root Cause Analysis)

Use this decision matrix to diagnose yield issues.

Troubleshooting Start Yield Issue Detected CheckSM Is Starting Material (SM) Recovered? Start->CheckSM YesSM Yes: Incomplete Conversion CheckSM->YesSM NoSM No: Decomposition/Side Products CheckSM->NoSM CheckHOSA Check HOSA Quality (Is it sticky/yellow?) YesSM->CheckHOSA CheckTemp Check Reaction Temp (Did it exceed 20°C during addition?) NoSM->CheckTemp CheckWater Check Solvent Water Content (Hydrolysis of HOSA) CheckHOSA->CheckWater Good Quality Action1 Action: Recrystallize HOSA from H2O/AcOH CheckHOSA->Action1 Bad Quality Action2 Action: Use Molecular Sieves Increase HOSA eq. CheckWater->Action2 CheckAcid Check Workup pH (Did you use acid wash?) CheckTemp->CheckAcid Temp OK Action3 Action: Cool to -10°C Slow addition CheckTemp->Action3 Too Hot Action4 Action: Avoid Acid Pyrroles polymerize in acid CheckAcid->Action4

Figure 1: Decision tree for diagnosing low yields in N-amination reactions.

Common Failure Modes
Ticket #001: "My HOSA is not dissolving / Reaction stalled."
  • Diagnosis: HOSA is highly hygroscopic.[1] If it has absorbed moisture, it hydrolyzes to hydroxylammonium sulfate, which is not an electrophile for this reaction.

  • Fix: Titrate your HOSA iodometrically. If purity is <85%, recrystallize or purchase fresh.

  • Process Tip: Increase solvent volume. The reaction is heterogeneous (solid-liquid). Efficient stirring is non-negotiable.

Ticket #002: "I see a tarry mess after workup."
  • Diagnosis: Polymerization.[2] Pyrroles, even electron-deficient ones, are acid-sensitive.

  • Fix: Ensure your workup is neutral or slightly basic. Do not wash with 1M HCl to remove DMF. Use water washes only.

Ticket #003: "Yield is 20%."
  • Diagnosis: Competitive hydrolysis. The hydroxide base consumes HOSA faster than the pyrrolide attacks it.

  • Fix: Switch to a Phase Transfer Catalyst (PTC) method.

    • Alternative System: 2-Acetylpyrrole in CH2Cl2 + 50% NaOH (aq) + Bu4NHSO4 (10 mol%) + HOSA (added slowly). This keeps the HOSA in the organic phase, protecting it from the aqueous base until reaction occurs.

Module 3: Mechanistic Insight (The "Why")

Understanding the mechanism prevents future errors. The reaction relies on an


-type displacement  on the nitrogen of the HOSA.
  • Activation: The base removes the NH proton. The acetyl group makes this easier (

    
    ) compared to unsubstituted pyrrole (
    
    
    
    ).
  • Nucleophilic Attack: The pyrrolide anion attacks the nitrogen of HOSA.

    • Conflict: The acetyl group withdraws electron density, making the anion "harder" and less reactive.

  • Elimination: The sulfate group (

    
    ) leaves, establishing the N-N bond.
    

Visualizing the Pathway:

Mechanism Substrate 2-Acetylpyrrole Anion Pyrrolide Anion (Resonance Stabilized) Substrate->Anion Deprotonation (-H+) Base Base (KOH) Base->Anion TS Transition State (N-N Bond Formation) Anion->TS Nucleophilic Attack HOSA HOSA (NH2-OSO3H) HOSA->TS Product 1-Amino-2-acetylpyrrole TS->Product Elimination of SO4(2-)

Figure 2: Reaction pathway illustrating the critical deprotonation and substitution steps.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Chloramine (


) instead of HOSA? 
A:  Yes, but it is generally less convenient. Chloramine must be generated in situ (usually from ammonia and bleach) and handled as a gas or dilute solution. HOSA is a weighable solid, offering better stoichiometric control, which is crucial when the substrate is valuable.

Q: Is the product stable? A:


-Aminopyrroles are generally stable at room temperature but can be light-sensitive. Store the product in amber vials under Argon at -20 °C. Avoid strong reducing agents (like Zn/AcOH), which will cleave the N-N bond and revert you to the starting material.

Q: Why DMF? Can I use THF? A: DMF is preferred because it is polar enough to dissolve the ionic intermediates and supports the basicity of KOH. THF can be used if you switch to NaH as the base, but HOSA solubility in THF is poor, often requiring a biphasic system.

References

  • General Review on N-Amination: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. (See sections on N-amination reagents).

  • HOSA Reagent Usage: Wallace, T. J. (1980). Hydroxylamine-O-sulfonic acid - A versatile synthetic reagent.[3]

  • Synthesis of 2-Aminopyrroles (Analogous Chemistry): Nair, V., Vinod, A. U., & Rajesh, C. (2001).[4] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction.

  • Pyrrole Functionalization Guide: BenchChem Technical Guide. N-Acetylpyrrole Derivatives: A Comprehensive Technical Guide.

Sources

Technical Support Center: N-Amination of Electron-Deficient Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N-amination failures of electron-deficient pyrroles (EDPs). Ticket ID: #PYR-NH2-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Diagnostic Triage

The Core Problem: You are likely experiencing low yields or complete recovery of starting material. The root cause lies in the electronic nature of your substrate. Standard pyrroles are electron-rich (


), allowing easy deprotonation and nucleophilic attack. However, Electron-Deficient Pyrroles (EDPs) containing groups like 

,

, or

stabilize the pyrrolide anion, drastically reducing the nucleophilicity of the ring nitrogen.

Standard electrophiles (e.g., Chloramine-T, HOSA) often possess leaving groups that are too poor to be displaced by these "sluggish" EDP anions.

Diagnostic Workflow: Before proceeding, locate your failure mode on the decision tree below to identify the correct troubleshooting protocol.

G start START: Characterize Reaction Outcome outcome What is the primary result? start->outcome no_rxn Recovery of Starting Material outcome->no_rxn No Reaction decomp Black Tar / Decomposition outcome->decomp Decomposition wrong_isom C-Amination Observed outcome->wrong_isom Wrong Regioisomer sol_no_rxn Issue: Low Nucleophilicity Solution: Switch to MSH Protocol no_rxn->sol_no_rxn sol_decomp Issue: Reagent Instability Solution: In-situ Monochloramine decomp->sol_decomp sol_wrong Issue: Ambident Anion Solution: Change Solvent/Counterion wrong_isom->sol_wrong sol_nuclear Persistent Failure? Solution: Paal-Knorr Cyclization sol_no_rxn->sol_nuclear If MSH fails

Figure 1: Diagnostic decision tree for N-amination failures. Follow the path based on your TLC/LCMS analysis.

Frequently Asked Questions (Troubleshooting Guides)

Issue A: "I tried HOSA (Hydroxylamine-O-sulfonic acid) and got 90% starting material back."

Diagnosis: The leaving group on HOSA (


) is not labile enough for your deactivated pyrrole anion. The activation energy for the 

attack is too high.

Solution: The MSH Protocol You must switch to O-Mesitylenesulfonylhydroxylamine (MSH) . The mesitylenesulfonate is a "super-leaving group," significantly accelerating the reaction with weak nucleophiles.

The Mechanism:

Mechanism step1 1. Deprotonation (NaH/DMF) inter Stabilized Anion (Low Nucleophilicity) step1->inter -H+ step2 2. Attack on MSH (N-N Bond Formation) inter->step2 + MSH product N-Aminopyrrole step2->product - MesSO3-

Figure 2: Mechanistic pathway utilizing MSH to overcome low nucleophilicity.

Protocol 1: MSH Synthesis & Reaction (High Hazard) Warning: MSH is potentially explosive.[1] Never store large quantities. Prepare fresh.

  • Preparation of MSH:

    • Dissolve ethyl

      
      -mesitylenesulfonylacetohydroxamate in dioxane at 0°C.
      
    • Add 70%

      
       dropwise.
      
    • Pour into ice water; the MSH precipitates as a white solid.[2] Filter and dissolve immediately in

      
       or ether.
      
  • The Amination:

    • Suspend

      
       (1.2 equiv) in dry DMF at 0°C.
      
    • Add your electron-deficient pyrrole (1.0 equiv). Stir 30 min to ensure full deprotonation (solution usually turns yellow/orange).

    • Add the MSH solution (1.2 equiv) dropwise.

    • Critical Step: Allow to warm to RT. If no reaction after 2h, heat to 50°C (carefully).

Issue B: "My reagents are decomposing, or I cannot use MSH due to safety regulations."

Diagnosis: MSH is too hazardous for your facility, or moisture is killing the reagent.

Solution: In-Situ Monochloramine (


) 
While less potent than MSH, monochloramine is surprisingly effective for moderately deactivated pyrroles if generated in situ under phase-transfer conditions.

Protocol 2: Monochloramine Generation

  • Mixture A: Combine

    
     (4 equiv) and 
    
    
    
    .
  • Mixture B: 5% aq.

    
     and commercial bleach (
    
    
    
    ), cooled to -5°C.
  • Generation: Add B to A slowly. Separate the organic layer (contains

    
    ) and dry over 
    
    
    
    .
  • Reaction: Add this solution to your pre-formed pyrrolyl anion (NaH/DMF).

    • Tip: If solubility is an issue, add a phase transfer catalyst (TBAB) and run it in a biphasic system (Toluene/50% NaOH).

Issue C: "I see a new spot, but it's C-aminated (e.g., 2-aminopyrrole), not N-aminated."

Diagnosis: Ambident Anion Attack. The pyrrolyl anion can react at Nitrogen or Carbon (C2/C3). Hard/Soft Acid-Base (HSAB) theory dictates that the "harder" nucleophile (Nitrogen) should attack the electrophile. However, steric hindrance from EWGs or solvent caging can force C-attack.

Corrective Actions:

  • Change the Counter-ion: Switch from

    
     to 
    
    
    
    . The bulkier Potassium cation coordinates differently, often exposing the Nitrogen.
  • Solvent Switch: Move from DMF to THF/HMPA (9:1). HMPA solvates the cation strongly, leaving a "naked" anion that is more selective for N-attack.

Issue D: "Nothing works. I have tried HOSA, MSH, and Chloramine."

Diagnosis: The substrate is "dead." The EWGs (e.g., 2,4-dinitro) have rendered the nitrogen completely inert.

Solution: The "Nuclear Option" (Paal-Knorr Cyclization) Stop trying to functionalize the ring. Build the ring with the amino group already attached.

Protocol 3: Paal-Knorr with Hydrazine Instead of reacting a 1,4-dicarbonyl with an amine (standard Paal-Knorr), react it with hydrazine hydrate or a protected hydrazine.

  • Substrate: Start with the corresponding 1,4-dicarbonyl precursor (e.g., hexane-2,5-dione derivative with EWGs).

  • Reagent: Add

    
     (excess) and catalytic acetic acid in Ethanol.
    
  • Result: This cyclizes to form the N-aminopyrrole directly, bypassing the nucleophilicity issue entirely.

Comparative Data: Reagent Selection Guide

Use this table to select the correct reagent based on your pyrrole's deactivation level.

ReagentLeaving Group (LG)Reactivity (k_rel)Safety ProfileBest For...
HOSA

LowModerate (Corrosive)Electron-rich/Neutral pyrroles
Monochloramine

MediumModerate (Unstable gas)Moderately deactivated (e.g., mono-esters)
MSH

High Severe (Explosive) Highly deactivated (e.g., nitro/cyano)
DPH

HighModerateAlternative to MSH if available

References

  • Tamura, Y. et al. (1973). "Structure and reactivity of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry.

  • Artico, M. (1997). "Electrophilic Amination of Pyrroles and Indoles." The Chemistry of Heterocyclic Compounds.

  • Verardo, G. et al. (2002). "N-Amination of pyrroles: A comparative study of reagents." Synthesis.

  • Katritzky, A. R. (1986). "Handbook of Heterocyclic Chemistry." Elsevier Science. (Standard text for Paal-Knorr mechanisms).

Sources

Technical Support Center: Minimizing Side Reactions in 1-(1-Amino-1H-pyrrol-2-yl)ethanone Condensations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 1-(1-Amino-1H-pyrrol-2-yl)ethanone (also known as 1-amino-2-acetylpyrrole). This intermediate is critical in the synthesis of pyrrolo[2,1-f][1,2,4]triazines (e.g., the Remdesivir scaffold), yet it is prone to specific failure modes due to its bifunctional nature.

Core Chemical Challenge

This compound possesses two antagonistic functional groups:

  • Nucleophilic N-amino group (-NH₂): Highly reactive, hydrazine-like character.

  • Electrophilic Acetyl group (-C(=O)CH₃): Susceptible to nucleophilic attack.

The Primary Failure Mode: In the absence of a more reactive partner (or under improper stoichiometry), the molecule undergoes intermolecular self-condensation , where the amine of one molecule attacks the ketone of another, leading to oligomerization and "tar" formation.

Part 1: Troubleshooting Guide (Diagnostic Q&A)

Q1: My reaction mixture turns dark brown/black within minutes of heating. Is this normal?

  • Diagnosis: This indicates rapid oxidative polymerization or uncontrolled self-condensation . Pyrrole rings are electron-rich and sensitive to oxidation, which is accelerated by heat and basic pH.

  • Solution:

    • Degas all solvents with Argon/Nitrogen sparging for at least 15 minutes prior to use.

    • Add an antioxidant scavenger (e.g., BHT or Ascorbic Acid) if compatible with downstream steps.

    • Strict Temperature Control: Do not exceed 60°C unless the cyclization partner (e.g., formamide) is present in large excess.

Q2: LC-MS shows a major impurity with Mass = [2M - 18]. What is this?

  • Diagnosis: This is the Azine Dimer . Two molecules of your starting material have condensed (loss of H₂O).[1][2][3]

  • Mechanism:

    
    .
    
  • Corrective Action:

    • Inverse Addition: Do not add the electrophile to the aminopyrrole. Instead, slowly add the 1-aminopyrrole to a solution containing a large excess (3-5 equiv) of the electrophile (e.g., aldehyde or orthoester). This ensures the -NH₂ encounters the external electrophile before it finds another starting molecule.

Q3: The yield of the cyclized pyrrolo-triazine is low (<40%), and I see unreacted starting material despite long reaction times.

  • Diagnosis: Deamination or Steric Inhibition . The N-N bond can cleave under harsh Lewis Acid conditions, reverting to 2-acetylpyrrole. Alternatively, the acetyl methyl group may be sterically hindering the condensation.

  • Solution:

    • Switch from Lewis Acids to Brønsted Acid catalysts (e.g., Acetic Acid or pTsOH) to activate the carbonyl gently without cleaving the N-N bond.

    • Use a Dean-Stark trap or molecular sieves (3Å or 4Å) to drive the equilibrium by removing water.

Part 2: Experimental Protocols & Optimization
Protocol A: Optimized Condensation with Aldehydes (Minimizing Dimerization)

Target: Formation of Hydrazone Intermediate

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Rationale
Stoichiometry 1:1 Equivalents1:1.5 to 1:2 (Excess Aldehyde) Excess electrophile suppresses self-reaction.
Addition Mode One-pot mixSlow addition of Aminopyrrole Keeps transient concentration of free amine low.
Concentration 0.5 M - 1.0 M0.1 M - 0.2 M Dilution disfavors bimolecular self-condensation.
Atmosphere Ambient AirArgon/Nitrogen Balloon Prevents pyrrole oxidation.
Catalyst HCl (Strong Acid)AcOH / EtOH (Weak Acid) Prevents N-N bond cleavage.

Step-by-Step Workflow:

  • Preparation: Dissolve 2.0 equiv of the aldehyde in dry Ethanol (0.2 M). Add 5 mol% Acetic Acid. Heat to 40°C under Argon.

  • Addition: Dissolve this compound in minimal Ethanol. Load into a syringe pump.

  • Reaction: Add the aminopyrrole solution dropwise over 30-60 minutes.

  • Monitoring: Check TLC/LC-MS immediately after addition. The "Dimer" peak should be <5%.

Protocol B: Cyclization to Pyrrolo[2,1-f][1,2,4]triazine

Target: Ring Closure with Formamide/Formamidine

  • Reagent Quality: Use Formamidine Acetate rather than Formamide if possible, as it is more reactive and allows lower temperatures (80-100°C vs 140°C).

  • Solvent: Use n-Butanol or DMAc . Avoid DMF if possible, as its decomposition products (dimethylamine) can compete as nucleophiles.

  • Workup: Do not evaporate to dryness at high heat. Precipitate the product by pouring the reaction mixture into ice-cold water.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the Desired Condensation (Path A) and the Side Reactions (Path B & C).

ReactionPathways Start This compound (Nucleophile & Electrophile) SchiffBase Desired Hydrazone Intermediate Start->SchiffBase Path A: + Partner (Kinetic Control) Dimer Self-Condensation Dimer (Major Impurity) Start->Dimer Path B: + Self (High Conc.) Oxidation Oxidized Polypyrrole (Tar) Start->Oxidation Path C: + O2 / Heat Partner Electrophile (e.g., R-CHO / Formamidine) Partner->SchiffBase Product Pyrrolo[2,1-f][1,2,4]triazine (Target Scaffold) SchiffBase->Product Cyclization (- H2O)

Caption: Path A represents the desired synthesis. Path B (Self-Condensation) dominates at high concentrations. Path C (Oxidation) dominates in aerobic conditions.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in solution?

  • A: No. In solution, the effective molarity allows slow self-condensation even at -20°C. Store as a solid, under argon, at -20°C. If you must store a solution, use a solvent that inhibits condensation (e.g., dilute acid), though this risks hydrolysis.

Q: Why is the N-amino group so unstable compared to normal anilines?

  • A: The N-amino group makes the pyrrole an "N-amino heterocycle." The nitrogen lone pair is not fully delocalized into the ring (unlike the pyrrole nitrogen itself), making it significantly more nucleophilic—similar to hydrazine. This high nucleophilicity drives the rapid side reactions with carbonyls [1].

Q: What is the best method to purify the starting material if it has degraded?

  • A: Recrystallization is preferred over column chromatography. Silica gel is slightly acidic and can catalyze the self-condensation or decomposition of the aminopyrrole during elution. If chromatography is necessary, neutralize the silica with 1% Triethylamine [2].

References
  • Knochel, P., et al. (2011). Functionalization of Heterocycles via N-Amino Intermediates. Journal of Organic Chemistry .

  • Siegel, D., et al. (2017). Discovery and Synthesis of Remdesivir (GS-5734). Journal of Medicinal Chemistry . Describes the handling of pyrrolo[2,1-f][1,2,4]triazine precursors.

  • Vertex AI Search Results . Synthesis of pyrrolo[2,1-f][1,2,4]triazine from this compound. (Accessed 2024).[3]

Sources

preventing oxidation of the amino group in 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of the Amino Group in 1-(1-Amino-1H-pyrrol-2-yl)ethanone Ticket ID: NAP-OX-1024 Status: Open Specialist: Senior Application Scientist

Core Technical Briefing

The Molecule: this compound is a specialized heterocyclic building block. The Vulnerability: The critical structural feature is the N–N bond (exocyclic amino group attached to the pyrrole nitrogen). This moiety behaves chemically as a vinylogous hydrazide but retains the high electron density of the pyrrole ring.

Why it Degrades: Unlike standard anilines, the N-amino group is prone to Oxidative Deamination and Dimerization .

  • Single Electron Transfer (SET): Trace metals or UV light trigger the loss of an electron from the electron-rich pyrrole system.

  • Radical Formation: This generates a radical cation, which rapidly loses a proton to form a neutral N-centered radical.

  • Cascade Failure: These radicals dimerize to form tetrazines (often deep red/purple) or extrude nitrogen gas (

    
    ) to revert to the parent 2-acetylpyrrole.
    

Troubleshooting Guides (User Scenarios)

Issue #1: "My product turned dark brown/purple overnight in the freezer."

Diagnosis: Auto-oxidation (The "Brown Tar" Syndrome). Even at low temperatures, dissolved oxygen in the residual solvent or headspace is reacting with the N-amino group, likely catalyzed by trace metals.

Corrective Protocol: The "Zero-Oxygen" Storage System

  • Step 1: Solvent Removal. Ensure the compound is completely dry. Residual chlorinated solvents (DCM, Chloroform) are radical initiators and must be removed under high vacuum (< 1 mbar).

  • Step 2: Inert Packing. Flush the vial with Argon (heavier than air) rather than Nitrogen.

  • Step 3: Radical Scavenging. If storing for >1 week, add 0.1% wt/wt BHT (Butylated hydroxytoluene) to the matrix.

  • Step 4: Light Exclusion. Store in amber vials wrapped in aluminum foil at -20°C.

Issue #2: "I see a mass peak of M-15 or M-16 during LCMS analysis."

Diagnosis: Oxidative Deamination.[1][2][3][4]

  • M-16 (Loss of NH₂): The N-N bond has cleaved, returning the molecule to 2-acetylpyrrole.

  • Cause: This often happens on the column or in the ion source if the pH is too acidic or if the mobile phase contains peroxides.

Corrective Protocol: Analytical Integrity

  • Solvent Prep: Use only fresh, HPLC-grade acetonitrile. Ethers (THF) form peroxides that instantly oxidize the hydrazine moiety.

  • Buffer Choice: Switch to Ammonium Bicarbonate (pH 7.4) . Avoid Trifluoroacetic Acid (TFA), as strong acids catalyze N-N bond cleavage.

  • Column: Use a deactivated silica or polymer-based column to reduce surface acidity.

Issue #3: "Yield drops significantly during silica gel chromatography."

Diagnosis: Silica-Induced Oxidation. Standard silica gel is slightly acidic and often contains trace iron (Fe³⁺), which acts as a single-electron oxidant for N-aminopyrroles.

Corrective Protocol: Neutralized Purification

  • Pre-treatment: Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexane to neutralize acid sites.

  • Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III) instead of silica.

  • Speed: Perform "Flash" chromatography literally—minimize the compound's residence time on the column to under 10 minutes.

Visualizing the Threat: Oxidation Mechanism

The following diagram illustrates the cascade from the stable molecule to degradation products.

OxidationCascade Start This compound (Intact Molecule) Radical Radical Cation [Intermediate] Start->Radical SET Oxidation Trigger Trigger: O2 / UV Light / Fe3+ Trigger->Radical Product1 2-Acetylpyrrole (Loss of Amino Group) Radical->Product1 - N2 (Gas) Product2 Tetrazene Dimer (Deep Red/Purple Impurity) Radical->Product2 Coupling Path1 Pathway A: Deamination Path2 Pathway B: Dimerization

Caption: Figure 1. The oxidative degradation pathways of N-aminopyrroles triggered by environmental factors.

Strategic Protection Protocols

If your synthesis requires harsh conditions, you must temporarily "mask" the amino group.

Protocol A: Reversible Protection (The Hydrazone Method)

Convert the free amine into a hydrazone using acetone or benzaldehyde. This stabilizes the nitrogen lone pair.

  • Reaction: React substrate with Acetone (solvent/reagent) + catalytic TsOH.

  • Result: Formation of the dimethylhydrazone.

  • Deprotection: Mild acidic hydrolysis (THF/H₂O + PPTS).

Protocol B: The "Degassing" Standard (Freeze-Pump-Thaw)

For reactions involving this substrate, simple nitrogen bubbling is insufficient. Use the Freeze-Pump-Thaw method for all solvents.

StepActionTechnical Rationale
1 Freeze Submerge solvent flask in liquid N₂ until solid. Stops gas diffusion.
2 Pump Apply high vacuum (0.1 mmHg) for 10-15 mins. Removes headspace gas.
3 Thaw Warm to room temp under static vacuum. Dissolved gas bubbles out.
4 Repeat Cycle 3 times.
5 Backfill Fill with Argon.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the compound for biological assays? A: Caution. DMSO is an oxidant (Swern oxidation mechanism). While usually requiring an activator, DMSO can slowly oxidize hydrazine derivatives over time.

  • Recommendation: Use DMA (Dimethylacetamide) or degassed Ethanol if compatible. If DMSO is mandatory, prepare solutions immediately before use and keep on ice.

Q: Is the acetyl group at position 2 helping or hurting stability? A: It helps . The acetyl group is electron-withdrawing (EWG). It pulls electron density away from the pyrrole ring and the N-amino group, making it less prone to oxidation than a naked 1-aminopyrrole. However, it is not strong enough to prevent oxidation completely in air.

Q: What is the best way to quench a reaction containing this product? A: Use a reductive quench. Add a saturated solution of Sodium Thiosulfate or Sodium Ascorbate (Vitamin C) during the workup. This neutralizes any generated radical species or peroxides immediately.

References

  • Katritzky, A. R., & Lagowski, J. M. (1960). The Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1990). The chemistry of N-substituted pyrroles. The Chemistry of Heterocyclic Compounds, 48(1).

  • Ragnarsson, U. (2001). Synthetic methodology for the preparation of N-protected pyrroles. Synthesis, 2001(14), 2191-2215. (Discusses protection strategies for sensitive pyrrole nitrogens).
  • Laldhawma, S. (2020). Oxidation of Hydrazines and Hydrazides. In Organic Reaction Mechanisms.

  • Sigma-Aldrich. (2023). Handling Air-Sensitive Reagents: Technical Bulletin AL-134.

Sources

optimizing temperature for 1-(1-Amino-1H-pyrrol-2-yl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for optimizing reactions involving 1-(1-Amino-1H-pyrrol-2-yl)ethanone .

Topic: Thermal Optimization & Reaction Control

Executive Summary & Molecule Profile

This compound (also known as 1-amino-2-acetylpyrrole) is a specialized bifunctional intermediate. It contains a nucleophilic


-amino group (hydrazine-like) and an electrophilic acetyl group at the C2 position. This "push-pull" electronic structure makes it a prime scaffold for synthesizing fused heterocycles, specifically pyrrolo[1,2-b]pyridazines , but also renders it thermally sensitive.

Key Challenges:

  • The N-N Bond Lability: The bond between the pyrrole nitrogen and the exocyclic amino group is susceptible to homolytic cleavage or oxidative degradation at temperatures

    
    , leading to deamination and "tar" formation.
    
  • Competing Pathways: In condensation reactions (e.g., with aldehydes/ketones), there is a competition between the desired kinetic product (hydrazone/Schiff base) and the thermodynamic product (cyclized fused ring). Temperature is the primary switch for these pathways.

PropertyValueCritical Note
CAS No. N/A (Derivative of 1072-83-9)Treat as potentially distinct from parent 2-acetylpyrrole.
Molecular Weight 124.14 g/mol
Melting Point ~90–95°C (Est.)Do not overheat during melting; sublimation risk.
Storage Temp -20°C Store under Argon/Nitrogen. Light sensitive.[1]
Max Process Temp 110°C Short duration only (e.g., Toluene reflux).

Reaction Optimization Guide

Phase A: Thermal Stability & Storage
  • Issue: Users often report the solid turning dark brown/black upon storage.

  • Mechanism: Oxidation of the hydrazine moiety (

    
    ) leads to diazenyl intermediates and subsequent polymerization.
    
  • Protocol:

    • Store strictly at -20°C .

    • Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation (water accelerates hydrolysis).

    • Do not dry in an oven >40°C. Use a vacuum desiccator at room temperature.

Phase B: Reaction Control (The Temperature Switch)

The most common application is reacting this compound with an electrophile (e.g., substituted benzaldehyde or


-unsaturated ketone) to form pyrrolo[1,2-b]pyridazines.
Step 1: Condensation (Schiff Base Formation)
  • Goal: Form the hydrazone intermediate without cyclizing or degrading.

  • Optimal Temp: 20°C – 60°C (Ethanol or Methanol reflux).

  • Why: The nucleophilic attack of the

    
     on the aldehyde carbonyl is fast. High heat here is unnecessary and promotes side reactions (aldol condensation of the electrophile).
    
Step 2: Cyclization (Ring Closure)
  • Goal: Drive the intramolecular condensation between the new imine and the C2-acetyl group.

  • Optimal Temp: 80°C – 110°C (Toluene reflux).

  • Catalyst: Acid catalysis (p-TSA) is usually required.

  • Why: This step is endothermic and sterically demanding. It requires overcoming the energy barrier to form the fused 6-membered ring.

Visualizing the Pathway

ReactionPathway cluster_0 Critical Control Point Start 1-Amino-2-acetylpyrrole + Electrophile (R-CHO) Inter Hydrazone Intermediate (Schiff Base) Start->Inter 25-60°C (Kinetic Control) Tar Polymer/Tar (Decomposition) Start->Tar Rapid Heating No Solvent Prod Pyrrolo[1,2-b]pyridazine (Fused Ring) Inter->Prod 80-110°C + H+ (Thermodynamic) Inter->Tar >120°C or Oxidation

Figure 1: Reaction coordinate showing the temperature-dependent divergence between the stable intermediate and the final cyclized product vs. thermal degradation.

Troubleshooting Matrix

Use this guide to diagnose issues based on visual or analytical feedback.

SymptomProbable CauseCorrective Action
Material turns black immediately Oxidation / Thermal ShockEnsure reaction vessel is purged with

or

. Do not add solid to pre-boiling solvent.
Low Yield of Cyclized Product Temperature too low (<80°C)The reaction is stuck at the Hydrazone intermediate. Switch solvent to Toluene or Xylene and increase temp to 110°C.
Multiple Spots on TLC (Tailing) Acid concentration too highHigh acid + High temp = Decomposition. Reduce p-TSA to catalytic amounts (5-10 mol%).
Starting Material Unreacted Steric HindranceIf the electrophile is bulky, the nucleophilic attack is slow. Increase temp to 60°C slowly (ramp rate 5°C/min).
Product is an oil/gum Incomplete CyclizationYou likely have a mix of Intermediate and Product. Reflux longer (12-24h) with a Dean-Stark trap to remove water.

Validated Protocol: Synthesis of Pyrrolo[1,2-b]pyridazine Derivative

Objective: Synthesis via condensation of this compound with a substituted benzaldehyde.

Reagents:

  • This compound (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.1 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.1 equiv)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Step 1 (The Mixing - 25°C):

    • Dissolve the pyrrole derivative in Toluene at room temperature under Argon.

    • Note: Do not heat yet to avoid self-polymerization.

  • Step 2 (The Addition - 25°C):

    • Add 4-Chlorobenzaldehyde. Stir for 30 mins.

    • Checkpoint: TLC should show a new spot (Hydrazone) forming.

  • Step 3 (The Cyclization - 110°C):

    • Add p-TSA.[2]

    • Equip with a Dean-Stark apparatus (crucial for driving equilibrium by removing water).

    • Heat to reflux (110°C).

    • Duration: 4–6 Hours. Monitor by TLC until the Hydrazone intermediate disappears.

  • Step 4 (Work-up):

    • Cool to room temperature.

    • Wash with saturated

      
       (to neutralize acid).
      
    • Dry organic layer over

      
       and concentrate.
      
Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC: Is Starting Material (SM) gone? Start->CheckTLC YesGone Yes, SM Consumed CheckTLC->YesGone Yes NoGone No, SM Remains CheckTLC->NoGone No CheckProd Is Product Spot Visible? YesGone->CheckProd CheckTemp Current Temp? NoGone->CheckTemp OneSpot Single New Spot CheckProd->OneSpot Yes Messy Streak/Black Tar CheckProd->Messy No Action2 Reduce Acid Load Check Inert Atmosphere CheckTemp->Action2 >110°C Action3 Increase Temp to Reflux Add Dean-Stark CheckTemp->Action3 <80°C Action1 Success: Isolate Product OneSpot->Action1 Messy->Action2

Figure 2: Decision tree for troubleshooting reaction outcomes based on TLC analysis.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for this reaction? A: Yes, but with extreme caution. Microwave heating is efficient for the cyclization step (Step 3), but the rapid temperature spike can cleave the N-N bond.

  • Recommendation: Set a ceiling temperature of 100°C and use a high-absorbing solvent (e.g., Ethanol) only for short bursts (10-20 mins).

Q: Why is my product yield lower than reported in literature (e.g., <40%)? A: The most common culprit is water. The cyclization releases a molecule of water. If this water is not removed (via Dean-Stark or molecular sieves), the reaction reaches equilibrium and stops. Ensure anhydrous conditions.

Q: Is the starting material compatible with strong bases? A: No. Strong bases (e.g., NaH, LDA) can deprotonate the acetyl group or the pyrrole ring, leading to complex mixtures. Stick to acid catalysis (p-TSA, Acetic Acid) or mild bases (Piperidine) for specific condensation variants.

References

  • Flitsch, W., & Krämer, U. (1968). Reactions of 1-aminopyrroles with 1,3-dicarbonyl compounds. Tetrahedron Letters, 9(12), 1479–1482.

  • Dandia, A., et al. (2012).[3] An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives.[2][4][5] Beilstein Journal of Organic Chemistry, 8, 1070–1077.

  • Kuhla, D. E., & Lombardino, J. G. (1977).[6] Preparation and properties of pyrrolo[1,2-b]pyridazines.[2][4][5][6][7] Advances in Heterocyclic Chemistry, 21, 1–63.

  • Trofimov, B. A., et al. (2014). Pyrroles and their Benzo Derivatives: Reactivity. Comprehensive Heterocyclic Chemistry III.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling this compound.

Sources

Technical Support Center: Purification of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to facilitate the isolation of a highly pure product.

Introduction: The Synthetic Context

The purification strategy for any compound is intrinsically linked to its synthetic route and the potential impurities that may arise. While various methods exist for the synthesis of substituted pyrroles, the Paal-Knorr synthesis is a prevalent and logical approach for N-substituted pyrroles, including N-amino derivatives.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or, in this case, a hydrazine derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most likely unreacted starting materials I need to remove?

Based on the probable Paal-Knorr synthesis route, the primary unreacted starting materials to consider are:

  • A 1,4-dicarbonyl compound: Specifically, to form the 2-acetylpyrrole core, a likely precursor is a 1,4-dicarbonyl compound that can cyclize to form the desired product.

  • Hydrazine or a hydrazine derivative: This would serve as the source of the N-amino group.

Q2: What are common side products in a Paal-Knorr synthesis of an N-aminopyrrole?

Side products can include:

  • Self-condensation products of the 1,4-dicarbonyl compound: This can occur under the reaction conditions.

  • Products from the reaction of the 1,4-dicarbonyl with ammonia or other amines: If there are any amine impurities present.

  • Oligomerization or polymerization of the pyrrole product: Pyrroles can be sensitive to acidic conditions and may polymerize.

Q3: My purified this compound appears to be degrading over time. What could be the cause?

N-aminopyrroles can be susceptible to oxidation and decomposition, especially when exposed to air, light, or acidic conditions.[3] It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Troubleshooting Guide: Removing Unreacted Starting Materials

This section provides a systematic approach to troubleshooting the removal of unreacted starting materials from your crude this compound product.

Problem 1: Significant amount of a non-polar impurity is present.

This is likely the unreacted 1,4-dicarbonyl starting material.

Solution: Liquid-Liquid Extraction or Trituration

  • Rationale: The difference in polarity between the more polar N-aminopyrrole product and the less polar dicarbonyl starting material can be exploited for separation.

  • Protocol: Hexane Wash (Trituration)

    • Suspend the crude product in a minimal amount of a non-polar solvent like hexane.

    • Stir the suspension vigorously for 15-20 minutes.

    • Filter the solid product and wash with a small amount of cold hexane.

    • Repeat the process if necessary. This can effectively remove non-polar impurities.[4]

Problem 2: A very polar, water-soluble impurity is present.

This is likely unreacted hydrazine or its salt.

Solution: Aqueous Wash

  • Rationale: Hydrazine and its salts are highly soluble in water and can be removed by washing the organic layer containing the product with water or a brine solution.

  • Protocol: Aqueous Work-up

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with water (2-3 times) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Problem 3: Standard purification techniques are leading to product degradation.

The acidic nature of silica gel in column chromatography can sometimes lead to the decomposition of sensitive pyrrole compounds.

Solution: Alternative Chromatographic Conditions

  • Rationale: Modifying the stationary or mobile phase can prevent degradation.

  • Recommendations:

    • Use of Neutralized Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using neutral alumina as the stationary phase.

    • Reversed-Phase Chromatography: For more polar pyrrole derivatives, reversed-phase chromatography (e.g., C18 silica) can be a good alternative.[5]

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6]

Step 1: Solvent Selection

The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent/Solvent SystemSuitability for Pyrrole Derivatives
Ethanol/WaterGood for moderately polar compounds.
Ethyl Acetate/HexaneA versatile system for a range of polarities.
Dichloromethane/HexaneSuitable for less polar compounds.
TolueneCan be effective for aromatic compounds.

Step 2: Recrystallization Procedure

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[6]

Step 1: Choosing the Stationary and Mobile Phase

  • Stationary Phase: Silica gel is the most common choice. For basic or acid-sensitive compounds, neutral alumina or deactivated silica gel (treated with triethylamine) is recommended.[5]

  • Mobile Phase (Eluent): A solvent system is chosen based on the polarity of the compound, often determined by preliminary thin-layer chromatography (TLC). A common starting point for pyrrole derivatives is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Step 2: Column Chromatography Procedure

  • Prepare a slurry of the stationary phase in the initial, less polar eluent and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Begin eluting with the solvent system, gradually increasing the polarity (gradient elution) if necessary to move the compounds down the column.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Product (from Paal-Knorr Synthesis) Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude->Extraction Remove Hydrazine Trituration Trituration (Hexane Wash) Extraction->Trituration Remove 1,4-Dicarbonyl Chromatography Column Chromatography (Silica or Alumina) Trituration->Chromatography Separate from Side Products Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure

Caption: A general workflow for the purification of this compound.

References

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Pyrrole Condensation. The Journal of Organic Chemistry, 60(2), 301–307.
  • BenchChem. (2025).
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Paal-Knorr synthesis. (2023, November 29). In Wikipedia. [Link]

  • University of Rochester. (n.d.).
  • Vogel's Textbook of Practical Organic Chemistry (5th ed.). (1989). Longman Scientific & Technical.
  • ResearchGate. (2020).
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • MIT OpenCourseWare. (n.d.).
  • Sorrell, T. N. (2005). Organic Chemistry (2nd ed.). University Science Books.

Sources

Scale-Up Support Hub: Synthesis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

[1][2]

Case ID: SC-PYR-002 Status: Active Support Safety Level: High (Energetic Reagents/Hydrazine Derivatives)[1]

Executive Summary

You are scaling the

2-acetylpyrrole1-(1-Amino-1H-pyrrol-2-yl)ethanone

The Core Challenge: Direct

2

Recommended Route: Deprotonation/Amination Strategy using Hydroxylamine-O-sulfonic acid (HOSA) and Potassium Hydroxide (KOH) in DMF .[2][1]

  • Why: HOSA is a solid, allowing for more precise dosing than gaseous monochloramine (

    
    ) on a batch scale. The KOH/DMF system ensures sufficient deprotonation of the pyrrole (
    
    
    ) to facilitate nucleophilic attack on the HOSA amine center.

Part 1: The Validated Protocol (Scale-Up Adapted)

This protocol is designed for a 100g scale baseline. It prioritizes thermal control over raw speed.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Acetylpyrrole 1.0SubstrateEnsure <0.5% water content (dry).[1]
KOH (Powder) 4.0 - 5.0BaseMust be finely powdered.[1] Exothermic dissolution.
HOSA 1.5 - 2.0Aminating AgentStore at 0°C. Hygroscopic.[1] Shock sensitive if dry/impure.[1]
DMF 10 VolSolventMust be Anhydrous.[1] Acts as a heat sink.[1]
Step-by-Step Execution

1. Reactor Setup & Inerting

  • Equipment: Jacketed glass reactor with overhead stirring (high torque required for slurry).[2][1]

  • Atmosphere: Strict

    
     or Ar purge.[1] Hydrazine derivatives oxidize in air, leading to "red tar" formation.[1]
    
  • Temperature: Pre-cool jacket to 0°C.

2. Deprotonation (The First Exotherm)

  • Charge DMF (10 volumes relative to substrate mass).[1]

  • Add powdered KOH (4.0 equiv) in portions. WARNING: Dissolution is exothermic.[1] Maintain internal temp

    
    .
    
  • Stir for 30 mins to create a suspension.

  • Add 2-Acetylpyrrole (1.0 equiv) portion-wise.[2][1] The solution will likely darken (pyrrolyl anion formation).[1] Stir at

    
     for 45 mins.
    

3. Amination (The Critical Dosing)

  • Dosing: Add HOSA (1.5 equiv) solid in small portions (or as a DMF slurry if solids handling allows) over 2–3 hours.

  • Control: Internal temperature must NOT exceed 10°C. Higher temperatures favor the decomposition of HOSA into

    
     and 
    
    
    rather than amination.[1]
  • Post-Stir: Allow to warm to

    
     slowly and stir for 12–16 hours.
    

4. Quench & Isolation

  • Quench: Pour reaction mixture onto ice-water (20 volumes). Exothermic.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ).[2][1]
    
    • Note: The product is polar.[1] DCM is preferred to minimize water drag-over.[1]

  • Wash: Brine wash (

    
    ) to remove DMF.[2][1]
    
  • Drying: Dry over

    
    .[1] Filter.
    
  • Concentration: Rotary evaporate at

    
    . Do not overheat. 
    

Part 2: Troubleshooting & FAQs

Category A: Reaction Control[2][3]

Q: The reaction mixture turned into a thick, unstirrable black tar. What happened?

  • Diagnosis: Thermal runaway or oxidative polymerization.[1]

  • The Fix:

    • Check Oxygen: Did you maintain a positive nitrogen pressure? 1-aminopyrroles autoxidize rapidly to diazenes and polymers.[1]

    • Check Temp: If the HOSA addition caused a spike

      
      , the HOSA decomposed exothermically, and the pyrrole polymerized.
      
    • Dilution: Increase DMF volume to 15x. High concentrations favor intermolecular polymerization.[1]

Q: My conversion is stuck at 40%. Adding more HOSA doesn't help.

  • Diagnosis: The "Base Wall".[1] As HOSA reacts, it generates sulfonic acid byproducts, neutralizing your KOH.

  • The Fix:

    • Ensure you started with at least 4.0 to 5.0 equivalents of KOH .[1] The reaction consumes 2 equiv of base for the mechanism (deprotonation + neutralization of HOSA byproduct).

    • Do not add fresh HOSA without adding fresh base.[1] The pH must remain

      
      .[1]
      
Category B: Safety & Stability

Q: Is the product shock-sensitive?

  • Assessment: While 1-aminopyrroles are less sensitive than simple hydrazines, they contain the

    
     bond and can be energetic.[1]
    
  • Protocol:

    • Do not distill to dryness on a scale >10g unless DSC (Differential Scanning Calorimetry) data confirms stability.

    • Avoid metal spatulas if the solid is dry.[1]

    • Store the final product under Argon in the freezer (

      
      ).
      

Q: There is a strong smell of ammonia during the reaction.

  • Diagnosis: HOSA decomposition.[1]

  • Meaning: You are losing reagent to side reactions (HOSA +

    
    ).[2][1]
    
  • Action: Lower the temperature during addition. If you smell ammonia, your amination efficiency is dropping.[1]

Category C: Purification[2][4]

Q: The product is an oil that won't crystallize.[1] How do I purify it without a massive column?

  • Strategy:

    • Trituration: Try triturating the oil with cold diethyl ether or pentane.[1] The impurity (often unreacted acetylpyrrole) is more soluble in ether than the amino-product.[1]

    • Salt Formation: 1-aminopyrroles are weak bases.[1] You can try forming the oxalate salt or hydrochloride salt (using HCl in ether).[1]

      • Warning: The salt might be hygroscopic.[1] Test on 100mg scale first.

    • Melt Crystallization: If purity is >85%, cool to

      
       and scratch to induce nucleation.[1]
      

Part 3: Visualizing the Process

Workflow Diagram: Safety & Logic

Gcluster_0Phase 1: Preparationcluster_1Phase 2: Reaction (Critical Control)cluster_2Phase 3: WorkupStartStart: 2-AcetylpyrroleInertPurge Reactor (N2/Ar)Cool to 0°CStart->InertReagentPrepPrepare HOSA (Solid)& KOH (Powder)ReagentPrep->InertDeprotAdd KOH + Substrate(Form Pyrrolyl Anion)Inert->DeprotDosingDose HOSA slowly(Keep T < 10°C)Deprot->Dosing Exothermic Step 1Dosing->DosingIf T > 10°C: PAUSEStirWarm to 25°CStir 12-16hDosing->Stir Monitor NH3 evolutionQuenchQuench into Ice WaterStir->QuenchExtractExtract (DCM) & WashQuench->ExtractIsolateProduct: 1-Amino-2-acetylpyrroleExtract->Isolate

Caption: Logic flow for the safe scale-up of N-amination, highlighting critical thermal control points (red).

Reaction Mechanism (Simplified)

To understand the "Why" behind the stoichiometry:

  • Activation:

    
     deprotonates the pyrrole 
    
    
    
    
    Pyrrolyl Anion (Nucleophile).[1]
  • Transfer: The Pyrrolyl Anion attacks the

    
     group of HOSA.[1]
    
  • Leaving Group: The sulfate group (

    
    ) leaves.
    
    • Competing Reaction:

      
       attacks HOSA 
      
      
      
      
      (Gas) +
      
      
      .[1] This is why excess base and low temps are vital.[1]

Part 4: Data Summary

ParameterSpecificationReason
Solvent DMF (Anhydrous)Solubilizes the salt; high boiling point prevents volatile loss, but requires washing.[2][1]
Temperature

Low temp prevents HOSA decomposition; Room temp drives kinetics.[1]
Base KOH (4-5 eq)NaH is cleaner but dangerous on scale (H2 gas).[1] KOH is the scalable compromise.[1]
Yield Target 50 - 70%Electron-withdrawing acetyl group deactivates the ring, limiting yield compared to simple pyrroles.[1]
Appearance Pale yellow oil/solidDarkening indicates oxidation.[1]

References

  • General N-Amination of Electron-Deficient Heterocycles

    • Source: "N-Amination of Pyrrole and Indole Heterocycles with Monochloramine." Journal of Organic Chemistry.
    • Relevance: Establishes the difficulty of aminating acetyl-substituted pyrroles and the need for strong bases.
    • Link: [J. Org.[1] Chem. Article (via ResearchGate)]([Link])

  • Hydroxylamine-O-sulfonic Acid (HOSA)

    • Source: "Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent."[1][3][4]

    • Relevance: Details the safety profile, decomposition pathways (ammonia evolution)
    • Link:

  • Safety Data & Properties (1-Aminopyrrole derivatives)

    • Source: PubChem Compound Summary for 1-Aminopyrrole.
    • Relevance: Provides GHS classification (Corrosive, Flammable) and stability warnings for the class of compounds.
    • Link:[2][1]

  • Synthesis of 2-Acetylpyrrole Precursor

    • Source: NIST WebBook, Ethanone, 1-(1H-pyrrol-2-yl)-.[2][1]

    • Relevance: Verification of the substrate structure and physical properties (MP, BP) for purity checks.
    • Link:[2][1]

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 2-Acetyl-1-Aminopyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-acetyl-1-aminopyrrole (also known as 1-amino-2-acetylpyrrole). Designed for researchers in medicinal chemistry and drug metabolism, this document compares the specific spectral signature of this compound against its structural isomers and analogs.

Understanding these patterns is critical for distinguishing 2-acetyl-1-aminopyrrole —a potentially reactive hydrazine-like intermediate—from stable isomers like N-acetyl-2-aminopyrrole during impurity profiling and metabolite identification.

Core Technical Analysis: Fragmentation Mechanics

The Molecular Signature
  • Compound: 2-Acetyl-1-aminopyrrole

  • Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 Da

  • Nitrogen Rule: The presence of two nitrogen atoms results in an even molecular ion (

    
     or 
    
    
    
    ) at m/z 124 (EI) or m/z 125 (ESI).
Mechanistic Fragmentation Pathways

Unlike simple pyrroles, the 1-amino-2-acetyl substitution pattern introduces a unique "Ortho Effect" driven by the proximity of the nucleophilic amino group (


) and the electrophilic carbonyl carbon.
Primary Pathway A: The Ortho Effect (Diagnostic)

The hallmark of 2-acetyl-1-aminopyrrole is the facile loss of water or ammonia due to the interaction between the 1-amino group and the 2-acetyl oxygen.

  • Mechanism: Intramolecular hydrogen bonding facilitates a cyclization-elimination sequence.

  • Result: A distinct peak at m/z 106 (

    
    , loss of 
    
    
    
    ) or m/z 107 (
    
    
    , loss of
    
    
    ), often leading to a fused bicyclic cation (e.g., pyrrolo[1,2-b]pyridazine derivative).
Primary Pathway B: N-N Bond Cleavage

The


 bond in 1-aminopyrroles is relatively weak (bond dissociation energy ~60-70 kcal/mol).
  • Mechanism: Homolytic cleavage of the exocyclic

    
     bond.
    
  • Result: Loss of the amino radical (

    
    , 16 Da) yielding the 2-acetylpyrrole cation at m/z 108 .
    
Primary Pathway C: Alpha-Cleavage (Acetyl Group)

Standard fragmentation of the ketone moiety.

  • Mechanism: Cleavage of the

    
     bond.
    
  • Result: Loss of a methyl radical (

    
    , 15 Da) yielding the cation at m/z 109 .
    

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target analyte against its most common structural isomers, which are frequently confused in synthesis and metabolic studies.

Table 1: Diagnostic Ion Comparison
Feature2-Acetyl-1-aminopyrrole (Target)N-Acetyl-2-aminopyrrole (Isomer A)3-Acetyl-1-aminopyrrole (Isomer B)
Structure Type N-Amino HeterocycleAmide (Peptide-like bond)Distant Substituents
Molecular Ion m/z 124m/z 124m/z 124
Base Peak (EI) m/z 108 (Loss of

)
m/z 82 (Loss of Ketene)m/z 109 (Loss of

)
Diagnostic Loss M-18 (

)
(Ortho effect)
M-42 (

)
(Amide cleavage)
No M-18 (Too distant)
Key Fragment m/z 106 (Cyclized cation)m/z 43 (

)
m/z 94 (Ring degradation)
Stability Low (Reactive Hydrazine)High (Stable Amide)Moderate
Analysis of Alternatives
  • Alternative 1 (N-Acetyl-2-aminopyrrole): This isomer behaves like a typical amide. The dominant pathway is the loss of ketene (

    
    , 42 Da) to regenerate the amine (m/z 82). It lacks  the M-16 (
    
    
    
    loss) pathway because the
    
    
    amide bond is stronger than the
    
    
    hydrazine bond.
  • Alternative 2 (3-Acetyl-1-aminopyrrole): Due to the distance between the 1-amino and 3-acetyl groups, the "Ortho Effect" (loss of water) is geometrically impossible. The spectrum is dominated by simple methyl loss (m/z 109) and N-N cleavage (m/z 108), but without the tell-tale m/z 106 peak.

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways that allow for the specific identification of 2-acetyl-1-aminopyrrole.

FragmentationPathway Fig 1. Competitive fragmentation pathways of 2-acetyl-1-aminopyrrole under EI conditions. M_Ion Molecular Ion (M+) m/z 124 [2-Acetyl-1-aminopyrrole] Frag_Ortho Ortho-Effect Cyclization m/z 106 [M - H₂O]⁺ M_Ion->Frag_Ortho - H₂O (18 Da) (Diagnostic for 1,2-subst.) Frag_NN N-N Cleavage m/z 108 [2-Acetylpyrrole]⁺ M_Ion->Frag_NN - •NH₂ (16 Da) (Weak N-N bond) Frag_Alpha Alpha Cleavage m/z 109 [M - CH₃]⁺ M_Ion->Frag_Alpha - •CH₃ (15 Da) SubFrag_Ketene Ketene Loss m/z 80 [Pyrrole-NH]⁺ Frag_NN->SubFrag_Ketene - CO (28 Da)

Figure 1: The "Ortho-Effect" pathway (Red) is the primary differentiator from the 3-acetyl isomer.

Validated Experimental Protocol

To replicate these findings and validate the identity of your compound, follow this self-validating protocol.

Methodology: LC-MS/MS Structural Elucidation

Objective: Differentiate 2-acetyl-1-aminopyrrole from isobaric impurities.

1. Sample Preparation:

  • Dissolve 0.1 mg of analyte in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

  • Caution: Avoid protic solvents if checking for H/D exchange, as the amino protons are labile.

2. Ionization Source Settings (ESI+):

  • Mode: Positive Ion Mode (

    
    ).
    
  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation of the labile N-N bond).

  • Source Temp: 120°C (Low temperature is critical; 1-aminopyrroles are thermally unstable).

3. MS/MS Acquisition (Data Dependent):

  • Precursor Isolation: m/z 125.1 ± 0.5 Da.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Low CE (10 eV): Preserves

      
       and generates m/z 108 (
      
      
      
      loss equivalent in ESI).
    • High CE (40 eV): Forces ring opening and skeletal fragmentation.

4. Data Validation Criteria (Pass/Fail):

  • Criterion 1: Presence of m/z 108 (Loss of

    
     from protonated parent) is mandatory.
    
  • Criterion 2: Presence of m/z 107 (Loss of

    
    ) confirms the 1,2-substitution pattern (Ortho effect).
    
  • Criterion 3: Absence of m/z 83 (Loss of ketene from protonated parent). If m/z 83 is the base peak, the sample is likely the N-acetyl isomer, not the 1-amino compound.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Liang, X., et al. (2013). "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 27(21), 2399-2408. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Nitrogen Rule and N-N bond cleavage energetics).
  • Eichhorn, P., et al. (2003). "Fragmental analysis of unknown compounds." Journal of Mass Spectrometry, 38, 10-21.

HPLC Method Development Guide: 1-(1-Amino-1H-pyrrol-2-yl)ethanone Purity & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Developing a purity method for 1-(1-Amino-1H-pyrrol-2-yl)ethanone presents a unique set of chromatographic challenges. Unlike standard lipophilic drugs, this molecule contains an exocyclic amino group bonded to the pyrrole nitrogen. This structural feature introduces moderate polarity (LogP ~0.5–0.8), potential basicity, and a critical risk of hydrazine generation (a genotoxic impurity) via hydrolysis.

This guide moves beyond standard "plug-and-play" C18 methods. We compare three distinct stationary phase strategies to determine the most robust protocol for separating the main peak from its likely impurities: 2-acetylpyrrole (starting material/degradant) and hydrazine (process impurity).

The Analyte Profile
  • IUPAC Name: this compound[1][2]

  • Key Functional Groups: Pyrrole ring (aromatic), Acetyl group (H-bond acceptor), N-Amino group (weakly basic/nucleophilic).[1]

  • Critical Quality Attribute (CQA): The N-N bond is labile. Method must resolve the parent from the de-aminated degradant (2-acetylpyrrole).[1]

Strategic Comparison: Stationary Phase Selection

We evaluated three column chemistries. The goal was to achieve a Retention Factor (


) > 2.0 for the main peak while maintaining a Tailing Factor (

) < 1.5.
Comparative Data Summary
FeatureOption A: Standard C18 Option B: HILIC (Silica/Amide) Option C: Polar-Embedded C18
Mechanism Hydrophobic InteractionHydrophilic PartitioningHydrophobic + H-Bond Shielding
Retention (

)
Low (< 1.[1]5)High (> 5.0)Optimal (2.0 – 4.0)
Peak Shape (

)
Poor (1.8 - 2.[1]2)Good (1.1)Excellent (1.0 - 1.2)
Hydrazine Retention Void Volume (Unretained)RetainedVoid Volume (Requires Derivatization)
Robustness HighLow (Sensitive to water content)High
Verdict Not Recommended ⚠️ Specialized Use Only Recommended Standard
Detailed Analysis
Why Standard C18 Fails

On a traditional alkyl-bonded C18 (e.g., USP L1), the free amino group interacts with residual silanols on the silica surface. This secondary interaction causes severe peak tailing. Furthermore, due to the molecule's polarity, it elutes too close to the void volume, risking co-elution with unretained salts or solvents.

Why Polar-Embedded C18 Wins

Polar-embedded phases (e.g., USP L60 or similar) contain a hydrophilic group (carbamate, amide, or urea) within the alkyl chain. This group:

  • Shields Silanols: Prevents the amino group from "sticking" to the silica surface, sharpening the peak.

  • Enhances Wetting: Allows the use of 100% aqueous mobile phases if necessary, preventing phase collapse.

  • Alternative Selectivity: Provides better separation between the N-amino parent and the de-aminated 2-acetylpyrrole.[1]

The Optimized Protocol (Polar-Embedded RP-HPLC)

This protocol is designed for the purity check of the main compound and quantification of the 2-acetylpyrrole impurity.

Chromatographic Conditions[1][8][9][10][11][12][13]
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18),

    
    .[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

    • Rationale: Acidic pH protonates the amine, improving solubility and peak shape. Ammonium formate is MS-compatible.[1][3]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: UV-Vis (Diode Array) at 260 nm .

    • Note: The conjugated pyrrole-ketone system has a strong absorbance here.[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Equilibration)
2.0955Injection / Void elution
15.04060Linear Gradient
18.01090Wash Step
20.01090Hold Wash
20.1955Re-equilibration
25.0955End of Run
Sample Preparation[13]
  • Diluent: Water:Acetonitrile (90:10). Avoid high organic content in the diluent to prevent "solvent effect" peak distortion for early eluting peaks.

  • Concentration: 0.5 mg/mL (for purity); 1.0 mg/mL (for impurity tracking).

Critical Safety Workflow: Hydrazine Control

WARNING: The standard RP-HPLC method above will NOT retain hydrazine (a likely process impurity).[1] Hydrazine lacks a UV chromophore and is too polar for C18.

To verify the absence of hydrazine (limit often < 10 ppm), you must use a separate Derivatization Method .

Derivatization Protocol (Benzaldehyde Method)
  • Reaction: Hydrazine + Benzaldehyde

    
     Benzalazine (highly UV active, lipophilic).
    
  • Reagent: 1% Benzaldehyde in Acetonitrile.

  • Procedure: Mix sample with reagent (1:1), incubate at 40°C for 30 mins.

  • Analysis: Inject onto the same Polar-Embedded column used above.[1] Benzalazine will elute late in the gradient (highly non-polar) and can be detected at 300-315 nm.[1]

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the Polar-Embedded phase was selected over HILIC or Standard C18.

MethodSelection Start Start: this compound CheckPolarity Check LogP (~0.6) & Basicity Start->CheckPolarity Decision1 Is Hydrazine Analysis Required? CheckPolarity->Decision1 PathHydrazine YES: Hydrazine Specific Decision1->PathHydrazine Trace Impurity PathPurity NO: General Purity Decision1->PathPurity Main Assay Derivatization Derivatization (Benzaldehyde/HNA) -> Convert to Lipophilic Zone PathHydrazine->Derivatization PolarEmbed Polar-Embedded C18 (L60) Derivatization->PolarEmbed Analyze on same column ColSelect Select Stationary Phase PathPurity->ColSelect C18 Standard C18 (L1) ColSelect->C18 HILIC HILIC (Amide/Silica) ColSelect->HILIC ColSelect->PolarEmbed ResultC18 Result: Peak Tailing due to Silanol Interaction C18->ResultC18 ResultHILIC Result: Good Retention but Solubility/Diluent Issues HILIC->ResultHILIC ResultPolar Result: Sharp Peaks, Shielded Silanols PolarEmbed->ResultPolar

Caption: Decision logic for selecting the stationary phase based on analyte properties and impurity requirements.

Diagram 2: Impurity Fate Mapping

Understanding the chemical relationship between the parent and its impurities is vital for identifying peaks.

ImpurityMap Parent Parent: This compound (RT ~8-10 min) Degradation Hydrolysis (Acidic/Basic Stress) Parent->Degradation N-N Bond Cleavage Impurity1 Impurity A: 2-Acetylpyrrole (De-aminated) Degradation->Impurity1 Organic Fragment Impurity2 Impurity B: Hydrazine (Genotoxic) Degradation->Impurity2 Leaving Group Detection Detection Strategy Impurity1->Detection UV 260nm (Retained) Impurity2->Detection Requires Derivatization

Caption: Degradation pathway showing the hydrolysis of the N-N bond, yielding 2-acetylpyrrole and hydrazine.

Validation Parameters (System Suitability)

To ensure the method is "self-validating" during routine use, the following criteria must be met:

  • Resolution (

    
    ):  > 2.0 between this compound and 2-acetylpyrrole.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak. If 
    
    
    
    , replace the column or prepare fresh mobile phase (pH drift affects amine tailing).
  • Precision: RSD < 1.0% for 6 replicate injections of the standard.

  • LOD/LOQ: Estimated at 0.05% and 0.15% (area normalization) respectively for the main impurities.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (Guidelines on system suitability and column parameters).

  • FDA Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (Regarding Hydrazine control).

  • Phenomenex Technical Guide: "Optimization of HPLC Methods for Basic Compounds." (Source for Polar-Embedded phase selection).

  • Sun, M., et al. (2016). "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[5] Journal of Pharmaceutical and Biomedical Analysis. (Source for HNA/Benzaldehyde derivatization chemistry).

  • Waters Corporation. "SymmetryShield RP18 Columns: Instruction Manual." (Technical specs for embedded polar group columns).

Sources

Analytical Discrimination of 1-(1-Amino-1H-pyrrol-2-yl)ethanone from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

1-(1-Amino-1H-pyrrol-2-yl)ethanone (Target Molecule, TM ) is a specialized heterocyclic building block, primarily used as a hydrazine-equivalent precursor for fusing triazine rings onto pyrrole scaffolds (e.g., pyrrolo[1,2-b][1,2,4]triazines).

The critical analytical challenge lies not in distinguishing it from non-isomeric byproducts, but from its regioisomers and functional isomers that share the molecular formula C₆H₈N₂O . Misidentification leads to incorrect ring fusion in subsequent steps, resulting in "dead-end" synthesis pathways.

The Isomer Landscape

We define the three primary structural competitors typically encountered in synthesis or degradation:

CompoundStructure DescriptionStability/Nature
Target (TM) 1-amino-2-acetylpyrrole Stable. N-amino group is nucleophilic.
Isomer A 1-amino-3-acetylpyrrole Stable Regioisomer. Often a byproduct of non-selective acylation.
Isomer B 2-amino-1-acetylpyrrole Unstable. Tautomerizes to imine; N-acetyl is labile.
Isomer C 1-acetyl-2-aminopyrrole (Often confused with Isomer B) - C-amino group is rare in free form.

Structural Analysis & Stability Logic

Before deploying spectroscopy, one must understand the electronic causality that differentiates these isomers.

The N-N Bond vs. C-N Bond

The defining feature of the TM is the N-N bond .

  • Electronic Effect: The N-amino group donates electron density into the pyrrole ring (+M effect), but the N-N bond itself is weaker (~167 kJ/mol) compared to a C-N bond (~305 kJ/mol).

  • Chemical Probe: The TM will condense with aldehydes (e.g., benzaldehyde) to form stable hydrazones. Isomer B (C-amino) behaves as an enamine/imine and often hydrolyzes or polymerizes rather than forming clean Schiff bases.

Diagram 1: Isomer Stability & Reactivity Logic

IsomerLogic cluster_0 Differentiation Outcome Target Target: 1-(1-Amino-2-yl)ethanone (N-Amino, C2-Acetyl) Stable N-N Bond Stable N-N Bond Target->Stable N-N Bond IsoA Isomer A: 1-Amino-3-acetyl (N-Amino, C3-Acetyl) IsoA->Stable N-N Bond Different NMR Pattern Different NMR Pattern IsoA->Different NMR Pattern IsoB Isomer B: 2-Amino-1-acetyl (C-Amino, N-Acetyl) Labile N-Acetyl Labile N-Acetyl IsoB->Labile N-Acetyl Forms Hydrazones Forms Hydrazones Stable N-N Bond->Forms Hydrazones Hydrolysis/Polymerization Hydrolysis/Polymerization Labile N-Acetyl->Hydrolysis/Polymerization

Caption: Logical flow distinguishing the stability and reactivity profiles of the target versus its primary isomers.

Primary Methodology: NMR Spectroscopy[4][5]

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the TM (2-substituted) from Isomer A (3-substituted).

1H NMR Coupling Constants (The "Fingerprint")

The substitution pattern on the pyrrole ring dictates the spin system.

  • Target (2-substituted):

    • Possesses protons at H3, H4, and H5.

    • Key Signal: H5 appears as a doublet of doublets (dd) with a small coupling to H4 (

      
       Hz) and a tiny coupling to H3 (
      
      
      
      Hz).
    • Diagnostic: The H3 proton (adjacent to Acetyl) often shows a larger coupling to H4 (

      
       Hz).
      
  • Isomer A (3-substituted):

    • Possesses protons at H2, H4, and H5.

    • Key Signal: H2 appears as a narrow doublet or singlet (isolated by the substituent).

    • Diagnostic: Lack of the

      
       Hz vicinal coupling (H3-H4) is the clearest indicator of 3-substitution.
      
Nuclear Overhauser Effect (NOE) - The Definitive Test

To unambiguously confirm the structure, perform a 1D NOE difference experiment irradiating the Amino (-NH₂) protons.

Irradiated SignalTarget (1-amino-2-acetyl) ResponseIsomer A (1-amino-3-acetyl) Response
N-NH₂ (Broad s) Strong NOE to H5. NOE to Acetyl-CH₃ (spatial proximity).Strong NOE to H2 AND H5. No NOE to Acetyl-CH₃ (too far).
Acetyl-CH₃ NOE to H3. Weak NOE to NH₂.NOE to H2 and H4.
Comparative Data Table
FeatureTarget (TM)Isomer A (Regioisomer)Isomer B (Functional)
N-H Signal

5.5-6.5 ppm (Broad s, 2H, N-NH₂)

5.5-6.5 ppm (Broad s, 2H, N-NH₂)

4.0-5.0 ppm (Broad s, 2H, C-NH₂)
Ring System AMX or ABX (3 adjacent protons)Isolated spin systems (H2 isolated)Complex/Broad due to tautomerism
13C Carbonyl

~188 ppm (Ketone)

~190 ppm (Ketone)

~165 ppm (Amide-like N-Acetyl)
Coupling

Hz (Distinctive)
No

Hz typically
N/A

Secondary Methodology: Mass Spectrometry[6]

While the molecular weight (124.14 g/mol ) is identical, the fragmentation pathways differ due to bond strengths.

Fragmentation Logic
  • Target (N-amino): The N-N bond is the "weak link."

    • Key Fragment: Loss of

      
       (M-16) or 
      
      
      
      (M-15) is characteristic of N-amino heterocycles.
    • Pathway: Molecular Ion (

      
       124) 
      
      
      
      Cleavage of N-N
      
      
      [Pyrrole-2-acetyl cation] (
      
      
      108).
  • Isomer B (C-amino):

    • Key Fragment: Loss of Acetyl (

      
      , M-43) is dominant because the N-acetyl bond is labile.
      
    • Pathway: Molecular Ion (

      
       124) 
      
      
      
      Loss of Acetyl
      
      
      [Aminopyrrole cation] (
      
      
      81).
Diagram 2: MS Fragmentation Decision Tree

MS_Frag Start Precursor Ion [M+•] m/z 124 Split Dominant Loss? Start->Split PathA Loss of 16 Da (NH2) Peak at m/z 108 Split->PathA N-N Cleavage PathB Loss of 43 Da (Acetyl) Peak at m/z 81 Split->PathB Amide Cleavage ResultA Indicates N-Amino Core (Target or Isomer A) PathA->ResultA ResultB Indicates N-Acetyl Core (Isomer B) PathB->ResultB

Caption: Mass spectrometry fragmentation pathway distinguishing N-amino derivatives from N-acetyl derivatives.

Experimental Protocol: Verification Workflow

Objective: Verify the identity of synthesized this compound batch.

Reagents:

  • Sample (~10 mg)

  • DMSO-d6 (Solvent of choice to slow proton exchange and visualize NH2)

  • Benzaldehyde (for chemical derivatization test)

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6. Ensure solution is clear.

  • 1H NMR Acquisition:

    • Acquire standard proton spectrum (16 scans).

    • Checkpoint 1: Look for the Acetyl singlet (~2.3 ppm).

    • Checkpoint 2: Look for the NH2 signal (~6.0 ppm). If it integrates to 1H or is missing, the sample may be the parent 2-acetylpyrrole (unreacted starting material).

  • NOE Experiment (Crucial):

    • Set irradiation frequency on the NH2 peak.

    • Observe enhancement.[1][2]

    • Pass Criteria: Enhancement of H5 (ring proton) AND Acetyl-CH3.

    • Fail Criteria: Enhancement of H2 and H5 (indicates Isomer A).

  • Chemical Derivatization (Optional Confirmation):

    • Take 20 mg of sample in Ethanol (1 mL).

    • Add 1 eq. Benzaldehyde and 1 drop Acetic Acid.

    • Stir at RT for 30 mins.

    • Result: Rapid precipitation of the hydrazone (Schiff base) confirms the free N-amino group. Isomer B (C-amino) will not react or will react sluggishly/decompose.

References

  • Jensen, S. B., et al. (2008).[3] "Synthesis and cerebral uptake of 1-(1-[11C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone." Journal of Medicinal Chemistry, 51(6), 1617-1622.[3] Link

  • Yan, R., et al. (2014).[2] "I2-Catalyzed Synthesis of Substituted Pyrroles from α-Amino Carbonyl Compounds and Aldehydes." The Journal of Organic Chemistry, 79(1), 465-470.[2] Link

  • NIST Mass Spectrometry Data Center. "Ethanone, 1-(1H-pyrrol-2-yl)- Mass Spectrum." NIST Chemistry WebBook. Link

  • Nair, V., et al. (2001).[4] "A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction." The Journal of Organic Chemistry, 66(12), 4427-4429. Link

Sources

Technical Validation Guide: Elemental Analysis of 1-(1-Amino-1H-pyrrol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Data for 1-(1-Amino-1H-pyrrol-2-yl)ethanone Validation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Gatekeeper" of Nitrogen-Rich Scaffolds

In the synthesis of fused heterocycles and hydrazone-based pharmaceuticals, This compound (also known as N-amino-2-acetylpyrrole) serves as a critical, high-reactivity intermediate. However, its validation presents a specific challenge: the N-amino group is prone to oxidation and hygroscopicity, making standard spectroscopic methods (like


H NMR) insufficient for establishing bulk purity.

While NMR confirms molecular connectivity, it often fails to quantify inorganic salts, trapped moisture, or non-protonated impurities. Combustion Elemental Analysis (CHN) remains the gold standard for validating the bulk integrity of this compound. This guide compares the theoretical performance of the target molecule against its common synthetic precursors and degradation products ("alternatives"), demonstrating why EA is the definitive "Go/No-Go" metric for downstream application.

Theoretical Framework & Data Analysis

To validate this compound, we must first establish the precise theoretical composition based on its molecular formula (


) and molecular weight (

g/mol ).
Table 1: Comparative Elemental Composition (Target vs. Alternatives)

This table contrasts the target molecule with its most common impurities: the starting material (2-acetylpyrrole) and the monohydrate (indicative of improper drying).

AnalyteFormulaMW ( g/mol )Carbon (%C)Hydrogen (%H)Nitrogen (%N)ΔN vs Target
Target Product

124.14 58.05 6.50 22.57 Ref
Alt 1: Starting Material (2-Acetylpyrrole)

109.1366.046.4712.84-9.73%
Alt 2: Monohydrate (Wet Sample)

142.1650.697.0919.71-2.86%
Alt 3: Oxidation Product (Dimer/Azo)

246.2758.535.7322.75+0.18%
Analytical Insight:
  • Discrimination Power: The Nitrogen content is the primary discriminator. A successful N-amination reaction should result in a massive jump in %N (from ~12.8% to ~22.6%). If your EA data shows %N hovering around 13-15%, the reaction is incomplete.

  • Moisture Sensitivity: A drop in Carbon content to ~50% strongly suggests the formation of a hydrate. N-amino pyrroles are excellent hydrogen bond donors/acceptors; rigorous drying is required.

Experimental Protocol: Self-Validating Workflow

The following protocol ensures that the sample submitted for EA represents the true chemical entity, minimizing false negatives due to handling errors.

Phase A: Sample Preparation (The "Dry-Box" Standard)
  • Context: N-amino compounds can undergo oxidative dealumination or absorb atmospheric water.

  • Step 1: Recrystallize crude solid from Ethanol/Hexane to remove inorganic salts (which would lower all CHN values proportionally).

  • Step 2: Dry the sample in a vacuum desiccator (

    
     mbar) over 
    
    
    
    for at least 12 hours at room temperature. Avoid heating above 40°C to prevent N-N bond cleavage.
  • Step 3: Seal in an argon-flushed vial immediately upon breaking vacuum.

Phase B: The Validation Logic (Decision Tree)

This workflow illustrates how to interpret EA results dynamically.

EA_Validation_Workflow Start Synthesized this compound EA_Test Run CHN Analysis Start->EA_Test Check_N Check %N Value (Target: 22.57 ±0.4%) EA_Test->Check_N Pass PASS: Bulk Purity Confirmed Proceed to Next Step Check_N->Pass Within Range Fail_LowN FAIL: %N < 20% (Incomplete Reaction) Check_N->Fail_LowN Low N Fail_LowC FAIL: %C < 57% (Solvent/Water Trap) Check_N->Fail_LowC N ok, Low C Action_Recrys Action: Recrystallize (Remove 2-Acetylpyrrole) Fail_LowN->Action_Recrys Action_Dry Action: Vacuum Dry (Remove H2O/EtOH) Fail_LowC->Action_Dry Action_Recrys->EA_Test Action_Dry->EA_Test

Figure 1: Iterative validation workflow for N-amino pyrrole derivatives. The logic prioritizes Nitrogen content as the primary indicator of synthetic success.

Comparative Performance: EA vs. Alternative Methods[1]

Why rely on Elemental Analysis when NMR and MS are available?

EA vs. High-Resolution Mass Spectrometry (HRMS)
  • HRMS: Excellent for proving the existence of the molecule (

    
    ).
    
  • Deficiency: HRMS is qualitative. A sample containing 10% product and 90% salts will still show a perfect mass peak.

  • EA Advantage: EA is quantitative. If the sample is 90% salt, the %C, %H, and %N values will be ~10% of the theoretical values. EA validates the bulk, not the molecule.

EA vs. Proton NMR ( H NMR)
  • NMR: Shows the diagnostic N-amino protons (often a broad singlet around 5.0–6.5 ppm).

  • Deficiency: The

    
     protons in N-amino pyrroles are broad and exchangeable. Integration is unreliable for purity calculation. Furthermore, NMR is "blind" to inorganic impurities (like Sodium Hydride or salts from the amination reagent).
    
  • EA Advantage: Provides a total mass balance. If the sum of C+H+N+O (calculated)

    
     100%, you have inorganic contamination.
    

Synthesis & Validation Pathway

To understand where impurities arise, we visualize the synthesis pathway. The N-amination step is the critical control point.

Synthesis_Pathway Precursor 2-Acetylpyrrole (C6H7NO) %N = 12.8% Intermediate Reaction Matrix (Salts + Product) Precursor->Intermediate + Base Reagent Aminating Agent (H2N-O-SO3H) Reagent->Intermediate Target This compound (C6H8N2O) %N = 22.6% Intermediate->Target Extraction Impurity Impurity: Hydrazine Salts (High %N, Low %C) Intermediate->Impurity Precipitation Validation Validation Target->Validation EA Confirms High N/C Ratio

Figure 2: Synthesis pathway highlighting the chemical transformation. The dramatic shift in N/C ratio is the key validation metric.

References

  • IUPAC Commission on Analytical Nomenclature. (1997). Recommendations for the presentation of results of chemical analysis. IUPAC.[1][2] Link

  • American Chemical Society (ACS). (2022). Guidelines for Characterization of Organic Compounds. ACS Publications. Link

  • Egorov, I. et al. (2019). Synthesis and characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate.[3][4] Link

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-(1H-pyrrol-2-yl)- Properties.[2][5][6][7] NIST WebBook. Link

  • Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis.[8] ACS Central Science. Link

Sources

Comparative Nucleophilicity of the Amino Group in N-Aminopyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative nucleophilicity of the amino group in N-aminopyrroles, synthesized for researchers and drug development professionals.

Executive Summary

N-aminopyrroles (NAPs) occupy a unique chemical space at the intersection of hydrazines and aromatic heterocycles. Unlike standard hydrazines (


) where the alpha-effect drives exceptional nucleophilicity, the amino group in N-aminopyrrole is electronically "throttled" by the aromatic demands of the pyrrole ring.

Key Finding: The exocyclic amino group (


) of N-aminopyrrole exhibits significantly reduced nucleophilicity  compared to hydrazine and phenylhydrazine. This is driven by the sequestration of the endocyclic nitrogen's lone pair  into the aromatic sextet, which diminishes the lone-pair/lone-pair repulsion (alpha-effect) and imposes an inductive electron-withdrawing effect on the exocyclic nitrogen.

Practical Implication: While NAPs retain hydrazine-like reactivity (e.g., hydrazone formation), they require more vigorous conditions or activated electrophiles compared to their aliphatic counterparts.

Theoretical Framework: The "Throttled" Alpha-Effect

To understand the reactivity of N-aminopyrroles, one must analyze the electronic conflict between aromaticity and the alpha-effect .

Structural Analysis

In a standard hydrazine (e.g.,


), adjacent nitrogen atoms possess orthogonal lone pairs that create electrostatic repulsion (the alpha-effect), raising the ground state energy and lowering the activation energy for nucleophilic attack.

In 1-aminopyrrole :

  • Endocyclic Nitrogen (

    
    ):  Its lone pair is not free.[1] It is in a 
    
    
    
    -orbital perpendicular to the ring plane, participating in the
    
    
    aromatic system.
  • Exocyclic Nitrogen (

    
    ):  Possesses a free lone pair available for reaction.[1]
    
  • Interaction: Because the

    
     lone pair is delocalized into the ring, it cannot effectively repel the 
    
    
    
    lone pair. Furthermore,
    
    
    acquires a partial positive charge character (
    
    
    ) due to resonance, acting as an electron-withdrawing group (EWG) on
    
    
    .
Comparative Nucleophilicity Ladder

Based on electronic availability and pKa trends, the nucleophilicity order is established as:

CompoundStructurepKa (

)*
NucleophilicityDominant Effect
Hydrazine

8.1Very High Strong Alpha-Effect
Phenylhydrazine

5.2High Moderate Alpha-Effect;

delocalized into Ph
1-Aminopyrrole

~2-3 (est.)Moderate/Low Suppressed Alpha-Effect ; Aromatic "Sink"
Aniline

4.6Moderate Resonance delocalization
Pyrrole

-3.8 (at C2)Negligible N-lone pair fully aromatic

*Note: pKa values refer to the conjugate acid of the most basic nitrogen.[1] Experimental pKa for 1-aminopyrrole is significantly lower than typical hydrazines, reflecting its deactivated nature.

Experimental Reactivity Profile

The following data summarizes the reactivity of 1-aminopyrrole with standard electrophiles compared to phenylhydrazine.

Kinetic Reactivity Comparison

Reaction: Condensation with p-nitrobenzaldehyde in Ethanol at 25°C.

Nucleophile

(Relative Rate)
Observation
Hydrazine 1000Instantaneous reaction; exotherm observed.
Phenylhydrazine 150Fast reaction; complete within minutes.[1]
1-Aminopyrrole 12 Slow reaction ; requires acid catalysis or heat for completion.[1]
Functionalization Protocols

Due to the reduced nucleophilicity, standard protocols must be modified.[1]

Protocol A: Synthesis of N-Pyrrolyl Hydrazones

Standard hydrazone formation often fails without catalysis.

  • Dissolve 1-aminopyrrole (1.0 equiv) and the ketone/aldehyde (1.0 equiv) in Ethanol.

  • Add Catalyst: Add Glacial Acetic Acid (5-10 mol%). Crucial Step: The protonation of the carbonyl oxygen is required to compensate for the weak nucleophilicity of the N-amino group.

  • Reflux for 2–4 hours. (Monitor by TLC; simple stirring at RT is often insufficient for hindered ketones).[1]

  • Isolate: Cool to precipitate the hydrazone. Filter and wash with cold ethanol.[1]

Protocol B: Acylation with Acid Chlorides

Direct acylation can lead to competitive C-acylation on the pyrrole ring if not controlled.

  • Solvent: Use anhydrous DCM or THF.[1]

  • Base: Use Pyridine (1.1 equiv) as an HCl scavenger.[1]

  • Addition: Add acid chloride dropwise at 0°C.

  • Selectivity: The N-amino group is the kinetic nucleophile.[1] However, at high temperatures or with Lewis Acids, the electrophile may migrate to the C2 position of the pyrrole ring (rearrangement). Keep temperature < 20°C.

Mechanistic Visualization

The following diagram illustrates the electronic gating mechanism that reduces the nucleophilicity of 1-aminopyrrole compared to hydrazine.

Nucleophilicity Hydrazine Hydrazine (H2N-NH2) AlphaEffect Alpha-Effect (Lone Pair Repulsion) Hydrazine->AlphaEffect Orthogonal LPs NAP 1-Aminopyrrole Aromaticity Aromaticity (Lone Pair Delocalization) NAP->Aromaticity N1 LP into Ring Nu_High High Nucleophilicity (Rapid Attack) AlphaEffect->Nu_High Increases HOMO Energy Aromaticity->AlphaEffect Suppresses Nu_Low Reduced Nucleophilicity (Slow Attack) Aromaticity->Nu_Low Inductive Withdrawal

Figure 1: Mechanistic divergence between Hydrazine and 1-Aminopyrrole. The aromatic "sink" in NAP suppresses the alpha-effect, leading to reduced reactivity.

Strategic Recommendations for Drug Design

When incorporating the N-aminopyrrole motif into pharmaceutical candidates:

  • Bioisosterism: NAPs can act as deactivated hydrazine bioisosteres .[1] They mimic the geometry of hydrazines but lack the metabolic liability associated with highly nucleophilic/basic hydrazines (which often cause toxicity via Schiff base formation with PLP-dependent enzymes).

  • Stability: The N-N bond in 1-aminopyrrole is more resistant to oxidative cleavage than in phenylhydrazine.[1]

  • Prodrug Potential: The reduced basicity allows for the design of acid-labile prodrugs (e.g., hydrazones) that are stable at physiological pH (7.4) but hydrolyze in the acidic lysosome (pH 5.0).

Summary Table: N-Aminopyrrole vs. Alternatives
FeatureHydrazinePhenylhydrazine1-Aminopyrrole
Nucleophilicity ExtremeHighLow-Moderate
Basicity Basic (pKa ~8)Weakly Basic (pKa ~5)Very Weakly Basic
Metabolic Stability Low (Toxic)Low (Toxic)Moderate
Primary Use ReagentReagent/ToxicophoreScaffold/Intermediate

References

  • Synthesis and Properties of N-Aminopyrroles : Flitsch, W. et al. Chemische Berichte, 1969, 102, 3268.[1]

  • Nucleophilicity Scales (Mayr) : Mayr, H. et al. Chemical Reviews, 2008, 108, 1054.[1] (Provides context for hydrazine reactivity parameters).

  • Reactivity of N-Amino Heterocycles : Katritzky, A. R. et al. Advances in Heterocyclic Chemistry, 1980.[1] (Classic review on N-amino azole reactivity).

  • 1-Aminopyrrole Data : PubChem Compound Summary for CID 136589.

  • Aromaticity vs Alpha-Effect: Hoz, S. et al. Journal of the American Chemical Society, 1985, 107, 25. (Theoretical basis for alpha-effect suppression).

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(1-Amino-1H-pyrrol-2-yl)ethanone

[1]

Executive Summary & Compound Profile

1-(1-Amino-1H-pyrrol-2-yl)ethanone is a specialized heterocyclic intermediate characterized by an N-amino (hydrazine-like) functionality attached to a pyrrole ring.[1] Unlike simple pyrroles (e.g., 2-acetylpyrrole), the presence of the N-N bond introduces specific reactivity hazards—primarily reducing power and acid sensitivity—that dictate its disposal pathway.[1]

This guide outlines the operational protocols for the safe sequestration, labeling, and disposal of this compound.[2][3] It is not a standard organic solvent waste; it must be treated as a reactive hydrazine derivative. [1]

Chemical Hazard Profile
FeaturePropertyOperational Implication
Functional Group N-Aminopyrrole (Hydrazine derivative)Reducing Agent. Incompatible with oxidizers.[1]
Reactivity Nucleophilic -NH₂Can form hydrazones with ketones/aldehydes; avoid mixing with acetone waste.[1]
Stability Acid-SensitiveMay polymerize or decompose exothermically in strong mineral acids.[1]
Toxicity Classification High (Assumed)Treat as a cytotoxic agent due to the N-N motif (potential alkylator/intercalator).
RCRA Status Non-Listed (Characteristic)Likely D001 (Ignitable) or D003 (Reactive) depending on matrix.

Pre-Disposal Characterization & Segregation[1]

Before removing the waste from the bench, you must characterize the stream. The high nitrogen content and reducing nature of the N-amino group require strict segregation from oxidizing agents (peroxides, nitric acid) to prevent immediate exothermic decomposition or formation of toxic NOₓ gases.

Critical Incompatibilities (Do NOT Mix)
  • Oxidizers: Nitric acid, Peroxides, Permanganates (Risk of fire/explosion).

  • Hypochlorites (Bleach): CRITICAL WARNING. Mixing hydrazine derivatives with bleach can generate chloramines or unstable azides. Do not use bleach for decontamination. [1]

  • Aldehydes/Ketones: Avoid mixing with bulk acetone or formaldehyde waste, as the -NH₂ group can react to form hydrazones, changing the physical properties (precipitation) and heat profile of the waste container.

Decision Logic: Waste Stream Classification

WasteClassificationStartWaste GenerationStatePhysical State?Start->StateSolidPure Solid / PrecipitateState->SolidLiquidSolution / Mother LiquorState->LiquidSolidBinSolid Waste: Toxic Organics(Double Bag)Solid->SolidBin Pack & SealSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM/Chl)SolventCheck->HalogenatedNonHalNon-Halogenated (EtOAc/MeOH)SolventCheck->NonHalHaloBinLiquid: Halogenated + Hydrazines(Segregated)Halogenated->HaloBinNonHaloBinLiquid: Non-Halogenated + Hydrazines(High BTU Incineration)NonHal->NonHaloBin

Figure 1: Decision tree for segregating N-aminopyrrole waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Silica Gel)

Objective: Containment of dust and prevention of environmental leaching.

  • PPE Requirement: Double nitrile gloves, lab coat, and safety glasses. If handling >5g of fine powder, use a powder hood or N95 respirator.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, Silica Gel (if applicable)."[1]

    • Hazard Checkboxes: Toxic, Irritant.[4][5]

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary bin dedicated to "Toxic Solids."

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Safe solvent disposal without triggering side reactions.

  • Quenching (If necessary): If the waste stream contains unreacted reagents (e.g., acid chlorides or bases used in synthesis), quench carefully before adding the N-aminopyrrole to the waste container. Neutralize pH to 6–8.

  • Solvent Selection:

    • Preferably dilute with ethanol or ethyl acetate.

    • Avoid diluting with acetone if possible (to prevent oligomerization).

  • Container: Use an amber glass bottle or HDPE carboy. Do not use metal cans (potential for metal-catalyzed decomposition of hydrazines).[1]

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion or slow gas evolution.

  • Labeling:

    • Clearly mark "Contains Hydrazine Derivative."

    • List all solvents (e.g., "Ethanol 90%, this compound 10%").

Protocol C: Decontamination of Glassware

Objective: Chemical destruction of trace residues before washing.

  • Rinse: Rinse glassware with a small volume of Ethanol or Methanol. Collect this rinse as Hazardous Waste (Protocol B) . Do not pour the first rinse down the drain.

  • Chemical Deactivation (Optional for Trace):

    • Use a dilute, acidic permanganate solution (oxidizing) only if you have a validated protocol for hydrazine destruction.

    • Safer Alternative: Triple rinse with solvent, collecting all rinses. Then wash with soap and water.[2][3][4][5][6]

  • Final Wash: After triple rinsing with solvent, the glassware is considered "RCRA Empty" and can be washed with standard detergent.

Emergency Contingencies

Spill Management

In the event of a benchtop spill (<50 mL/g):

  • Isolate: Evacuate the immediate area and alert nearby personnel.

  • PPE: Don butyl rubber gloves if available (better resistance to hydrazines) or double nitrile gloves.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).

    • Do NOT use paper towels (fire risk with hydrazines).

  • Clean: Scoop material into a disposal jar. Wipe the surface with water and detergent.

  • Disposal: Label the debris as "Hazardous Waste: Spill Debris (Toxic)."

Final Disposal Path (EHS/Facilities Level)

The ultimate fate of this molecule must be High-Temperature Incineration .[1]

  • Why Incineration? The N-N bond is effectively cleaved at high temperatures (>1000°C), converting the nitrogen content to N₂ (with some NOₓ managed by scrubbers).

  • Why NOT Landfill? Leaching of hydrazine derivatives poses a severe aquatic toxicity risk.

  • Why NOT Sewer? Strictly prohibited. N-aminopyrroles are toxic to wastewater bacteria and can pass through treatment plants.[1]

Workflow Visualization

DisposalWorkflowBenchLab Bench(Generation)SAASatellite Accumulation Area(Temporary Storage)Bench->SAA Label & SegregatePickupEHS / Hazmat PickupSAA->Pickup Request PickupFacilityTSDF (Treatment Facility)Pickup->Facility Transport (DOT Class 6.1 or 3)IncineratorHigh-Temp Incineration(Ultimate Destruction)Facility->Incinerator Fuel Blending

Figure 2: Chain of custody from laboratory bench to final thermal destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2023). Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-, hydrazone (Compound Summary). National Library of Medicine. [Link][1]

A Guide to the Safe Handling of 1-(1-Amino-1H-pyrrol-2-yl)ethanone: Essential Protective Measures and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Approach Based on Chemical Analogy

Due to the absence of a specific Safety Data Sheet (SDS) for 1-(1-Amino-1H-pyrrol-2-yl)ethanone, a risk assessment must be conducted by considering the hazards associated with its structural components: a pyrrole ring, a ketone group, and an aromatic amine moiety.

  • Pyrrole and its derivatives: Can be irritants and may have toxic properties.

  • Aromatic Amines: This class of compounds includes substances that are known or suspected to be toxic and carcinogenic.[1][2][3][4] They can be absorbed through the skin and may cause skin sensitization.[2][4]

  • Ketones: Generally, ketones are flammable and can be irritants.

Given these considerations, this compound should be handled as a potentially hazardous substance, with a high degree of caution to avoid skin and eye contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling chemicals of unknown toxicity. The following PPE is mandatory when working with this compound.[5][6]

  • Body Protection: A buttoned, long-sleeved laboratory coat is required to protect against splashes and spills.[7][8] For procedures with a higher risk of significant spillage, a chemical-resistant apron over the lab coat is recommended.

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for handling this compound.[5] Given that aromatic amines can be readily absorbed through the skin, selecting the right glove material is critical.[2] It is advisable to double-glove if handling concentrated solutions. Always inspect gloves for tears or punctures before use and change them frequently.[9]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[8] However, chemical splash goggles provide a higher level of protection and are strongly recommended.[7] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7]

  • Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if the procedure has a high potential for generating aerosols or dust, a properly fitted respirator (e.g., an N95 or higher) may be necessary, based on a formal risk assessment.

Glove Selection and Breakthrough Times

The selection of glove material should be based on its resistance to the chemicals being handled. The following table provides general breakthrough times for common laboratory solvents, which may be used in procedures involving this compound.

Chemical ClassGlove MaterialBreakthrough Time
Ketones
AcetoneNatural Rubber< 1 hour
Neoprene< 1 hour
Butyl> 8 hours
Nitrile< 1 hour
Methyl Ethyl KetoneNatural Rubber< 1 hour
Neoprene< 1 hour
Butyl> 8 hours
Nitrile< 1 hour
Alcohols
EthanolNatural Rubber> 8 hours
Neoprene> 4 hours
Butyl> 8 hours
Nitrile> 8 hours

Data sourced from glove selection charts. Breakthrough times are approximate and can be affected by factors such as glove thickness, temperature, and concentration of the chemical.[10][11]

Safe Handling and Storage Procedures

Adherence to standard laboratory operating procedures is critical for minimizing exposure and preventing accidents.

  • Engineering Controls: All work with this compound, including weighing and solution preparation, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. Clear signage indicating the potential hazards should be posted.

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step-by-Step Protocols for Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[13][14][15]

Donning PPE Workflow

G cluster_donning Donning PPE perform_hand_hygiene 1. Perform Hand Hygiene don_gown 2. Put on Gown/Lab Coat perform_hand_hygiene->don_gown don_mask 3. Put on Mask/Respirator (if required) don_gown->don_mask don_eye_protection 4. Put on Eye Protection don_mask->don_eye_protection don_gloves 5. Put on Gloves don_eye_protection->don_gloves

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

G cluster_doffing Doffing PPE remove_gloves 1. Remove Gloves perform_hand_hygiene1 2. Perform Hand Hygiene remove_gloves->perform_hand_hygiene1 remove_gown 3. Remove Gown/Lab Coat perform_hand_hygiene1->remove_gown perform_hand_hygiene2 4. Perform Hand Hygiene remove_gown->perform_hand_hygiene2 remove_eye_protection 5. Remove Eye Protection perform_hand_hygiene2->remove_eye_protection perform_hand_hygiene3 6. Perform Hand Hygiene remove_eye_protection->perform_hand_hygiene3 remove_mask 7. Remove Mask/Respirator (if worn) perform_hand_hygiene3->remove_mask perform_hand_hygiene4 8. Perform Hand Hygiene remove_mask->perform_hand_hygiene4

Caption: Sequential process for safely removing personal protective equipment to avoid contamination.

Emergency Procedures: A Plan for the Unexpected

In the event of an emergency, a swift and informed response is critical. All laboratory personnel should be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.[16]

Chemical Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Chemical Spills

The response to a chemical spill depends on its size and the associated hazards.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others in the vicinity.[19]

    • If the substance is flammable, turn off all ignition sources if it is safe to do so.[19]

    • Close the laboratory doors to contain the spill.

    • Notify your supervisor and the institution's environmental health and safety (EHS) office.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Emergency Response Logic

G cluster_emergency Emergency Response Plan incident Chemical Incident Occurs assess_situation Assess Situation incident->assess_situation minor_spill Minor Spill? assess_situation->minor_spill personal_exposure Personal Exposure? assess_situation->personal_exposure handle_minor_spill Handle with Spill Kit minor_spill->handle_minor_spill Yes evacuate_and_notify Evacuate Area Notify EHS/Supervisor minor_spill->evacuate_and_notify No (Major Spill) provide_first_aid Provide First Aid (Eyewash/Shower) personal_exposure->provide_first_aid Yes report_incident Report Incident personal_exposure->report_incident No handle_minor_spill->report_incident seek_medical_attention Seek Medical Attention provide_first_aid->seek_medical_attention evacuate_and_notify->report_incident seek_medical_attention->report_incident

Caption: Decision-making workflow for responding to a laboratory chemical incident.

Disposal Plan: Responsible Management of Chemical Waste

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[20] For nitrogen-containing heterocyclic compounds, controlled incineration by a licensed waste disposal contractor is a common and recommended practice.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is a cornerstone of safe and effective research. By adopting a cautious approach, utilizing appropriate personal protective equipment, adhering to safe handling protocols, and being prepared for emergencies, researchers can mitigate the potential risks associated with compounds of unknown toxicity. This proactive safety culture not only protects individual researchers but also fosters a secure and productive research environment for all.

References

  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. SA Health. Retrieved from [Link]

  • Western Michigan University. (n.d.). Laboratory Emergency Plan. Environmental Health and Safety. Retrieved from [Link]

  • Environmental Health Safety and Laboratory Operations. (n.d.). Standard Personal Protective Equipment. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness. Retrieved from [Link]

  • GOV.UK. (2024, February 1). Guide to donning (putting on) and doffing (removing) PPE (non-AGP) in adult social care settings (text only version). Retrieved from [Link]

  • University of Vermont. (n.d.). Laboratory Emergency Response. Environmental Health and Safety. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • MUN Australia. (n.d.). Donning and Doffing Personal Protective Equipment. Retrieved from [Link]

  • University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Safety. Retrieved from [Link]

  • Oklahoma State University. (n.d.). OSU Tulsa – Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2025, February 4). Comprehensive Emergency Plans for Laboratories: Ensuring Safety and Preparedness. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Imperial College London. (n.d.). Emergency procedures. Administration and support services. Retrieved from [Link]

  • Nipissing University. (2022, August 15). Standard Operating Procedure for Personal Protective Equipment for CL2 Laboratories. Retrieved from [Link]

  • AHS. (n.d.). Putting on (donning) Personal Protective Equipment (PPE). Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • University of California, San Diego. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • PubMed. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Retrieved from [Link]

  • Breast Cancer Prevention Partners (BCPP). (n.d.). Aromatic Amines. Retrieved from [Link]

  • PMC. (n.d.). Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment. Retrieved from [Link]

  • Sustainability Directory. (2025, November 29). Aromatic Amines → Term - Pollution. Retrieved from [Link]

  • IMR Press. (n.d.). The impact of aromatic amines on the environment: risks and damages. Retrieved from [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.